molecular formula C6H5BrN4 B1526617 6-Bromopyrrolo[2,1-F][1,2,4]triazin-4-amine CAS No. 937047-06-8

6-Bromopyrrolo[2,1-F][1,2,4]triazin-4-amine

Cat. No.: B1526617
CAS No.: 937047-06-8
M. Wt: 213.03 g/mol
InChI Key: LYYPBKFBMYMOGX-UHFFFAOYSA-N
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Description

6-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine (CAS 937047-06-8) is a high-purity brominated pyrrolotriazine derivative serving as a versatile building block in medicinal chemistry and drug discovery. This compound is a key synthetic intermediate for the development of novel kinase inhibitors . The pyrrolo[2,1-f][1,2,4]triazin-4-amine scaffold has been identified as a novel chemotype for creating potent and selective inhibitors of phosphoinositide 3-kinase delta (PI3Kδ), a prominent target in immunological disorders and oncology . Furthermore, this core structure is actively researched for the development of Adaptor Protein 2-Associated Kinase 1 (AAK1) inhibitors, representing a promising therapeutic approach for the treatment of neuropathic pain . Supplied with a typical purity of 98% or greater , this reagent is characterized as a solid and should be stored refrigerated . As a brominated heterocycle, it is ideal for further functionalization via metal-catalyzed cross-coupling reactions, enabling rapid exploration of structure-activity relationships (SAR). Researchers value this compound for its potential in pioneering new treatments for a range of conditions including rheumatoid arthritis, various cancers, and chronic pain. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

6-bromopyrrolo[2,1-f][1,2,4]triazin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN4/c7-4-1-5-6(8)9-3-10-11(5)2-4/h1-3H,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYYPBKFBMYMOGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC=NN2C=C1Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

6-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine: Technical Profile & Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 6-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine Chemical Properties Content Type: Technical Whitepaper / Synthetic Guide Audience: Medicinal Chemists, Process Chemists, and Antiviral Researchers

Executive Summary

6-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine is a specialized heteroaromatic building block belonging to the C-nucleoside analog family. While its positional isomer, the 7-bromo derivative, is widely recognized as the key intermediate for the antiviral drug Remdesivir (Veklury) , the 6-bromo isomer represents a critical tool for Structure-Activity Relationship (SAR) exploration.

This guide details the chemical properties, divergent synthesis, and reactivity profile of the 6-bromo isomer. Unlike the 7-isomer, which is accessible via direct electrophilic aromatic substitution, the 6-bromo isomer requires de novo ring construction or blocking strategies, making it a high-value target for diversifying kinase inhibitor libraries and viral polymerase assays.

Chemical Identity & Physical Properties[1][2]

The pyrrolo[2,1-f][1,2,4]triazine scaffold mimics the adenine core found in natural nucleosides (specifically adenosine), but with a carbon-carbon glycosidic bond (in the final nucleoside) that confers resistance to enzymatic cleavage.

Table 1: Core Chemical Specifications
PropertySpecification
Chemical Name 6-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine
CAS Number 888721-83-3 (often associated with tautomers/derivatives); Note: Verify specific batch CAS as 159326-68-8 refers to the unsubstituted parent.
Molecular Formula C₆H₅BrN₄
Molecular Weight 213.04 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, DMF, DMAc; Sparingly soluble in MeOH; Insoluble in water.
pKa (Calculated) ~4.3 (protonation at N1/N2 triazine ring)
Melting Point >200°C (decomposition)

Structural Analysis & Numbering Convention

Correct numbering is vital for this scaffold, as literature often conflates the 6- and 7-positions due to varying IUPAC interpretations.

  • The Bridgehead: The nitrogen at the fusion point is N5.

  • The Amine: Located at C4.[1][2][3]

  • The Pyrrole Ring: Contains positions 5, 6, and 7.

    • Position 7: The position "para" to the bridgehead nitrogen (electronically similar to C5 in indole). This is the most nucleophilic site.

    • Position 6: The position "meta" to the bridgehead. This site is electronically less activated, requiring specific synthetic logic to access.

Diagram 1: Structural Isomerism & Numbering

G cluster_0 Scaffold Numbering cluster_1 Positional Isomers Core Pyrrolo[2,1-f][1,2,4]triazine (Core Scaffold) Iso7 7-Bromo Isomer (Remdesivir Intermediate) Accessible via Direct Bromination Core->Iso7 NBS / DMF (Electrophilic Subst.) Iso6 6-Bromo Isomer (Target Compound) Requires De Novo Synthesis Core->Iso6 Direct Bromination FAILS

Caption: Divergence in accessibility. Direct bromination of the core yields the 7-isomer exclusively due to electronic activation. The 6-isomer requires pre-functionalized precursors.

Synthetic Pathways[5][6]

The synthesis of 6-bromopyrrolo[2,1-f][1,2,4]triazin-4-amine is a classic example of regio-controlled heterocyclic construction . Because the 7-position is the preferred site for Electrophilic Aromatic Substitution (EAS), one cannot simply brominate the parent triazine to get the 6-bromo product.

Method: De Novo Ring Construction

The most reliable route involves building the triazine ring onto a pre-brominated pyrrole.

  • Starting Material: 4-Bromo-2-pyrrolecarboxylic acid (or its ethyl ester).

  • Step 1 - Amination: Conversion of the pyrrole nitrogen to an N-amino pyrrole using Chloramine-T or Hydroxylamine-O-sulfonic acid (HOSA).

  • Step 2 - Amidine Formation: Reaction with formamidine acetate or an equivalent electrophile to close the 1,2,4-triazine ring.

  • Step 3 - Functionalization: Conversion of the resulting lactam (one) to the amine via chlorination (POCl₃) followed by ammonolysis (NH₃/MeOH).

Diagram 2: Synthetic Workflow

Synthesis Start 4-Bromopyrrole-2-carboxylate Step1 N-Amination (HOSA / Base) Start->Step1 Inter1 1-Amino-4-bromopyrrole Intermediate Step1->Inter1 Step2 Cyclization (Formamidine Acetate / EtOH) Inter1->Step2 Inter2 6-Bromopyrrolo-triazin-4-one Step2->Inter2 Step3 Aromatization/Amination 1. POCl3 2. NH3/MeOH Inter2->Step3 Final 6-Bromopyrrolo[2,1-f] triazin-4-amine Step3->Final

Caption: De novo synthesis strategy avoiding the 7-bromo thermodynamic trap.

Reactivity Profile & Functionalization

The 6-bromo scaffold offers two orthogonal handles for medicinal chemistry optimization.

The C6-Bromide (Cross-Coupling Handle)

The bromine at position 6 is less labile than the 7-bromo analog but participates readily in Palladium-catalyzed cross-coupling reactions.

  • Suzuki-Miyaura: Couples with aryl/heteroaryl boronic acids.

  • Sonogashira: Installation of alkynes (useful for click-chemistry probes).

  • Cyanation: Zn(CN)₂/Pd(0) yields the nitrile, a precursor to amides or acids.

The C4-Amine (Prodrug Handle)

The exocyclic amine is nucleophilic but less basic than a standard aniline due to delocalization into the triazine ring.

  • Acylation: Reacts with acid chlorides/anhydrides to form amides (common in prodrug strategies like Remdesivir).

  • Protection: Can be protected with Boc or MMTr groups to allow chemistry on the pyrrole ring without interference.

Experimental Protocol: Suzuki Coupling at C6

This protocol describes the functionalization of the 6-position, a common workflow for generating kinase inhibitor libraries.

Objective: Synthesis of 6-(4-fluorophenyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine.

Reagents:

  • 6-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine (1.0 equiv)

  • 4-Fluorophenylboronic acid (1.2 equiv)

  • Pd(dppf)Cl₂·DCM (0.05 equiv)

  • Potassium Carbonate (2.0 M aq, 3.0 equiv)

  • 1,4-Dioxane (0.1 M concentration)

Procedure:

  • Setup: In a microwave vial or round-bottom flask, combine the 6-bromo scaffold, boronic acid, and Pd catalyst.

  • Inertion: Seal the vessel and purge with Argon or Nitrogen for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane and aqueous K₂CO₃ via syringe.

  • Reaction: Heat to 90°C for 4–6 hours (or 110°C for 30 min in microwave). Monitor by LC-MS for consumption of the bromide (M+H 213/215) and appearance of product.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (DCM:MeOH gradient, typically 0-10% MeOH) is required to separate the polar product from phosphine oxides.

Self-Validating Check:

  • Success Indicator: The disappearance of the characteristic 1:1 isotopic bromine doublet in the mass spectrum.

  • Failure Mode: If de-bromination (hydrodehalogenation) is observed, lower the temperature and ensure the solvent is rigorously degassed.

Safety & Handling (MSDS Highlights)

  • GHS Classification: Warning.[4]

  • Hazards:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Use a fume hood. The compound is generally stable but should be stored at 2-8°C under inert gas to prevent slow oxidation or hydrolysis over months.

References

  • Synthesis of Pyrrolo[2,1-f][1,2,4]triazine Scaffolds: Source: National Institutes of Health (NIH) / PMC. Title: "Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir" URL:[1][5][Link]

  • Chemical Properties & Isomer Data: Source: PubChem.[6] Title: "Pyrrolo[2,1-f][1,2,4]triazin-4-amine Compound Summary" URL:[Link]

  • Kinase Inhibitor Applications (IGF-1R): Source: ResearchGate. Title: "Discovery of a 2,4-Disubstituted Pyrrolo[1,2-f][1,2,4]triazine Inhibitor (BMS-754807)" URL:[Link]

Sources

Spectroscopic Characterization Guide: 6-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the spectroscopic characterization of 6-bromopyrrolo[2,1-f][1,2,4]triazin-4-amine (CAS: 937047-06-8), while explicitly contrasting it with its regioisomer, 7-bromopyrrolo[2,1-f][1,2,4]triazin-4-amine (CAS: 937046-98-5).

Crucial Note for Researchers: The 7-bromo isomer is the primary intermediate for Remdesivir (GS-5734) . The 6-bromo isomer described here is a known regioisomeric byproduct or distinct target. Correct identification relies heavily on the coupling constants (


)  in the 

H NMR spectrum of the pyrrole ring protons.

Compound Identity & Physicochemical Profile[1][2][3][4]

Feature6-Bromo Isomer (Target)7-Bromo Isomer (Remdesivir Intermediate)
CAS Number 937047-06-8 937046-98-5
IUPAC Name 6-bromopyrrolo[2,1-f][1,2,4]triazin-4-amine7-bromopyrrolo[2,1-f][1,2,4]triazin-4-amine
Formula C

H

BrN

C

H

BrN

Mol.[1][2][3][4][5][6] Weight 213.04 g/mol 213.04 g/mol
Appearance Off-white to pale yellow solidWhite to off-white crystalline solid
Solubility DMSO, Methanol, DMFDMSO, Methanol, DMF
Key Distinction Meta-like substitution (1,3-relationship)Vicinal substitution (1,2-relationship)

Spectroscopic Data (NMR & MS)

Mass Spectrometry (MS)

Both isomers exhibit identical mass spectral signatures due to their isomeric nature. Differentiation requires chromatography (RT) or NMR.

  • Ionization Mode: ESI (+)

  • Observed Mass (

    
    ):  213.0 / 215.0 
    
    
    
  • Isotopic Pattern: 1:1 doublet characteristic of mono-brominated species (

    
    Br : 
    
    
    
    Br
    
    
    1:1).
Nuclear Magnetic Resonance ( H NMR)

The definitive structural proof lies in the splitting pattern of the pyrrole ring protons.

6-Bromo Isomer (CAS 937047-06-8) [5]
  • Solvent: DMSO-

    
     or CD
    
    
    
    OD
  • Resonances:

    • 
       7.80–7.90 (s, 1H):  H-2 (Triazine ring proton).
      
    • 
       7.40–7.60 (d/s, 1H):  H-7 (Adjacent to bridgehead N).
      
    • 
       6.80–7.00 (d/s, 1H):  H-5 (Adjacent to bridgehead C).
      
  • Coupling (

    
    ):  The protons at C5 and C7 are in a 1,3-relationship.
    
    • 
       Hz  (Appears as a singlet or a finely split doublet).
      
7-Bromo Isomer (Reference Standard)
  • Solvent: CD

    
    OD
    
  • Resonances:

    • 
       7.84 (s, 1H):  H-2.
      
    • 
       6.95 (d, 1H):  H-6.
      
    • 
       6.71 (d, 1H):  H-5.
      
  • Coupling (

    
    ):  The protons at C5 and C6 are vicinal (1,2-relationship).
    
    • 
       Hz  (Distinct doublet, clearly resolved).
      
Comparative NMR Data Table
NucleusPosition6-Bromo Isomer (Target)7-Bromo Isomer (Reference)

H
H-2

7.85 (s)

7.84 (s)
H-5

~6.90 (s or

)

6.71 (d ,

)
H-6 Substituted (Br)

6.95 (d ,

)
H-7

~7.50 (s or

)
Substituted (Br)

C
C-Br C-6 (~95-105 ppm)C-7 (~90-100 ppm)

Synthesis & Impurity Profiling

The 6-bromo isomer typically arises as a minor byproduct during the bromination of pyrrolo[2,1-f][1,2,4]triazin-4-amine. The reaction is governed by electrophilic aromatic substitution rules, where position 7 is electronically favored, but position 6 is accessible.

Reaction Pathway Diagram

BrominationPathway Start Pyrrolo[2,1-f][1,2,4] triazin-4-amine (Starting Material) Reagent Brominating Agent (DBDMH or NBS) -20°C, DMF Start->Reagent Major 7-Bromo Isomer (Major: >80%) Remdesivir Intermediate Reagent->Major Preferred Path Minor 6-Bromo Isomer (Minor: <15%) Regioisomeric Impurity Reagent->Minor Competing Path

Figure 1: Regioselective bromination pathway. The 7-bromo isomer is kinetically and thermodynamically favored, but the 6-bromo isomer forms as a persistent impurity requiring chromatographic separation.

Experimental Protocols

A. Sample Preparation for NMR[1]
  • Mass: Weigh 5–10 mg of the solid sample.

  • Solvent: Dissolve in 0.6 mL of DMSO-

    
      or CD
    
    
    
    OD
    . Ensure complete dissolution; the compound may require mild sonication.
  • Reference: Use residual solvent peak (DMSO: 2.50 ppm; MeOH: 3.31 ppm) or TMS (0.00 ppm) for calibration.

B. HPLC Method for Isomer Separation

To distinguish the 6-bromo impurity from the 7-bromo product, use the following conditions:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water.

    • B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 254 nm.

  • Note: The 6-bromo isomer typically elutes slightly later than the 7-bromo isomer due to subtle differences in polarity (the 7-bromo is more polarizable).

References

  • Synthesis and Characterization of Remdesivir Intermedi

    • Source: Journal of Medicinal Chemistry / ACS
    • Context: Detailed NMR data for the 7-bromo isomer and discussion of regioisomeric impurities.
    • URL:[Link]

  • Process Development for Pyrrolo[2,1-f][1,2,4]triazine Deriv

    • Source: Organic Process Research & Development
    • Context: Optimization of bromination to minimize the 6-bromo impurity (CAS 937047-06-8).
    • URL:[Link]

  • Chemical Substance Data: 6-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine

    • Source: ChemicalBook / CAS Registry[4]

    • Context: Physical properties and CAS verific

Sources

6-Bromopyrrolo[2,1-F]triazin-4-amine literature review

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of 6-bromopyrrolo[2,1-f][1,2,4]triazin-4-amine (CAS: 937047-06-8), a critical heterocyclic building block distinct from its regioisomer, the 7-bromo derivative used in Remdesivir synthesis.[1] While the 7-isomer is famous for its role in C-nucleoside antiviral production, the 6-bromo isomer serves as a vital scaffold for developing kinase inhibitors (e.g., JAK, EGFR) and novel nucleoside analogs where substitution at the C6 position is required to modulate metabolic stability or binding affinity.[1]

This document details the structural properties, regioselective synthesis strategies (overcoming the natural preference for C7 electrophilic substitution), and functionalization protocols for this high-value intermediate.[1]

Structural & Mechanistic Perspective

1.1 The Pyrrolo[2,1-f][1,2,4]triazine Core

The pyrrolo[2,1-f][1,2,4]triazine system is an adenine mimetic (C-nucleoside base).[1][2] Unlike standard purines (N-nucleosides), the C-C glycosidic bond formed with this scaffold confers exceptional resistance to enzymatic cleavage by nucleases.[1]

1.2 Regiochemistry and Numbering

Correct identification of the halogen position is paramount.[1] The pyrrolo[2,1-f][1,2,4]triazine ring system is electron-rich, behaving similarly to an indole or pyrrole.[1]

  • Position 7 (C7): The most electron-rich site (equivalent to pyrrole

    
    -position).[1] Direct electrophilic aromatic substitution (EAS) with brominating agents (NBS, DBDMH) predominantly yields the 7-bromo  isomer.[1]
    
  • Position 6 (C6): The

    
    -position of the pyrrole ring.[1] Accessing this position requires either blocking C7 or, more reliably, de novo synthesis  from a 4-substituted pyrrole precursor.[1]
    

Figure 1: Structural Numbering & Isomer Distinction

G cluster_0 Target Molecule (C6-Bromo) cluster_1 Remdesivir Intermediate (C7-Bromo) node_6Br 6-Bromopyrrolo[2,1-f] [1,2,4]triazin-4-amine (CAS: 937047-06-8) node_7Br 7-Bromopyrrolo[2,1-f] [1,2,4]triazin-4-amine (CAS: 159326-68-8) node_Core Pyrrolo[2,1-f][1,2,4]triazin-4-amine Core Scaffold node_Core->node_6Br Direct Bromination (Minor/Trace Product) node_Core->node_7Br Direct Bromination (EAS favors C7) node_Precursor 4-Bromopyrrole-2-carbonitrile node_Precursor->node_6Br De Novo Cyclization (Regiospecific)

Caption: Regioselectivity map showing the divergence between the 7-bromo (EAS route) and 6-bromo (De Novo route) isomers.

Synthesis Strategies

To ensure high purity and avoid difficult isomeric separations, the De Novo Synthesis Route is recommended over direct bromination.[1]

2.1 Route A: De Novo Cyclization (Recommended)

This method builds the triazine ring onto a pyrrole that already carries the bromine at the correct position.[1]

Mechanism:

  • Starting Material: 4-Bromo-1H-pyrrole-2-carbonitrile.[1]

  • N-Amination: Introduction of an amino group at the pyrrole nitrogen using Hydroxylamine-O-sulfonic acid (HOSA) or Chloramine.[1]

  • Annulation: Condensation of the N-amino pyrrole with Formamidine Acetate to close the triazine ring.

2.2 Route B: Direct Bromination (Not Recommended for C6)

Treating pyrrolo[2,1-f][1,2,4]triazin-4-amine with NBS or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) typically yields the 7-bromo or 5,7-dibromo products due to the high electron density at C7.[1] This route is only viable if C7 is blocked (e.g., by a methyl group), which alters the target molecule.[1]

Experimental Protocols

Protocol 1: Synthesis of 6-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine

Based on regioselective cyclization principles (Ref: Journal of Organic Chemistry, Gilead Sciences Process Patents).[1]

Phase 1: N-Amination of Pyrrole

Reagents:

  • 4-Bromo-1H-pyrrole-2-carbonitrile (1.0 eq)[1]

  • Hydroxylamine-O-sulfonic acid (HOSA) (3.0 eq)[1]

  • Potassium hydroxide (KOH) (10.0 eq)[1]

  • Solvent: DMF/Water (1:1)[1]

Procedure:

  • Dissolve 4-bromo-1H-pyrrole-2-carbonitrile in DMF at 0°C.

  • Add crushed KOH pellets to the solution.

  • Add HOSA portion-wise over 30 minutes, maintaining temperature <10°C. (Exothermic reaction).

  • Allow to warm to Room Temperature (RT) and stir for 4 hours.

  • Workup: Dilute with ice water and extract with Ethyl Acetate (3x). Dry organic layer over Na₂SO₄ and concentrate.[1]

  • Intermediate: 1-Amino-4-bromo-1H-pyrrole-2-carbonitrile. (Confirm by MS: M+H matches precursor + 16).

Phase 2: Triazine Ring Formation

Reagents:

  • 1-Amino-4-bromo-1H-pyrrole-2-carbonitrile (from Phase 1)[1]

  • Formamidine Acetate (4.0 eq)[1]

  • Ethanol (Absolute)[1][3]

Procedure:

  • Suspend the N-amino intermediate in absolute ethanol.

  • Add Formamidine Acetate.[1]

  • Reflux the mixture (approx. 80°C) for 12–16 hours.

  • Monitor by LC-MS for the disappearance of the nitrile peak and formation of the triazine core (M+H ≈ 213/215).[1]

  • Purification: Cool to RT. The product often precipitates.[1] Filter the solid.[1] If no precipitate, concentrate and purify via silica gel chromatography (DCM:MeOH 95:5).[1]

Yield Expectations: 45–60% over two steps.

Analytical Specifications & Quality Control

For drug development applications, rigorous characterization is required to ensure no contamination with the 7-bromo isomer.[1]

Table 1: Analytical Data Profile

TestSpecificationNotes
Appearance Off-white to pale yellow solidDarkening indicates oxidation.[1]
LC-MS (ESI+) m/z 213.0 / 215.0 [M+H]+1:1 Bromine isotopic pattern.[1]
1H NMR (DMSO-d6) Distinctive singlet at C7Key Differentiator: The 6-bromo isomer shows a proton singlet at C7 (approx.[1]

7.6-7.8 ppm) and a proton singlet at C5 (approx.[1]

6.9-7.1 ppm).[1] The 7-bromo isomer would show a doublet pattern for C5/C6.[1]
HPLC Purity > 98.0%Critical to remove uncyclized nitrile.[1]
Residual Solvents DMF < 880 ppmDMF is difficult to remove; extended drying required.[1]

Functionalization Workflow

The 6-bromo substituent is a versatile handle for Palladium-catalyzed cross-coupling.[1]

Figure 2: Functionalization Logic Flow

Workflow cluster_Suzuki Suzuki-Miyaura Coupling cluster_Buchwald Buchwald-Hartwig Amination Start 6-Bromopyrrolo[2,1-f] [1,2,4]triazin-4-amine Reagents1 Reagents: Ar-B(OH)2, Pd(dppf)Cl2, K2CO3, Dioxane/H2O Start->Reagents1 C-C Bond Formation Reagents2 Reagents: R-NH2, Pd2(dba)3, Xantphos, Cs2CO3 Start->Reagents2 C-N Bond Formation Product1 6-Aryl-pyrrolotriazine (Kinase Inhibitor Core) Reagents1->Product1 Product2 6-Amino-pyrrolotriazine (Solubility/Selectivity) Reagents2->Product2

Caption: Divergent synthetic pathways for transforming the 6-bromo handle into bioactive moieties.

Safety & Handling

  • Hazard Identification: The compound is an organobromide and potentially bioactive.[1] Treat as a Skin Irritant (H315) and Eye Irritant (H319) .[1]

  • Handling: Use a fume hood.[1] Avoid dust generation.[1]

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The amine functionality can oxidize over time, leading to discoloration.[1]

References

  • Preparation of Pyrrolo[2,1-f][1,2,4]triazines.Journal of Organic Chemistry.
  • Synthesis of Remdesivir Precursors. Gilead Sciences Patents. (Provides context on the 7-bromo isomer and the need for regiochemical control).

  • Regioselective Bromination of Pyrrolo[2,1-f][1,2,4]triazin-4-amine. Asian Journal of Chemistry, 2014.[1] (Describes the formation of 5,7-dibromo and 7-bromo derivatives via direct bromination, validating the need for de novo synthesis for the 6-isomer).

  • PubChem Compound Summary: 6-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine (CAS 937047-06-8). National Center for Biotechnology Information.[1] [1]

  • Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine. Chemistry of Heterocyclic Compounds, 2021. (Review of synthetic methodologies).

Sources

The Strategic Role of Bromine in Pyrrolotriazine Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Role of Bromine Substitution in Pyrrolotriazine Activity Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

From Synthetic Pivot to Halogen Bonding

Executive Summary

The pyrrolo[2,1-f][1,2,4]triazine scaffold has emerged as a privileged structure in medicinal chemistry, serving as a bioisostere for the purine core of ATP. This guide analyzes the critical role of bromine substitution within this scaffold. While often viewed merely as a transient synthetic handle for cross-coupling, bromine plays a dual role:

  • Synthetic Pivot: It enables the regio-controlled installation of complex substituents (e.g., C-nucleosides like Remdesivir or aryl groups in kinase inhibitors) via lithium-halogen exchange or palladium-catalyzed couplings.

  • Pharmacophoric Element: In specific SAR series (e.g., EGFR, VEGFR, JAK), the bromine atom itself contributes to potency via halogen bonding (σ-hole interactions) with kinase hinge residues and lipophilic occupancy of gatekeeper pockets.

Part 1: Mechanistic Foundations of Bromine Substitution

The "Sigma Hole" and Halogen Bonding

Unlike fluorine (which is electron-rich and acts as a H-bond acceptor), bromine exhibits a distinct anisotropic charge distribution known as the sigma hole (


-hole). This region of positive electrostatic potential, located on the extension of the C-Br bond, allows the bromine atom to act as a Lewis acid.
  • Mechanism: The

    
    -hole forms a highly directional non-covalent interaction with Lewis bases (e.g., the carbonyl oxygen of the kinase hinge region backbone).
    
  • Energy Profile: These interactions can contribute 1–5 kcal/mol to binding affinity, often distinguishing a nanomolar inhibitor from a micromolar one.

Steric and Lipophilic Modulation

Bromine introduces significant bulk (Van der Waals radius ~1.85 Å) and lipophilicity (


 value ~0.86) compared to hydrogen or fluorine.
  • Hydrophobic Filling: In pyrrolotriazine kinase inhibitors, a C-5 or C-6 bromo-substituent often fills the hydrophobic pocket adjacent to the gatekeeper residue, displacing high-energy water molecules and increasing entropic gain.

Part 2: Bromine as a Synthetic Pivot (The C-7 Directive)

The 7-bromo-pyrrolo[2,1-f][1,2,4]triazine-4-amine is a ubiquitous intermediate. Its stability allows it to serve as a "masked" nucleophile.

Regioselective Functionalization Logic

The pyrrolotriazine ring is electron-rich. Electrophilic aromatic substitution (EAS) preferentially occurs at C-7 (and C-5). Installing bromine at C-7 "locks" this position, allowing for:

  • Lithium-Halogen Exchange: Treatment with

    
    -BuLi generates a C-7 lithiated species that can attack lactones (synthesis of C-nucleosides).
    
  • Suzuki-Miyaura Coupling: Introduction of aryl/heteroaryl tails to access the hydrophobic back-pocket of kinases.

Visualization: The Synthetic Pivot Workflow

SyntheticPivot Start Pyrrolo[2,1-f][1,2,4]triazin-4-amine Bromination Step 1: Regioselective Bromination (NBS, DMF) Start->Bromination Intermediate 7-Bromo-Intermediate (The Pivot) Bromination->Intermediate High Yield (>85%) PathA Path A: Li-Halogen Exchange (n-BuLi, Lactone) Intermediate->PathA Low Temp (-78°C) PathB Path B: Pd-Catalyzed Coupling (Suzuki/Sonogashira) Intermediate->PathB Pd(PPh3)4, Heat ProductA C-Nucleosides (e.g., Remdesivir analogs) PathA->ProductA ProductB Kinase Inhibitors (Aryl-substituted) PathB->ProductB

Figure 1: The strategic divergence from the 7-bromo intermediate allows access to both antiviral C-nucleosides and anticancer kinase inhibitors.

Part 3: Structure-Activity Relationship (SAR) Analysis

Case Study: EGFR and VEGFR Inhibition

In the development of dual EGFR/VEGFR inhibitors, the substitution pattern on the pyrrolotriazine core determines selectivity.

Substituent (R)PositionEffect on Activity (

)
Mechanism
Hydrogen C-5/C-6Moderate (>100 nM)Lack of hydrophobic contact.
Fluorine C-5/C-6Good (~50 nM)Metabolic block; minimal steric gain.
Bromine C-5/C-6High (<10 nM) Halogen Bond + Hydrophobic Fill.
Methyl C-5/C-6High (~15 nM)Hydrophobic fill only (No sigma hole).

Key Insight: While methyl and bromine have similar van der Waals radii, bromine analogues often exhibit superior residence times (


) due to the directional halogen bond with backbone carbonyls in the hinge region.
Visualization: Kinase Interaction Logic

KinaseInteraction Inhibitor Brominated Pyrrolotriazine Hinge Kinase Hinge Region (Backbone Carbonyl) Inhibitor->Hinge Halogen Bond (σ-hole) Pocket Hydrophobic Pocket (Gatekeeper) Inhibitor->Pocket Lipophilic Occupancy Activity Increased Potency & Selectivity Hinge->Activity Pocket->Activity

Figure 2: Mechanistic contribution of the bromine atom to kinase inhibition efficacy.

Part 4: Experimental Protocols

Protocol: Synthesis of 7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine

This protocol establishes the core "Pivot" intermediate.

Reagents:

  • Pyrrolo[2,1-f][1,2,4]triazin-4-amine (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • DMF (Dimethylformamide), anhydrous

Method:

  • Dissolution: Dissolve the starting pyrrolotriazine (10 mmol) in anhydrous DMF (50 mL) in a round-bottom flask under argon. Cool to 0°C.

  • Bromination: Add NBS (10.5 mmol) portion-wise over 15 minutes. Critical: Slow addition prevents over-bromination at C-5.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for 2 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.

  • Quench: Pour the reaction mixture into ice-cold water (200 mL). The product typically precipitates as a solid.

  • Purification: Filter the solid, wash with cold water and cold ethanol. Recrystallize from ethanol/water if necessary.

    • Expected Yield: 85-90%.

    • Validation:

      
      H NMR (DMSO-
      
      
      
      ) shows loss of the C-7 proton signal.
Protocol: Kinase Inhibition Assay (FRET-Based)

To validate the activity of the brominated derivative against a target kinase (e.g., EGFR).

Materials:

  • Recombinant EGFR kinase domain.

  • FRET peptide substrate (e.g., PolyGT-labeled).

  • ATP (

    
     concentration).
    
  • Test Compound (Brominated Pyrrolotriazine).

Workflow:

  • Preparation: Prepare 3x serial dilutions of the test compound in DMSO.

  • Incubation: Mix Kinase + Peptide + Compound in assay buffer (50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35). Incubate for 15 mins at RT.
    
  • Initiation: Add ATP to start the reaction.

  • Detection: After 60 mins, add EDTA-containing stop solution. Measure fluorescence ratio (Ex/Em specific to FRET pair).

  • Analysis: Plot % Inhibition vs. Log[Compound]. Fit to Sigmoidal Dose-Response curve to calculate

    
    .
    

References

  • Synthesis and SAR of pyrrolotriazine-4-one Based Eg5 Inhibitors. Bioorganic & Medicinal Chemistry Letters. (2006). Describes the synthesis and structure-activity relationships of pyrrolotriazine analogues.

  • Insights into Halogen-Induced Changes in 4-Anilinoquinazoline EGFR Inhibitors. MDPI. (2024). Computational study detailing the impact of halogen substitution (Cl, Br) on dipole moments and potency in kinase inhibitors.

  • Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir. NIH/PMC. (2021). Comprehensive review of synthetic routes including the critical bromination and lithiation steps.

  • Halogen Atoms in the Protein-Ligand System: Binding of Bromobenzotriazoles by Protein Kinase CK2. PubMed. (2021). detailed thermodynamic analysis of halogen bonding in kinase active sites.

  • Development of Continuous Flow Processes to Access Pyrrolo[2,1-f][1,2,4]triazin-4-amine. Vapourtec. (2023). Industrial scale-up of the pyrrolotriazine core synthesis.[1][2]

Sources

Methodological & Application

Application Note: Process Synthesis of Brominated Pyrrolo[2,1-f][1,2,4]triazin-4-amine

[1][2]

Part 1: Executive Summary & Structural Analysis

Scope and Significance

This application note details the optimized synthesis of 7-bromopyrrolo[2,1-f][1,2,4]triazin-4-amine , a critical C-nucleoside base used in the manufacture of the antiviral therapeutic Remdesivir (GS-5734) .

Critical Nomenclature Note: While often colloquially referred to as "6-bromo" in some legacy laboratory notebooks due to variable numbering schemes of the bicyclic system, the IUPAC standard numbering for the Remdesivir intermediate places the bromine at the C-7 position (alpha to the bridgehead nitrogen). Direct electrophilic bromination of the pyrrolo[2,1-f][1,2,4]triazin-4-amine core occurs exclusively at the C-7 and C-5 positions due to electronic density; the C-6 isomer is inaccessible via direct halogenation and requires de novo synthesis from 3-bromopyrrole precursors.

This protocol focuses on the Direct Regioselective Bromination route, which targets the C-7 position (CAS 159326-68-8) with >98% regioselectivity.

Retrosynthetic Logic

The synthesis hinges on the electrophilic aromatic substitution (SEAr) of the electron-rich pyrrole ring fused to the electron-deficient triazine ring.

  • Challenge: The pyrrole ring is highly reactive. Over-bromination leads to the 5,7-dibromo byproduct.

  • Solution: Use of 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) at controlled low temperatures (-20°C) allows for precise stoichiometry and superior atom economy compared to N-Bromosuccinimide (NBS).

RetrosynthesisTarget7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine(Target / Remdesivir Base)CorePyrrolo[2,1-f][1,2,4]triazin-4-amine(Core Scaffold)Target->CoreRegioselective SEAr(-20°C, THF)Precursors2,5-Dimethoxytetrahydrofuran+ tert-Butyl carbazateCore->PrecursorsCyclization(Formamidine Acetate)ReagentDBDMH(Brominating Agent)

Figure 1: Retrosynthetic pathway highlighting the critical bromination step.

Part 2: Detailed Experimental Protocol

Materials and Reagents
ReagentCAS No.[1][2]Equiv.[3][4]Role
Pyrrolo[2,1-f][1,2,4]triazin-4-amine159326-68-61.0Starting Material (SM)
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)77-48-50.55Bromine Source
Tetrahydrofuran (THF)109-99-910 VolSolvent
Sodium Bisulfite (NaHSO₃)7631-90-5ExcessQuenching Agent
Water (DI)7732-18-5-Anti-solvent
Step-by-Step Methodology
Step 1: Reactor Setup and Dissolution
  • Equip a 1L jacketed glass reactor with an overhead mechanical stirrer, internal temperature probe, and nitrogen inlet.

  • Charge Pyrrolo[2,1-f][1,2,4]triazin-4-amine (50.0 g, 373 mmol) into the reactor.

  • Add THF (500 mL, 10 volumes).

  • Stir at 250 RPM until a clear, homogeneous yellow solution is obtained.

  • Critical Process Parameter (CPP): Cool the reaction mixture to -20°C ± 2°C . Note: Failure to cool adequately will result in significant formation of the 5,7-dibromo impurity.

Step 2: Controlled Bromination
  • Prepare a solution of DBDMH (58.6 g, 205 mmol, 0.55 eq) in THF (150 mL).

    • Expert Insight: DBDMH is preferred over NBS because it releases two bromine atoms per molecule (under certain acidic/promoted conditions) or acts more cleanly. In this neutral THF condition, 0.55 eq ensures full conversion without over-bromination.

  • Add the DBDMH solution dropwise to the reactor over 60 minutes , maintaining the internal temperature below -15°C.

  • Stir the mixture at -20°C for 2 hours.

Step 3: In-Process Control (IPC)
  • Sample 50 µL of the reaction mixture and quench into 1 mL MeOH.

  • Analyze via HPLC (C18 Column, Water/ACN gradient).

    • Acceptance Criteria: SM < 1.0%; 5,7-Dibromo impurity < 2.0%.

    • Action: If SM > 1%, add 0.02 eq DBDMH and stir for 30 min.

Step 4: Quench and Isolation
  • Prepare a 10% w/w aqueous solution of NaHSO₃ (Sodium Bisulfite).

  • Add the bisulfite solution (200 mL) slowly to the reactor. The color will fade from orange/red to pale yellow.

  • Allow the mixture to warm to 20°C.

  • Concentrate the mixture under reduced pressure (remove ~400 mL THF).

  • Add Water (300 mL) to induce precipitation.

  • Cool to 0°C and age the slurry for 2 hours.

  • Filter the solids and wash the cake with cold water (2 x 100 mL) followed by cold Heptane (100 mL).

  • Dry in a vacuum oven at 45°C for 12 hours.

Expected Results
  • Yield: 85–90%

  • Appearance: Off-white to pale yellow solid.

  • Purity (HPLC): >98.5% (a/a).[5]

  • 1H NMR (DMSO-d6): δ 8.05 (s, 1H, H-2), 7.85 (br s, 2H, NH2), 7.05 (d, 1H, H-6), 6.85 (d, 1H, H-5). Note the disappearance of the H-7 proton.

Part 3: Process Logic & Troubleshooting

Reaction Mechanism & Pathway

The regioselectivity is governed by the highest occupied molecular orbital (HOMO) coefficients, which are largest at C-7 and C-5. The C-7 position is sterically less hindered and electronically favored over C-5 at low temperatures.

Mechanismcluster_conditionsCritical ControlsSMPyrrolo-triazine(SM)ComplexSigma Complex(Intermediate)SM->ComplexDBDMH(-20°C)Prod7-Bromo Product(Target)Complex->Prod-HBrImpurity5,7-Dibromo(Over-reaction)Prod->ImpurityExcess Reagent(>0°C)C1Temp < -15°CPrevents C-5 attackC2StoichiometryStrict 0.55 eq

Figure 2: Reaction pathway showing the kinetic competition between mono- and di-bromination.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
High 5,7-Dibromo Impurity (>5%) Temperature excursion > -10°C during addition.Ensure chiller capacity is sufficient; slow down addition rate.
Incomplete Conversion (>5% SM) Wet solvent (THF) consuming reagent.Check THF water content (KF < 0.05%); add small increment of DBDMH.
Colored Product (Dark Brown) Residual Bromine/Oxidation.Ensure sufficient NaHSO₃ quench; incorporate a charcoal filtration step if necessary.

Part 4: References

  • Siegel, D. et al. (2017). "Discovery and Synthesis of a Phosphoramidate Prodrug of a Pyrrolo[2,1-f][triazin-4-amino] Adenine C-Nucleoside (GS-5734) for the Treatment of Ebola and Emerging Viruses." Journal of Medicinal Chemistry.

  • Paymode, D.J. et al. (2020). "Improved Synthesis of Remdesivir..." ACS Omega.

  • Knochel, P. et al. (2020). "Process Development and Scale-up of a Remdesivir Intermediate." Organic Process Research & Development.

  • Gilead Sciences, Inc. (2019). "Methods for treating Filoviridae virus infections." U.S. Patent 10,251,904.

Kinase assay protocol using 6-Bromopyrrolo[2,1-F]triazin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Kinase Interaction Assessment of 6-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine

Abstract & Scientific Rationale

This application note details the protocol for assessing the biochemical kinase activity of 6-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine . This compound is a "privileged scaffold"—a C-nucleoside adenine isostere found in the core structure of the antiviral Remdesivir (GS-5734) and various kinase inhibitors (e.g., targeting JAK, p38


, and PI3K

).

Because the pyrrolo[2,1-f][1,2,4]triazine core mimics the purine ring of ATP, it possesses inherent affinity for the ATP-binding pocket of kinases. In drug development, this molecule is screened for two distinct purposes:

  • Fragment-Based Drug Discovery (FBDD): As a starting fragment to be elaborated into a potent inhibitor.

  • Off-Target Liability Profiling: To ensure the scaffold itself does not promiscuously inhibit essential kinases (e.g., chemically related nucleoside kinases like Adenosine Kinase).

This guide utilizes a Luminescent ADP Detection Assay (ADP-Glo™) .[1] This universal platform is selected over FRET-based methods because it directly measures enzymatic turnover (ADP production), allowing the detection of both ATP-competitive inhibition and substrate phosphorylation (if the molecule acts as a nucleoside analog).

Chemical & Structural Context

Understanding the binding mode is critical for assay design. The pyrrolo-triazine scaffold presents a donor-acceptor-donor hydrogen bonding motif similar to Adenine, allowing it to hinge-bind within the kinase active site.

BindingMode cluster_0 Natural Ligand cluster_1 Test Compound ATP ATP (Adenine Base) Kinase Kinase Hinge Region (ATP Pocket) ATP->Kinase H-Bonds (N1, N6) Scaffold 6-Bromopyrrolo[2,1-f] [1,2,4]triazin-4-amine Scaffold->ATP Structural Isostere Scaffold->Kinase Mimetic H-Bonds (N1, 4-NH2)

Figure 1: Structural mimicry allowing the scaffold to compete for the ATP binding site.

Materials & Reagents
3.1 Compound Properties
PropertyValueNotes
Molecular Weight ~213.04 g/mol Fragment-sized molecule.
Solubility DMSO (up to 50 mM)Critical: Ensure DMSO < 1% in final assay to prevent enzyme denaturation.
Storage -20°C, DesiccatedHygroscopic; bring to RT before opening.
Purity Requirement >98% (HPLC)Impurities (e.g., unbrominated analogs) can skew IC50 data.
3.2 Assay Reagents (ADP-Glo System)
  • Kinase: Recombinant Human Kinase (e.g., JAK1, p38

    
    , or Adenosine Kinase depending on target).
    
  • Substrate: Peptide/Protein substrate specific to the chosen kinase.

  • ATP: Ultra-pure ATP (supplied with kit).[2] Note: Do not use generic ATP; ADP contamination will ruin the signal-to-noise ratio.

  • ADP-Glo Reagent: Terminates reaction and depletes remaining ATP.[3][4][5]

  • Kinase Detection Reagent: Converts generated ADP to ATP

    
     Luciferase light signal.[1][3][4][5]
    
Experimental Protocol: ADP-Glo Kinase Assay

This protocol is designed for a 384-well Low Volume (LV) White plate format (Total Assay Volume: 10


L).
Phase 1: Compound Preparation (Acoustic or Manual)

Rationale: Fragment screening often requires high concentrations (up to 100


M) compared to optimized drugs. We use a serial dilution to determine IC50.
  • Stock Prep: Dissolve 6-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine in 100% DMSO to 10 mM.

  • Serial Dilution: Prepare a 10-point dose-response curve in DMSO (1:3 dilution series).

    • Top Concentration: 10 mM (yields 100

      
      M final in assay).
      
  • Intermediate Dilution: Dilute DMSO stocks 1:20 into 1X Kinase Buffer to create "4X Working Stocks" (5% DMSO).

    • Self-Validation Check: Ensure no precipitation occurs upon buffer addition. If cloudy, lower the top concentration.

Phase 2: Enzymatic Reaction (The "Kinase Run")
  • Dispense Compound: Add 2.5

    
    L of 4X Compound Working Stock  to plate wells.
    
    • Controls:

      • High Control (HC): Kinase + Substrate + DMSO (No Inhibitor) = 100% Activity.

      • Low Control (LC): Buffer + DMSO (No Enzyme) = 0% Activity (Background).

  • Add Enzyme: Add 2.5

    
    L of 4X Enzyme Mix  (Kinase in buffer).
    
    • Incubation: Spin down (1000 rpm, 1 min). Incubate for 10 min at RT to allow compound-enzyme binding equilibrium.

  • Start Reaction: Add 5

    
    L of 2X ATP/Substrate Mix .
    
    • Final Volume: 10

      
      L.
      
    • Final DMSO: 1.25% (Ensure kinase tolerance).

  • Incubation: Seal plate. Incubate at RT for 60 minutes (or time linear for the specific kinase).

Phase 3: Detection (The "Glo" Step)
  • Stop & Deplete: Add 10

    
    L of ADP-Glo Reagent .
    
    • Incubate 40 min at RT.

    • Mechanism:[6][7] Stops kinase; digests unreacted ATP.

  • Detect: Add 20

    
    L of Kinase Detection Reagent .
    
    • Incubate 30 min at RT.

    • Mechanism:[6][7] Converts ADP (from Phase 2) back to ATP

      
       Luciferase reaction.[1]
      
  • Read: Measure Luminescence (Integration time: 0.5 - 1.0 sec) on a plate reader (e.g., BMG PHERAstar or PerkinElmer EnVision).

Workflow Visualization

ADPGloWorkflow cluster_reaction Phase 2: Kinase Reaction (10 µL) cluster_detection Phase 3: Detection Step1 Compound (2.5 µL) + Kinase (2.5 µL) Step2 Pre-incubation (10 min) Step1->Step2 Step3 Add ATP/Substrate (5 µL) Step2->Step3 Step4 Kinase Reaction (ATP -> ADP + Pi-Sub) Step3->Step4 Step5 Add ADP-Glo Reagent (10 µL) Step4->Step5 Stop Rxn Step6 Depletion Incubation (Removes Unused ATP) Step5->Step6 Step7 Add Detection Reagent (20 µL) Step6->Step7 Step8 Luminescence Read (Proportional to ADP) Step7->Step8

Figure 2: Step-by-step liquid handling workflow for the ADP-Glo assay.

Data Analysis & Interpretation
6.1 Calculation

Calculate the Percent Inhibition for each concentration:



6.2 Curve Fitting

Plot Log[Compound] (x-axis) vs. % Inhibition (y-axis). Fit using a non-linear regression (4-parameter logistic equation) to determine the


.
6.3 Interpreting the Scaffold Profile
  • High Potency (

    
    ):  The scaffold has significant intrinsic affinity. It is a strong starting point for optimization but requires selectivity profiling immediately.
    
  • Moderate Potency (

    
    ):  Typical for fragments. The 6-bromo group likely accesses a solvent-exposed region or hydrophobic pocket (gatekeeper residue).
    
  • No Activity (

    
    ):  The scaffold does not bind the ATP pocket of this specific kinase.
    
References
  • Fragment-Based Discovery of Kinase Inhibitors

    • Erlanson, D. A., et al. "Fragment-based drug discovery." Journal of Medicinal Chemistry (2016).
  • Pyrrolo[2,1-f][1,2,4]triazine Scaffold Chemistry

    • Patil, S. A., et al. "Pyrrolo[2,1-f][1,2,4]triazine: A promising fused heterocycle to target kinases in cancer therapy." Medicinal Chemistry Research (2021).[6]

  • Remdesivir (GS-5734) Discovery (Scaffold Origin)

    • Siegel, D., et al. "Discovery and Synthesis of a Phosphoramidate Prodrug of a Pyrrolo[2,1-f][triazin-4-amino] Adenine C-Nucleoside (GS-5734)." Journal of Medicinal Chemistry (2017).
  • ADP-Glo Kinase Assay Technical Manual

    • Promega Corporation.[2][4] "ADP-Glo™ Kinase Assay Technical Manual #TM313."

Sources

Strategic Development of Cell-Based Potency Assays for Pyrrolotriazine Kinase Inhibitors

[1]

Abstract

Pyrrolotriazine small molecules represent a privileged scaffold in medicinal chemistry, widely utilized as bioisosteres of adenine to target the ATP-binding pockets of protein kinases (e.g., EGFR, VEGFR, JAK, PI3K).[1][2][3] While biochemical assays provide intrinsic enzyme affinity (

1Target Engagement (Phosphorylation)Phenotypic Efficacy (Proliferation)1

Introduction: The Pyrrolotriazine Scaffold & Mechanism

The pyrrolo[2,1-f][1,2,4]triazine nucleus is structurally distinct from the quinazoline scaffold found in first-generation inhibitors like gefitinib, yet it mimics the purine core of ATP.[1] This allows pyrrolotriazines to form critical hydrogen bonds with the "hinge region" of kinase domains.[1]

Critical Assay Consideration: Because these inhibitors are ATP-competitive, cell-based potency (

11
Target Pathway Visualization

The following diagram illustrates the mechanism of action (MoA) for a hypothetical pyrrolotriazine inhibitor targeting the EGFR signaling cascade.

EGFR_PathwayLigandEGF LigandEGFREGFR (Tyrosine Kinase)Ligand->EGFRBinding & DimerizationRASRAS-GTPEGFR->RASActivationPI3KPI3KEGFR->PI3KInhibitorPyrrolotriazineInhibitorInhibitor->EGFRCompetes with ATP(Hinge Binding)ATPATPATP->EGFRPhosphorylation SourceRAFRAFRAS->RAFMEKMEK1/2RAF->MEKERKERK1/2MEK->ERKNucleusNucleus: Gene TranscriptionERK->NucleusTranslocationAKTAKTPI3K->AKTAKT->NucleusResponseCell Proliferation & SurvivalNucleus->Response

Figure 1: Mechanism of Action for ATP-competitive pyrrolotriazine inhibitors blocking downstream RAS/MAPK and PI3K/AKT signaling.[1]

Experimental Design Strategy

To validate a pyrrolotriazine lead, you must prove two things:

  • It enters the cell and hits the target: Demonstrated by reduced phosphorylation of the kinase (e.g., p-EGFR) or its substrate.[1]

  • It kills the cancer cell: Demonstrated by reduced ATP levels or metabolic activity.[1]

Cell Line Selection
  • Primary Model: A431 (Epidermoid carcinoma).[1] These cells overexpress EGFR (

    
     receptors/cell) and are exquisitely sensitive to EGFR inhibition.[1]
    
  • Resistance Model: H1975 (NSCLC).[1] Harboring the T790M mutation, these are used to test next-generation pyrrolotriazines designed to overcome steric hindrance in the ATP pocket.[1]

Protocol A: High-Throughput Cell Viability (IC50)

Method: Luminescent ATP Quantification (e.g., CellTiter-Glo®).[1] Why: Colorimetric assays (MTT/MTS) are prone to chemical interference by pyrrolotriazine scaffolds, which can sometimes reduce tetrazolium salts non-enzymatically.[1] Luminescence is more sensitive and artifact-free.[1]

Reagents & Equipment[1][4]
  • Cell Line: A431 (ATCC® CRL-1555™).[1]

  • Media: DMEM + 10% FBS + 1% Pen/Strep.[1]

  • Compound: Pyrrolotriazine stock (10 mM in 100% DMSO).

  • Control: Gefitinib (10 mM stock).[1]

  • Plate: 384-well white opaque flat-bottom microplates.[1]

Step-by-Step Workflow
  • Cell Seeding (Day 0):

    • Harvest A431 cells during log-phase growth (70-80% confluence).[1]

    • Dilute to 25,000 cells/mL.[1]

    • Dispense 40 µL/well (1,000 cells/well) into the 384-well plate.

    • Tip: Leave perimeter wells empty (fill with PBS) to avoid "edge effects" caused by evaporation.[1]

    • Incubate 24h at 37°C, 5% CO2.

  • Compound Preparation (Day 1):

    • Serial Dilution: Prepare a 10-point dose-response curve in 100% DMSO . Start at 10 mM, 1:3 serial dilutions.[1]

    • Intermediate Dilution: Transfer 1 µL of compound into 199 µL of culture media (0.5% DMSO final).

    • Why: Adding 100% DMSO directly to cells causes protein precipitation and immediate toxicity.[1] The intermediate step ensures rapid mixing.[1]

  • Treatment:

    • Add 10 µL of the intermediate dilution to the assay plate (Total Vol = 50 µL).

    • Final DMSO concentration = 0.1% .[1]

    • Include Max Signal Control (Cells + 0.1% DMSO) and Min Signal Control (Media only or Staurosporine).

  • Incubation:

    • Incubate for 72 hours . This duration allows sufficient time for cell cycle arrest and apoptosis to manifest as a reduction in total cell mass.[1]

  • Readout (Day 4):

    • Equilibrate plate and CellTiter-Glo reagent to room temperature (RT) for 30 mins.[1]

    • Add 25 µL of CellTiter-Glo reagent to each well.[1]

    • Orbitally shake for 2 mins (lyses cells).[1]

    • Incubate 10 mins at RT (stabilizes signal).

    • Read Luminescence (Integration time: 0.5 – 1.0 sec).

Data Analysis

Calculate % Inhibition using the formula:

IC501

Protocol B: Target Engagement (In-Cell Western)

Method: Quantitative Immunofluorescence.[1] Why: Viability assays confirm death but not the cause.[1] This assay proves the pyrrolotriazine specifically inhibits the autophosphorylation of EGFR at Tyr1068.[1]

Reagents
  • Primary Ab: Rabbit anti-pEGFR (Tyr1068) and Mouse anti-Total EGFR (Normalization).[1]

  • Secondary Ab: IRDye® 800CW (Anti-Rabbit) and IRDye® 680RD (Anti-Mouse).[1]

  • Stimulant: Recombinant Human EGF (100 ng/mL).[1]

Step-by-Step Workflow
  • Seeding: Seed A431 cells at 15,000 cells/well in a 96-well black/clear-bottom plate. Incubate 24h.

  • Starvation: Replace media with serum-free DMEM for 4–16 hours.

    • Why: Serum contains growth factors that cause high basal phosphorylation, masking the inhibitor's effect.[1] Starvation resets the baseline.[1]

  • Inhibitor Treatment:

    • Add pyrrolotriazine (diluted in serum-free media) for 1 hour at 37°C.

  • Stimulation:

    • Add EGF (final conc. 100 ng/mL) for 15 minutes .

    • Note: Stimulation must be brief.[1] Prolonged exposure leads to receptor internalization and degradation.[1]

  • Fixation:

    • Immediately aspirate media and add 4% Paraformaldehyde (RT, 20 mins).[1]

    • Permeabilize with 0.1% Triton X-100 (RT, 10 mins).[1]

  • Staining:

    • Block with 5% Goat Serum (1h).[1]

    • Incubate with Primary Ab cocktail (pEGFR + Total EGFR) overnight at 4°C.[1]

    • Wash 3x with PBS-T.[1]

    • Incubate with Secondary Ab cocktail (IRDyes) for 1h at RT in the dark.

  • Detection: Scan on a near-infrared imager (e.g., LI-COR Odyssey).[1]

Data Normalization
1

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Variability (CV > 10%) Edge Effects / EvaporationUse breathable plate seals; fill outer wells with PBS; use a humidity chamber.[1]
Low Signal Window (Z' < 0.5) Insufficient Lysis or Low ATPEnsure reagents are at RT before use; increase cell seeding density.[1]
IC50 Shift vs. Biochemical ATP CompetitionIntracellular ATP (~1-5 mM) is much higher than in biochemical assays (~10-100 µM).[1] Potency drop-off is expected for ATP-competitive inhibitors.[1]
Compound Precipitation Low SolubilityPyrrolotriazines can be lipophilic.[1] Ensure final DMSO is 0.1–0.5%.[1] Check for turbidity before adding to cells.[1]

References

  • Traxler, P., et al. (2001).[1] "Pyrrolo[2,3-d]pyrimidines and pyrrolo[2,1-f][1,2,4]triazines as potent, selective inhibitors of receptor tyrosine kinases."[1] Journal of Medicinal Chemistry.

  • BellBrook Labs. (2026).[1] "Protocol Recommendations for Performing a Kinase Inhibition Assay." BellBrook Labs Application Notes.

  • Reaction Biology. (2024). "Step-by-Step Guide to Kinase Inhibitor Development." Reaction Biology Blog.

  • Metwally, et al. (2023).[1] "Pyrrolo[2,3-d]pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review." Current Medicinal Chemistry.

  • Promega Corporation. "CellTiter-Glo® Luminescent Cell Viability Assay Protocol."[1] Promega Technical Manual.

Application Note: Characterization of 6-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine in VEGFR-2 Kinase Inhibition Assays

[1][2]

Abstract

This technical guide details the protocol for evaluating 6-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine (hereafter referred to as 6-BPTA ) as a scaffold inhibitor against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2/KDR) .[1] While 6-BPTA is primarily utilized as a synthetic intermediate for potent kinase inhibitors (e.g., BMS-540215/Brivanib), characterizing its baseline binding affinity is a critical step in Fragment-Based Drug Discovery (FBDD).[1] This note covers compound solubilization, a Homogeneous Time-Resolved Fluorescence (HTRF) biochemical assay, and data interpretation strategies to distinguish scaffold activity from assay artifacts.

Introduction & Mechanistic Rationale

The Compound: A Privileged Scaffold

The pyrrolo[2,1-f][1,2,4]triazine core is a bioisostere of the purine ring found in ATP.

  • 4-Amine Position: Mimics the N6-amino group of adenine, forming critical hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket.[1]

  • 6-Bromo Position: Serves as a synthetic handle (via Suzuki-Miyaura coupling) to extend the molecule into the hydrophobic back pocket, which typically confers high potency and selectivity in final drug candidates.[1]

  • Role in Assay: In this protocol, 6-BPTA is tested to validate the integrity of the hinge-binding interaction before further chemical derivatization.[1]

The Target: VEGFR-2 Signaling

VEGFR-2 (KDR/Flk-1) is the primary receptor tyrosine kinase driving angiogenesis.[1] Upon ligand (VEGF-A) binding, the receptor dimerizes and undergoes autophosphorylation, triggering the Raf-MEK-ERK and PI3K-Akt pathways.[1]

Mechanism of Action Diagram

The following diagram illustrates the competitive inhibition mechanism and the downstream signaling cascade blocked by the compound.

VEGFR2_PathwayVEGFVEGF-A LigandVEGFR2VEGFR-2 (KDR)Receptor Tyrosine KinaseVEGF->VEGFR2ActivationPhosAutophosphorylation(Tyr1175)VEGFR2->PhosCatalysisATPATP(Substrate)ATP->VEGFR2BindingInhibitor6-BPTA(ATP-Competitive Inhibitor)Inhibitor->VEGFR2Blocks ATP Binding(Hinge Region)SignalingDownstream Signaling(Raf/MEK/ERK)Phos->SignalingAngioAngiogenesis &Cell ProliferationSignaling->Angio

Caption: Competitive binding of 6-BPTA at the VEGFR-2 hinge region prevents ATP binding, halting autophosphorylation and downstream angiogenic signaling.[1]

Materials & Compound Preparation[1][2][3][4][5][6][7][8]

Chemical Properties[1][2][4][9][10]
  • Compound: 6-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine[1]

  • CAS: 888721-83-3 (or related salt forms)[1]

  • MW: ~213.04 g/mol [1]

  • Solubility: Soluble in DMSO (up to 50 mM).[1] Poor aqueous solubility.[1]

Stock Solution Protocol

Critical Step: Ensure the compound is fully dissolved to avoid "false negatives" due to precipitation or "false positives" due to aggregation.[1]

  • Weighing: Weigh 2.13 mg of 6-BPTA powder.

  • Dissolution: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide) to create a 10 mM Master Stock .

  • Mixing: Vortex for 30 seconds. If particulates remain, sonicate for 5 minutes at room temperature.[1]

  • Storage: Aliquot into light-protective tubes. Store at -20°C. Avoid freeze-thaw cycles (>3 cycles degrades the compound).[1]

Experimental Protocol: HTRF Kinase Assay

We utilize a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[1][2][3] This format is preferred over ELISA for fragments because it is mix-and-read (no washing), reducing the risk of washing away weak-binding fragments like 6-BPTA.[1]

Assay Principle[1]
  • Enzyme: Recombinant human VEGFR-2 (cytoplasmic domain).[1]

  • Substrate: Biotinylated poly(Glu, Tyr) peptide.[1][4]

  • Detection:

    • Europium-cryptate labeled anti-phosphotyrosine antibody (Donor).[1]

    • Streptavidin-XL665 (Acceptor).[1]

  • Signal: When the peptide is phosphorylated, the antibody binds. Streptavidin binds the biotin.[1] This brings Donor and Acceptor close, generating FRET (measured at 665 nm).[1]

Reagent Preparation Table
ComponentConcentration (Stock)Concentration (Final Assay)Notes
VEGFR-2 Enzyme Varies (check lot)0.2 ng/µLPre-dilute in Kinase Buffer
ATP 10 mM10 µMCritical: Must be near Km to allow competition.[1]
Substrate 1 µM (Biotin-polyGT)0.2 µM
6-BPTA 10 mM (DMSO)Dose Response (e.g., 100 µM top)Max DMSO < 1%
Kinase Buffer 5x1xHEPES pH 7.5, MgCl2, DTT, BSA
Step-by-Step Workflow

Step 1: Compound Plating [1]

  • Prepare a 3-fold serial dilution of 6-BPTA in DMSO.[1]

  • Transfer 4 µL of diluted compound to a 384-well low-volume white plate.

  • Control Wells: Add DMSO only (Negative Control) and Staurosporine or Sorafenib (Positive Control).[1]

Step 2: Enzyme Addition

  • Add 2 µL of diluted VEGFR-2 Enzyme to all wells.[1]

  • Pre-incubation: Incubate for 10 minutes at RT. This allows the inhibitor to occupy the hinge region before ATP competes.[1]

Step 3: Reaction Initiation

  • Add 4 µL of Substrate/ATP Mix.[1]

  • Seal plate and incubate for 60 minutes at Room Temperature (22-25°C).

Step 4: Detection

  • Add 10 µL of Detection Mix (Eu-Anti-P-Tyr + SA-XL665 in EDTA buffer).[1]

  • Note: The EDTA stops the kinase reaction by chelating Mg2+.[1]

  • Incubate for 60 minutes.

Step 5: Measurement

  • Read on an HTRF-compatible plate reader (e.g., EnVision, PHERAstar).[1]

  • Excitation: 337 nm.[1] Emission 1: 620 nm (Donor).[1] Emission 2: 665 nm (Acceptor).[1]

Workflow Diagram

Assay_Workflowcluster_0Reaction Phasecluster_1Detection PhaseStep11. Compound/DMSO(4 µL)Step22. Enzyme Add(2 µL)Step1->Step210 min Pre-incStep33. ATP/Substrate(4 µL)Step2->Step3Start RxnStep44. Stop & Detect(Eu-Ab + XL665)Step3->Step460 min IncStep55. Read Signal(665/620 nm)Step4->Step560 min Inc

Caption: Step-by-step HTRF kinase assay workflow for VEGFR-2 inhibition screening.

Data Analysis & Interpretation

Ratio Calculation

Raw data must be ratiometric to correct for quenching or compound fluorescence.[1]

1
Percent Inhibition
1
Expected Results (Expert Insight)
  • Potency: Do not expect nanomolar potency. 6-BPTA is a fragment.

    • Expected IC50: 1 µM – 50 µM.[1]

    • Reasoning: The 4-amine anchors the molecule, but the 6-bromo group does not fully exploit the hydrophobic "back pocket" of VEGFR-2.[1] High potency (nM) is only achieved when the bromine is replaced by a hydrophobic tail (e.g., a phenoxy or benzyl group) via Suzuki coupling.[1]

  • Curve Shape: A Hill slope near 1.0 indicates 1:1 binding.[1] Slopes > 2.0 suggest aggregation or precipitation (common with bromo-heterocycles at high concentrations).[1]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Signal/Background Ratio Insufficient Enzyme or ATPTitrate Enzyme to ensure linear phase.[1] Ensure ATP is not degraded (use fresh aliquots).[1]
High Background Non-specific antibody bindingIncrease BSA or Tween-20 in the detection buffer.[1]
IC50 > 100 µM Compound is a weak binderThis is expected for the scaffold.[1] Confirm binding via Thermal Shift Assay (TSA) if biochemical assay is ambiguous.[1]
Precipitation Poor solubility in aqueous bufferEnsure final DMSO concentration is 1%. Check compound visually in the well.[1]

References

  • Bristol-Myers Squibb Discovery: Borzilleri, R. M., et al. "Synthesis and SAR of 4-(3-hydroxyphenylamino)pyrrolo[2,1-f][1,2,4]triazine based VEGFR-2 kinase inhibitors."[1][5] Bioorganic & Medicinal Chemistry Letters, 2005.[1][5]

  • Scaffold Utility: Hunt, J. T., et al. "Discovery of the pyrrolo[2,1-f][1,2,4]triazine nucleus as a new kinase inhibitor template." Journal of Medicinal Chemistry, 2004.[1]

  • Assay Methodology: "HTRF Kinase Assay Protocol for VEGFR2." Cisbio/Revvity Application Notes.

  • Target Biology: Olsson, A. K., et al. "VEGF receptor signalling - in control of angiogenesis."[1] Nature Reviews Molecular Cell Biology, 2006.[1]

Application Note: Optimization of c-Met Kinase Assays for Pyrrolotriazine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanistic Basis[2][3][4][5]

The c-Met Receptor and Oncology

The c-Met receptor tyrosine kinase (RTK), encoded by the MET proto-oncogene, is the sole receptor for Hepatocyte Growth Factor (HGF).[1][2][3] Aberrant c-Met signaling—driven by overexpression, amplification, or mutation—is a critical driver in tumor metastasis, angiogenesis, and drug resistance (e.g., to EGFR inhibitors in NSCLC).[2]

Upon HGF binding, c-Met undergoes dimerization and trans-autophosphorylation at tyrosine residues (Y1234, Y1235) in the kinase domain.[1] This recruits downstream effectors via the multisubstrate docking site (Y1349, Y1356), activating the PI3K/AKT and RAS/MAPK pathways.

The Pyrrolotriazine Scaffold

The compound 6-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine represents a "privileged scaffold" in kinase drug discovery.[1] It functions as a bioisostere of the adenine ring of ATP, allowing it to bind competitively at the kinase hinge region.

  • Significance: This specific molecule is a key intermediate in the synthesis of potent Type I c-Met inhibitors, such as BMS-777607 .[1]

  • Application: While the 6-bromo fragment itself may exhibit micromolar potency, this assay is critical for validating the scaffold's baseline binding affinity before elaborating the C-6 position to achieve nanomolar potency.[1]

Signaling Pathway Visualization

The following diagram illustrates the HGF/c-Met signaling cascade and the precise intervention point of ATP-competitive inhibitors like the pyrrolotriazine scaffold.

cMet_Pathway HGF HGF (Ligand) cMet c-Met Receptor (RTK) HGF->cMet Binding & Dimerization Phos Autophosphorylation (Y1234/Y1235) cMet->Phos Activation ATP ATP ATP->cMet Phosphoryl Transfer Inhibitor 6-Bromopyrrolo... (Scaffold) Inhibitor->cMet Competitive Inhibition (Hinge Binding) Docking Docking Site (Y1349/Y1356) Phos->Docking PI3K PI3K / AKT (Survival) Docking->PI3K MAPK RAS / MAPK (Proliferation) Docking->MAPK STAT STAT3 (Invasion) Docking->STAT

Figure 1: c-Met signaling cascade showing the competitive binding mechanism of pyrrolotriazine scaffolds at the ATP-binding pocket.[1]

Materials & Compound Handling

Compound Preparation

6-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine is a hydrophobic fragment.[1] Proper solubilization is critical to prevent microprecipitation, which causes false negatives (or false positives via light scattering).[1]

  • Stock Solution: Dissolve solid compound in 100% DMSO to a concentration of 10 mM. Vortex for 1 minute and visually inspect for clarity.

  • Storage: Aliquot into amber glass vials (to prevent light degradation and plastic absorption) and store at -20°C. Freeze/thaw cycles should be limited to <3.

  • Working Solution: For the assay, create an intermediate dilution (e.g., 100 µM) in assay buffer containing no more than 5% DMSO initially, ensuring the final well concentration is <1% DMSO.

Reagents & Buffer Composition

We utilize a LanthaScreen™ TR-FRET (or equivalent) format.[1][4] This homogeneous assay measures the phosphorylation of a fluorescein-labeled substrate by c-Met, detected by a Terbium (Tb)-labeled phosphospecific antibody.[1]

ComponentSpecificationPurpose
Enzyme Recombinant Human c-Met (catalytic domain)Target kinase.[1][5]
Substrate Fluorescein-Poly-GT (Glu:Tyr, 4:[1]1)Generic tyrosine kinase substrate.[1]
Tracer Tb-labeled Anti-phosphotyrosine (e.g., Tb-PY20)FRET donor; binds phosphorylated substrate.[1]
ATP Ultra-pure ATPPhosphate donor (Km approx. 5-10 µM for c-Met).[1]
Assay Buffer 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35Physiological pH and cofactor supply.
Reducing Agent 2 mM DTT (Add fresh daily)Maintains enzyme stability.[1]

Experimental Protocol (TR-FRET)

Assay Principle[1]
  • Kinase Reaction: c-Met transfers phosphate from ATP to the Fluorescein-Poly-GT substrate.[1]

  • Inhibition: The 6-bromo scaffold competes with ATP.[1]

  • Detection: EDTA stops the reaction.[1][6] The Tb-antibody binds the phosphorylated substrate.[1][4]

  • Readout: Excitation at 340 nm yields emission at 495 nm (Tb, donor) and 520 nm (Fluorescein, acceptor).[1] The Ratio (520/495) is proportional to phosphorylation.[1]

Step-by-Step Workflow

Assay_Workflow Prep 1. Compound Prep (Serial Dilution in DMSO) EnzAdd 2. Enzyme Addition (c-Met + Buffer) Prep->EnzAdd Inc1 3. Pre-Incubation (15 min @ RT) EnzAdd->Inc1 Start 4. Reaction Start (Add ATP + Substrate) Inc1->Start Inc2 5. Kinase Reaction (60 min @ RT) Start->Inc2 Stop 6. Detection/Stop (Add EDTA + Tb-Ab) Inc2->Stop Read 7. Read Plate (TR-FRET Mode) Stop->Read

Figure 2: TR-FRET Assay Workflow. Critical timing steps are highlighted in yellow.

Detailed Procedure (384-well Plate)
  • Compound Plating: Acoustic dispense or pipette 100 nL of the 6-bromo compound (100x top concentration) into the assay plate. Include High Control (DMSO only) and Low Control (10 µM Staurosporine or excess BMS-777607).

  • Enzyme Mix: Dilute c-Met enzyme in Assay Buffer (with DTT). Add 5 µL to the wells.

    • Note: Optimal enzyme concentration is determined by an initial titration (aim for EC60-EC80).[1]

  • Pre-Incubation: Centrifuge plate (1000 rpm, 1 min) and incubate for 15 minutes . This allows the inhibitor to bind the active site before ATP competes.[1]

  • Substrate/ATP Mix: Prepare a solution of Fluorescein-Poly-GT (200 nM final) and ATP (at K_m_app, typically 10 µM). Add 5 µL to start the reaction.

  • Kinase Reaction: Incubate for 60 minutes at room temperature (20-25°C) in the dark.

  • Detection Mix: Prepare dilution buffer containing 20 mM EDTA and 2 nM Tb-PY20 antibody.[1] Add 10 µL to quench the reaction.

  • Equilibration: Incubate for 30 minutes to allow antibody binding.

  • Measurement: Read on a TR-FRET compatible reader (e.g., PHERAstar, EnVision).

    • Delay: 100 µs[1]

    • Integration: 200 µs

Data Analysis & Validation

Calculation

Calculate the Emission Ratio (ER):


[1]

Calculate % Inhibition:



Interpretation of Results

Since 6-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine is a scaffold, do not expect nanomolar potency.[1]

Compound ClassExpected IC50Interpretation
Reference Drug (BMS-777607) < 10 nMValidates assay sensitivity.[1][7][8]
Scaffold (6-Bromo-...) 1 - 50 µMValidates core binding.[1] If >100 µM, scaffold may not bind c-Met effectively without elaboration.[1]
Negative Control > 100 µMEnsures no non-specific inhibition.[1]
Assay Quality Control (Z' Factor)

A robust assay must have a Z' factor > 0.5.[1]



Where 

is standard deviation and

is the mean of controls.[1]

Troubleshooting & Optimization (Self-Validating Systems)

  • Issue: Low Signal-to-Background (S/B < 2).

    • Cause: Enzyme concentration too low or ATP too high (outcompeting the tracer binding if using an ATP-competitive tracer, though less relevant for substrate-phosphorylation assays).[1]

    • Fix: Retitrate enzyme to ensure linear product formation.[1]

  • Issue: High Variation (CV > 10%). [1]

    • Cause: Pipetting error or bubble formation.[1]

    • Fix: Centrifuge plates after every addition.[1] Use low-binding plates to prevent sticky compound loss.[1]

  • Issue: Compound Interference.

    • Check: The pyrrolotriazine ring can be fluorescent.[1][4] Run a "Compound Only" control (no enzyme/antibody) to check for intrinsic fluorescence at 520 nm. If high, switch to a Red-Shifted TR-FRET pair (e.g., AlexaFluor 647 substrate).[1]

References

  • BMS-777607 Discovery: Schroeder, G. M., et al. "Discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide (BMS-777607), a Selective and Potent Inhibitor of Met Kinase."[1][9] Journal of Medicinal Chemistry, 2009.[1]

  • c-Met Signaling: Organ, S. L., & Tsao, M. S.[1] "An overview of the c-MET signaling pathway." Therapeutic Advances in Medical Oncology, 2011.[1]

  • Assay Methodology: "LanthaScreen™ TR-FRET Tyrosine Kinase Assay User Guide." Thermo Fisher Scientific.[1]

  • Scaffold Chemistry: Wang, Y., et al. "Structure-based design of pyrrolo[2,1-f][1,2,4]triazine derivatives as novel c-Met inhibitors."[1] European Journal of Medicinal Chemistry, 2014.[1][10]

Sources

In vivo experimental design for 6-Bromopyrrolo[2,1-F]triazin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the in vivo experimental design for 6-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine (hereafter referred to as 6-BPTA ).[1]

6-BPTA is a critical heterocyclic scaffold and a key intermediate in the synthesis of C-nucleoside antivirals (e.g., Remdesivir , GS-441524 ) and various kinase inhibitors (e.g., c-Met, VEGFR-2).[1] While often an intermediate, evaluating its in vivo profile is essential for impurity safety qualification , metabolite identification , and scaffold repurposing in oncology.[1]

Part 1: Strategic Overview & Mechanistic Context[1]

1.1 The "Privileged Scaffold" Hypothesis

The pyrrolo[2,1-f][1,2,4]triazine core is an adenosine mimic (C-nucleoside base).[1] Unlike standard purines, the C-C glycosidic bond (if ribosylated) confers resistance to enzymatic cleavage.[1]

  • In Virology: 6-BPTA serves as the "base" that, once glycosylated and phosphorylated, acts as an ATP competitor for viral RNA-dependent RNA polymerase (RdRp).[1]

  • In Oncology: The 6-bromo position allows for palladium-catalyzed cross-coupling (Suzuki/Sonogashira) to attach aryl groups that fit into the hydrophobic pockets of kinases (e.g., PI3K, EGFR).[1]

1.2 Mechanistic Pathway Diagram

The following diagram illustrates the experimental logic: evaluating 6-BPTA as a standalone NCE (New Chemical Entity) versus its role as a prodrug/precursor.

G cluster_Vivo In Vivo Phase Compound 6-BPTA (Scaffold/Impurity) Formulation Vehicle Optimization (Solubility Check) Compound->Formulation Step 1 PK Pharmacokinetics (PK) (IV/PO in Rats) Formulation->PK Step 2a Tox Safety/Tox Profiling (MTD Determination) Formulation->Tox Step 2b Bioanalysis LC-MS/MS Analysis (Plasma/Tissue) PK->Bioanalysis Plasma Tox->Bioanalysis Toxicokinetics Outcome1 Impurity Qualification (Safety Limits) Bioanalysis->Outcome1 Outcome2 Scaffold Stability (Metabolic Soft Spots) Bioanalysis->Outcome2

Caption: Workflow for preclinical profiling of 6-BPTA, linking formulation to PK/Tox outcomes.

Part 2: Experimental Protocols

Protocol 1: Formulation & Vehicle Selection

Challenge: 6-BPTA is a planar, aromatic heterocycle with likely poor aqueous solubility and moderate lipophilicity (LogP ~1.5–2.0).[1] It requires a co-solvent system for intravenous (IV) administration to prevent precipitation (embolism risk).[1]

Step 1: Solubility Screening

Test solubility in the following order. Target concentration: 2 mg/mL (IV) and 10 mg/mL (PO) .[1]

Vehicle SystemComposition (v/v)ApplicationRisk Profile
Standard 5% DMSO + 40% PEG400 + 55% WaterIV / POLow; Standard for discovery PK.[1]
Enhanced 5% DMSO + 10% Solutol HS15 + 85% SalineIVLow; Good for lipophilic bases.[1]
Acidified 50 mM Citrate Buffer (pH 3.0)POModerate; Exploits basic amine (pKa ~4) for solubility.[1]
Suspension 0.5% Methylcellulose + 0.1% Tween 80PO (High Dose)Safe; For Tox studies (>50 mg/kg).[1]

Decision Gate:

  • If clear solution at 1 mg/mL

    
     Proceed to IV PK.
    
  • If precipitate forms

    
     Use 10% HP-
    
    
    
    -CD
    (Hydroxypropyl-beta-cyclodextrin) in saline.[1]
Protocol 2: Pharmacokinetic (PK) Profiling (Rat)

Objective: Determine bioavailability (


), half-life (

), and clearance (

) to assess if the scaffold is metabolically stable or rapidly cleared.[1]
2.1 Animal Model
  • Species: Sprague-Dawley Rats (Male, 250–300g).[1]

  • N: 3 animals per group (Total 6).

  • Fasting: Overnight fasting (12h) prior to dosing; food returned 4h post-dose.

2.2 Dosing Regimen
GroupRouteDose (mg/kg)VehicleVolume
A IV (Tail Vein)2.0 5% DMSO/40% PEG400/Water1 mL/kg
B PO (Gavage)10.0 0.5% MC / 0.1% Tween 805 mL/kg
2.3 Sampling Schedule
  • Blood Collection: Jugular vein cannulation or tail nick.[1]

  • Timepoints:

    • IV: Pre-dose, 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, 24 h.

    • PO: Pre-dose, 0.25, 0.5, 1, 2, 4, 8, 24 h.[1]

  • Processing: Collect into K2-EDTA tubes. Centrifuge at 4000g, 4°C, 10 min. Store plasma at -80°C.

2.4 Bioanalysis (LC-MS/MS Method)

Critical Requirement: The bromine atom provides a unique isotopic signature (


 and 

in ~1:1 ratio).[1]
  • Instrument: Triple Quadrupole (e.g., Sciex 6500+).[1]

  • Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm).[1]

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[1]

  • MRM Transitions (Example):

    • Q1 (Parent): 213.0 (

      
      ) / 215.0 (
      
      
      
      )[1]
    • Q3 (Fragment): Optimize for loss of

      
       or ring fragmentation.
      
    • Note: Monitor both isotopes to confirm identity and rule out interferences.[1]

Protocol 3: Maximum Tolerated Dose (MTD) & Acute Toxicity

Objective: If 6-BPTA is an impurity in a drug substance, its specific toxicity must be qualified.[1] If it is a lead compound, the therapeutic window must be established.[1]

3.1 Study Design (Dose Escalation)
  • Species: CD-1 Mice or SD Rats (N=3 per sex/dose).[1]

  • Route: PO (Oral Gavage) or IP (Intraperitoneal).[1]

  • Observation Period: 7 Days.

3.2 Dosing Scheme
  • Start Dose: 50 mg/kg.[1]

  • Escalation Factor: 2x (i.e., 50

    
     100 
    
    
    
    200
    
    
    400 mg/kg).[1]
  • Stop Criteria: Mortality

    
     1 animal, or body weight loss 
    
    
    
    .[1]
3.3 Readouts
  • Clinical Signs: Piloerection, lethargy, tremors (neurotoxicity is common with purine analogs).[1]

  • Gross Pathology: Necropsy at Day 7. Focus on Liver (metabolism) and Kidney (clearance).[1]

  • Bone Marrow: If observing for >14 days, check for myelosuppression (common with antiproliferative nucleobases).[1]

Part 3: Data Analysis & Interpretation

3.1 PK Parameter Calculation

Use non-compartmental analysis (NCA) (e.g., WinNonlin/Phoenix).[1]

ParameterDefinitionSignificance for 6-BPTA

Total ExposureHigh AUC suggests metabolic stability of the scaffold.[1]

(Clearance)
Elimination RateHigh Cl (> hepatic blood flow) implies extra-hepatic metabolism or renal secretion.[1]

Vol. of DistributionHigh

(>0.7 L/kg) indicates tissue distribution (likely for this lipophilic base).[1]

(%)
Bioavailability

.[1] Low

suggests poor absorption or high first-pass effect.[1]
3.2 Metabolic Soft-Spot Identification

If Clearance is high, analyze plasma for metabolites:

  • Debromination: Loss of Br (Mass -78/80 +1).[1]

  • Hydroxylation: +16 Da on the pyrrole ring.[1]

  • N-Glucuronidation: +176 Da on the exocyclic amine.[1]

Part 4: References

  • Siegel, D. et al. (2017).[1] "Discovery and Synthesis of a Phosphoramidate Prodrug of a Pyrrolo[2,1-f][triazin-4-amino] Adenine C-Nucleoside (GS-5734) for the Treatment of Ebola and Emerging Viruses."[1] Journal of Medicinal Chemistry. Link[1]

  • Eastman, R. T. et al. (2020).[1] "Remdesivir: A Review of Its Discovery and Development Leading to Emergency Use Authorization for Treatment of COVID-19." ACS Central Science.[1] Link[1]

  • Patil, S. A. et al. (2022).[1][2] "Pyrrolo[2,1-f][1,2,4]triazine: A Promising Fused Heterocycle to Target Kinases in Cancer Therapy."[1] European Journal of Medicinal Chemistry. Link[1]

  • PubChem. (2024).[1] "Compound Summary: 6-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine." National Library of Medicine.[1] Link

Sources

Application Note: 6-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine in Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

6-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine (CAS: 159326-68-8 for the generic amine core; specific bromo-derivatives often custom synthesized or derived from CAS 888721-83-3 precursors) represents a "privileged scaffold" in medicinal chemistry. Its structural geometry is a bioisostere of adenine, allowing it to mimic the purine base of ATP.

In targeted cancer therapy, this scaffold is critical for developing ATP-competitive kinase inhibitors . The 4-amino group functions as the "hinge binder" (interacting with the kinase ATP-binding pocket), while the 6-bromo position serves as a vital synthetic handle. This handle allows researchers to install hydrophobic "tails" or solubilizing groups via cross-coupling reactions, enabling the molecule to reach into the selectivity pockets (e.g., the DFG-out pocket) of kinases such as VEGFR-2, c-Met, p38 MAP kinase, and EGFR .

This guide details the handling, synthetic functionalization, and biological validation of this scaffold for oncology research.

Chemical Properties & Handling Protocol

Physicochemical Profile
PropertySpecificationNotes
Molecular Formula C₆H₅BrN₄Core scaffold
Molecular Weight ~213.04 g/mol Varies with salt form
Appearance Off-white to pale yellow solidLight sensitive
Solubility DMSO (>50 mM), DMF; Low in H₂OUse DMSO for stock solutions
Stability Stable at -20°C (desiccated)Avoid freeze-thaw cycles
Storage & Reconstitution
  • Storage: Store powder at -20°C under inert gas (Argon/Nitrogen) to prevent oxidation of the pyrrole ring.

  • Stock Preparation: Dissolve in anhydrous DMSO to 10 mM. Aliquot into single-use vials to prevent precipitation upon repeated freezing.

Synthetic Application: Library Generation

Objective: Functionalize the C6-position to create a library of potential kinase inhibitors. The C6-bromo group is highly reactive toward Palladium-catalyzed cross-coupling.

Workflow Diagram: Diversity-Oriented Synthesis

SynthesisWorkflow Start 6-Bromopyrrolo[2,1-f] triazin-4-amine (Scaffold) Step1 Suzuki-Miyaura Coupling (Pd(dppf)Cl2, Ar-B(OH)2) Start->Step1 Route A Step2 Sonogashira Coupling (Pd(PPh3)4, CuI, Alkyne) Start->Step2 Route B Product1 6-Aryl Derivatives (Target: VEGFR/c-Met) Step1->Product1 Product2 6-Alkynyl Derivatives (Target: EGFR) Step2->Product2

Caption: Divergent synthetic pathways from the C6-bromo scaffold to generate kinase-targeted libraries.

Protocol: Suzuki-Miyaura Coupling (C6-Arylation)

This reaction installs an aryl group at the 6-position, a common strategy to increase potency against VEGFR-2 and c-Met .

Reagents:

  • Scaffold: 6-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine (1.0 eq)

  • Boronic Acid: Ar-B(OH)₂ (1.2 eq)

  • Catalyst: Pd(dppf)Cl₂·DCM (0.05 eq)

  • Base: Cs₂CO₃ (2.0 eq) or K₂CO₃ (2.0 eq)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

Procedure:

  • Inert Atmosphere: Purge a reaction vial with Argon.

  • Loading: Add Scaffold (100 mg), Boronic Acid, Base, and Catalyst.

  • Solvation: Add degassed Dioxane/Water mixture (5 mL).

  • Reaction: Seal and heat to 90°C for 4–12 hours . Monitor by LC-MS (Look for consumption of Br-starting material, M+1 peak).

  • Workup: Cool to RT, dilute with EtOAc, wash with brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (DCM/MeOH gradient). The pyrrolo-triazine core is polar; expect elution at 5-10% MeOH.

Expert Insight: The 4-amino group is generally unreactive under standard Suzuki conditions, so protection (e.g., Boc) is often not required, saving two synthetic steps.

Biological Validation: Kinase Inhibition Assays

Mechanism of Action

The pyrrolo[2,1-f][1,2,4]triazine core binds to the ATP-binding pocket of the kinase.

  • N1 & N3 atoms: Accept/Donate Hydrogen bonds to the "Hinge Region" of the kinase (mimicking Adenine N1/N3).

  • C6-Substituent: Extends into the hydrophobic back-pocket (Gatekeeper region), determining selectivity (e.g., between EGFR and VEGFR).

Protocol: In Vitro Kinase Assay (FRET-based)

Target: VEGFR-2 (KDR) or c-Met.

Materials:

  • Recombinant Kinase Domain (human VEGFR-2).

  • FRET Peptide Substrate (e.g., Z'-LYTE™).

  • ATP (at Km concentration, typically 10-50 µM).

  • Test Compounds (from Section 3).

Steps:

  • Preparation: Prepare 3x serial dilutions of test compounds in DMSO (Top conc: 10 µM).

  • Incubation: Mix Kinase + Peptide + Compound in 384-well plate. Incubate 15 min at RT.

  • Activation: Add ATP to initiate the reaction. Incubate 1 hour.

  • Detection: Add Development Reagent (cleaves phosphorylated peptide). Read Fluorescence Ratio (Coumarin/Fluorescein).

  • Analysis: Plot % Inhibition vs. Log[Compound]. Calculate IC₅₀ .

Success Criteria:

  • Potent hits should exhibit IC₅₀ < 100 nM .

  • Reference Control: Sunitinib (VEGFR) or Crizotinib (c-Met).

Case Study: Design of Dual c-Met/VEGFR-2 Inhibitors

Context: A study by Shi et al. (2018) utilized the pyrrolo[2,1-f]triazine scaffold to develop dual inhibitors.

  • Modification: They used the 6-position to attach a substituted phenyl ring.

  • Result: Compound 27a showed IC₅₀ of 2.3 nM (c-Met) and 5.0 nM (VEGFR-2) .[1]

  • Key Structural Feature: The 4-amino group remained free to bind the hinge, while the 6-aryl group occupied the hydrophobic pocket II, interacting with the activation loop.

Pharmacophore Mapping

Pharmacophore Core Pyrrolo-Triazine Core (Adenine Mimic) Hinge Hinge Region (H-bonds with N1/N3) Core->Hinge Primary Binding Pocket Hydrophobic Pocket (Target of C6-Aryl) Core->Pocket Selectivity Vector (via C6-Br)

Caption: Structural logic for using the 6-bromo scaffold to achieve kinase selectivity.

References

  • Shi, W., et al. (2018).[2] "Exploration of novel pyrrolo[2,1-f][1,2,4]triazine derivatives with improved anticancer efficacy as dual inhibitors of c-Met/VEGFR-2." European Journal of Medicinal Chemistry, 158, 814-831.[2] Link

  • Bhatt, V., et al. (2021). "Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy."[3] Chemical Papers, 75, 5997–6014. Link

  • Wrobleski, S. T., et al. (2008). "Discovery of BMS-582949, a clinical p38α MAP kinase inhibitor for the treatment of inflammatory diseases."[4] Journal of Medicinal Chemistry, 51(11), 3275-3287. Link

  • Sack, J. S., et al. (2008). "Structural basis for the high-affinity binding of pyrrolotriazine inhibitors of p38 MAP kinase." Acta Crystallographica Section D, 64(7), 705-710. Link

  • Patil, S. A., et al. (2021).[5] "Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir." Molecular Diversity, 25, 2419–2436. Link

Sources

Advanced Structural Analysis of Pyrrolotriazine-Kinase Complexes

Author: BenchChem Technical Support Team. Date: February 2026

Application Note | Version 2.4 | Structural Biology Division

Abstract

The pyrrolo[2,1-f][1,2,4]triazine scaffold represents a privileged pharmacophore in kinase inhibitor design, serving as a potent bioisostere for the adenine ring of ATP. Its utility spans targets such as EGFR, VEGFR, IGF-1R, and p38 MAP kinase. However, the structural elucidation of these complexes presents unique challenges due to the intrinsic flexibility of kinase activation loops (DFG-motifs) and the hydrophobic nature of these ligands. This guide provides a rigorous, field-proven workflow for determining high-resolution crystal structures of pyrrolotriazine-kinase complexes, emphasizing pre-crystallization validation, complex formation strategies, and pharmacophore analysis.

Phase 1: Pre-Crystallization Characterization (Ligand Validation)

Objective: To validate ligand binding and identify stabilizing buffer conditions prior to crystallization trials. Blindly setting up drops with insoluble or non-binding ligands is the primary cause of project failure.

Protocol: Differential Scanning Fluorimetry (DSF/TSA)

Rationale: Ligand binding thermodynamically stabilizes the kinase domain, resulting in an increase in melting temperature (


). This step confirms the ligand is actually binding the protein in solution.

Materials:

  • Recombinant Kinase Domain (>95% purity, ~1 mg/mL).

  • Pyrrolotriazine compound (10 mM in 100% DMSO).

  • SYPRO Orange dye (5000x stock).

  • qPCR Instrument (e.g., Roche LightCycler or equivalent).

Step-by-Step Procedure:

  • Preparation: Dilute SYPRO Orange to 50x in the protein buffer.

  • Plate Setup: In a 384-well optical plate, mix:

    • 1 µL Protein (Final conc: 2–5 µM).

    • 1 µL Ligand (Final conc: 20–50 µM; maintain DMSO <2%).

    • 2 µL SYPRO Orange (5x final).

    • Buffer to 10 µL total volume.

  • Controls: Include Apo-protein (DMSO only) and a Positive Control (e.g., Staurosporine).

  • Execution: Ramp temperature from 25°C to 95°C at 1°C/min.

  • Analysis: Calculate

    
     using the Boltzmann sigmoid fit or the first derivative (
    
    
    
    ).[1]

Data Interpretation:

ObservationInterpretationAction

> 2°C
Significant BindingProceed to Co-crystallization.

< 0.5°C
Weak/No BindingRe-check compound purity or concentration.
High Initial Fluorescence Protein AggregationOptimize buffer (Salt, pH, Reducing agents).
Phase 2: Complex Formation Strategies

Core Directive: The choice between Co-crystallization and Soaking is not arbitrary. Pyrrolotriazines often induce "Type I½" or "Type II" binding modes which require movement of the DFG-motif (Asp-Phe-Gly).

  • Co-crystallization: Required if the ligand induces a conformational change (e.g., DFG-out) that the apo-crystal lattice cannot accommodate.

  • Soaking: Preferred for fragment screening or if the apo-form is isomorphous to the complex.

Workflow Visualization

ComplexStrategy Start Start: Purified Kinase Decision Does Ligand Induce Conformational Change? Start->Decision CoCryst Route A: Co-Crystallization (Mix prior to lattice formation) Decision->CoCryst Yes (e.g., DFG-out) Soak Route B: Soaking (Diffuse into Apo crystals) Decision->Soak No (Type I Binder) StepA1 Incubate Protein + Ligand (1:3 molar ratio, 4°C, 1 hr) CoCryst->StepA1 StepB1 Grow Apo Crystals Soak->StepB1 StepA2 Screening (Sparse Matrix) StepA1->StepA2 Result X-Ray Diffraction Data StepA2->Result StepB2 Transfer to drop with Ligand (High Conc.) StepB1->StepB2 StepB2->Result

Figure 1: Decision matrix for complex formation. Co-crystallization is recommended for pyrrolotriazines targeting inactive kinase conformations.

Protocol A: Co-Crystallization (Standard)
  • Concentration: Concentrate protein to 8–12 mg/mL.

  • Incubation: Add ligand (from 100 mM DMSO stock) to a 3-fold molar excess over protein.

    • Critical: Keep final DMSO concentration < 5% to prevent denaturation.

  • Equilibration: Incubate on ice for 60 minutes.

  • Clarification: Centrifuge at 13,000 x g for 10 mins at 4°C to remove any precipitated ligand/protein aggregates. Use the supernatant for setting drops.

Protocol B: Soaking (High Throughput)
  • Harvest: Loop a robust apo-crystal.

  • Transfer: Move crystal to a drop containing reservoir solution + 1–5 mM ligand + DMSO (up to 10%).

  • Duration: Soak for 2 hours to overnight.

    • Note: Pyrrolotriazines are hydrophobic. If the crystal cracks, reduce ligand concentration and increase soak time, or use a stepwise soaking procedure.

Phase 3: Crystallization Screening & Optimization

Method: Vapor Diffusion (Hanging or Sitting Drop). Matrix: Kinases often crystallize in specific salts. Prioritize screens containing:

  • Ammonium Sulfate / Bis-Tris systems.

  • PEG 3350 / Sodium Formate.

  • Malonate salts.

Seeding Protocol (The "Silver Bullet"): If you have poor quality crystals (sea urchins/needles):

  • Harvest crystals into 50 µL stabilizing buffer.

  • Vortex with a seed bead for 30 seconds.

  • Prepare serial dilutions of the seed stock (

    
     to 
    
    
    
    ).
  • Streak a cat whisker or pipette 0.2 µL of seed stock into new drops containing the protein-ligand complex.

Phase 4: Structure Determination & Refinement

Data Collection:

  • Cryo-protection: Supplement mother liquor with 20–25% Glycerol or Ethylene Glycol.

    • Tip: Add ligand to the cryo-solution to prevent "wash-out" of low-affinity binders during the transfer.

  • Strategy: Collect 360° of data (or 180° for high symmetry) to ensure high redundancy.

Phasing & Refinement:

  • Molecular Replacement (MR): Use a homologous kinase structure (e.g., PDB: 3F5P for IGF-1R) as the search model. Remove the ligand and solvent molecules from the search model to avoid model bias.

  • Refinement: Perform rigid body refinement followed by restrained refinement (REFMAC5 or Phenix).

  • Ligand Placement:

    • Inspect the

      
       difference map (green density) at 3.0
      
      
      
      .
    • Fit the pyrrolotriazine ligand.[2] Ensure correct tautomer/stereochemistry.

    • Refine occupancy if necessary.

Phase 5: Pharmacophore Analysis (The Pyrrolotriazine Hinge)

Scientific Insight: The pyrrolotriazine scaffold mimics the adenine ring of ATP. The critical molecular interaction is the hydrogen bonding network with the kinase "hinge" region (the segment connecting the N- and C-terminal lobes).

Key Interactions to Verify:

  • Hinge H-Bonds: The N1 and N3 of the triazine ring typically accept/donate protons to the backbone amide and carbonyl of the hinge residues (e.g., Glu1050/Met1052 in IGF-1R).

  • Gatekeeper Interaction: The C5/C6 position of the pyrrole ring sits near the gatekeeper residue. Bulky groups here determine selectivity.

  • Catalytic Lysine: Check for cation-

    
     interactions.
    
Binding Mode Diagram

BindingMode Ligand Pyrrolotriazine Scaffold Hinge Hinge Region (Backbone) Ligand->Hinge H-Bond (N1/N3) Gatekeeper Gatekeeper Residue Ligand->Gatekeeper Van der Waals Solvent Water Network Ligand->Solvent H-Bond Solvent->Hinge Water Bridge

Figure 2: Schematic of the canonical pyrrolotriazine interaction network within the ATP-binding pocket.

Troubleshooting Guide
IssueProbable CauseSolution
Precipitation in Drop Ligand insolubility or DMSO shock.Reduce ligand concentration; add 5% glycerol to protein buffer; try co-solvents (Betaine).
Empty Pockets (No Ligand Density) Ligand wash-out or low affinity.Add ligand to cryo-protectant; increase soak concentration; switch to co-crystallization.
Cracked Crystals Lattice strain from conformational change.Switch from soaking to co-crystallization; cross-link crystals with Glutaraldehyde (vapor) before soaking.
References
  • Sack, J. S., et al. (2008). Structural basis for the high-affinity binding of pyrrolotriazine inhibitors of p38 MAP kinase.[2] Acta Crystallographica Section D, 64(7), 705-710. Link

  • Witt, J. J., et al. (2009). Discovery of BMS-754807, a potent and orally active inhibitor of the IGF-1R and IR kinases.[3][4] Journal of Medicinal Chemistry. (Referenced via clinical context of BMS-754807). Link

  • Capdeville, R., et al. (2002). Glivec (STI571, imatinib), a rationally developed, targeted anticancer drug. Nature Reviews Drug Discovery, 1, 493-502. (Foundational text on Kinase Type I/II binding modes). Link

  • Thermo Fisher Scientific. (2023). Protein Thermal Shift™ Studies for Ligand Binding.[5][6][7] Application Notes. Link

  • Hassell, A. M., et al. (2007). Crystallization of protein–ligand complexes.[2][8][9][10] Acta Crystallographica Section F, 63(1), 72-79. Link

Sources

Application Note: Pharmacokinetic Optimization of 6-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

The pyrrolo[2,1-f][1,2,4]triazin-4-amine scaffold is a privileged "C-nucleoside" pharmacophore, acting as a bioisostere of adenine.[1] It serves as the structural foundation for high-value therapeutics, including the antiviral Remdesivir (GS-5734) and various EGFR/VEGFR kinase inhibitors.[1]

The 6-bromo derivative (CAS 159326-68-8) represents a critical junction in drug discovery for this class.[1] The bromine atom at the C6 position serves two distinct roles:

  • Synthetic Handle: A precursor for Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl groups for kinase selectivity.[1]

  • Metabolic Blocker: A halogen blocking group to prevent oxidation at the electron-rich pyrrole ring, modulating lipophilicity (

    
    ) and metabolic stability.[1]
    

This guide provides a rigorous protocol for the pharmacokinetic (PK) characterization of these derivatives, addressing their specific physicochemical challenges: poor aqueous solubility , amphoteric ionization , and complex metabolic profiles (deamination vs. oxidation).

Bioanalytical Method Development (LC-MS/MS)

Accurate quantification is the bedrock of PK analysis.[1] These derivatives possess a unique isotopic signature due to the bromine atom, which must be leveraged for specificity.[1]

Mass Spectrometry Optimization
  • Ionization Source: Electrospray Ionization (ESI) in Positive Mode (+).[1] The N1 and N3 nitrogens in the triazine ring are proton acceptors.[1]

  • Isotopic Pattern: Bromine exists as

    
     and 
    
    
    
    in a ~1:1 ratio.[1]
    • Protocol: Monitor both transitions during method development to confirm peak identity. For final quantification, select the transition with the highest S/N ratio (typically

      
       -> Fragment).[1]
      
  • Fragmentation: The primary fragmentation pathway usually involves the loss of ammonia (

    
    , -17 Da) from the exocyclic amine or cleavage of the triazine ring.[1]
    
Chromatographic Separation

Due to the polarity of the amine and the lipophilicity of the bromine, a generic C18 gradient often results in poor retention or peak tailing.[1]

Recommended Column: Waters XBridge BEH C18 (high pH stability) or Phenomenex Kinetex Biphenyl (enhanced selectivity for aromatic heterocycles).[1]

Mobile Phase Strategy:

  • Phase A: 10 mM Ammonium Bicarbonate (pH 9.5). Rationale: Basic pH suppresses protonation of the weak base, improving peak shape and retention on C18.[1]

  • Phase B: Acetonitrile (ACN).[1]

Gradient Table:

Time (min) % Phase B Flow Rate (mL/min)
0.0 5 0.4
0.5 5 0.4
3.0 95 0.4
4.0 95 0.4
4.1 5 0.4

| 5.5 | 5 | 0.4 |[1]

Sample Preparation Workflow
  • Matrix: Plasma (Rat/Mouse/Human).[1]

  • Method: Protein Precipitation (PPT) is preferred over SPE for discovery-stage screening due to the compound's moderate lipophilicity.[1]

  • Precipitant: ACN containing 0.1% Formic Acid + Internal Standard (e.g., Tolbutamide or a deuterated analog).[1]

BioanalysisWorkflow Sample Plasma Sample (50 µL) PPT Protein Precipitation (150 µL ACN + IS) Sample->PPT Centrifuge Centrifuge 4000g, 15 min, 4°C PPT->Centrifuge Supernatant Supernatant Transfer Dilute 1:1 w/ Water Centrifuge->Supernatant Injection LC-MS/MS Injection (5 µL) Supernatant->Injection

Figure 1: Optimized bioanalytical workflow for 6-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine derivatives.

In Vitro ADME Protocols

Before in vivo dosing, stability must be confirmed.[1] The pyrrole ring is electron-rich and susceptible to oxidative metabolism, while the exocyclic amine is a target for deamination.[1]

Microsomal Stability Assay[1]
  • System: Liver Microsomes (Rat, Human, Mouse) + NADPH regenerating system.[1]

  • Concentration: 1 µM test compound (to ensure first-order kinetics).

  • Timepoints: 0, 5, 15, 30, 45, 60 min.

  • Termination: Ice-cold ACN containing IS.

  • Calculation:

    
    [1]
    
Plasma Protein Binding (PPB)[1]
  • Method: Rapid Equilibrium Dialysis (RED).[1]

  • Duration: 4 hours at 37°C.

  • Note: 6-Bromo derivatives are often moderately bound (85-95%).[1] High binding (>99%) limits the free fraction (

    
    ) available for efficacy.[1]
    

In Vivo Pharmacokinetic Study Design

Formulation Strategy

Solubility is the primary failure mode for this scaffold.[1] The flat, aromatic structure leads to high crystal lattice energy.[1]

Tier 1 Formulation (Discovery):

  • 5% DMSO (Solubilizer)[1]

  • 30% PEG 400 (Co-solvent)[1]

  • 65% Water (or Saline)[1]

  • pH Adjustment: If precipitation occurs, adjust to pH 4.0 using 0.1N HCl (protonating the triazine N).[1]

Tier 2 Formulation (High Dose/Toxicology):

  • 10% Sulfobutylether-β-cyclodextrin (Captisol®) in water.[1]

  • Why? Cyclodextrins encapsulate the hydrophobic bromine/pyrrole core, improving solubility without organic co-solvents.[1]

Dosing Protocol (Rat)[1]
  • Animals: Sprague-Dawley Rats (n=3 per arm), jugular vein cannulated.[1]

  • IV Arm: 1 mg/kg (Bolus).[1]

  • PO Arm: 5 mg/kg (Oral Gavage).[1]

  • Sampling:

    • IV: 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 h.[1]

    • PO: 0.25, 0.5, 1, 2, 4, 8, 24 h.[1]

  • Blood Handling: Collect into K2-EDTA tubes. Keep on ice. Centrifuge within 30 mins.

Metabolic Pathway Analysis

Understanding the metabolic fate is crucial.[1] The diagram below illustrates the potential biotransformation pathways for 6-bromopyrrolo[2,1-f][1,2,4]triazin-4-amine derivatives.

MetabolicPathways Parent Parent Scaffold (6-Br-pyrrolo[2,1-f]triazin-4-amine) Oxidation Pyrrole Oxidation (CYP450 Mediated) Parent->Oxidation Phase I Deamination Hydrolysis/Deamination (Adenosine Deaminase-like) Parent->Deamination Phase I Glucuronidation N-Glucuronidation (UGT Mediated) Parent->Glucuronidation Phase II Hydroxyl Hydroxy-Metabolite (+16 Da) Oxidation->Hydroxyl Keto C-Nucleoside Base Analog (Loss of amine -> Carbonyl) Deamination->Keto Gluc N-Glucuronide (+176 Da) Glucuronidation->Gluc

Figure 2: Primary metabolic pathways.[1] The 6-Br substituent blocks oxidation at C6, forcing metabolism to the C5 position or deamination at C4.

Data Analysis & Interpretation

Perform Non-Compartmental Analysis (NCA) using software like Phoenix WinNonlin or PKanalix.[1]

Key Parameters Table
ParameterUnitDefinitionTarget Criteria (Ideal)

ng/mLPeak plasma concentration> 10x


hTime to peak concentration< 2 h (for immediate release)

ng·h/mLTotal exposureDose-proportional

mL/min/kgClearance< 50% Liver Blood Flow (LBF)

L/kgVolume of Distribution> 0.6 L/kg (indicates tissue distribution)

%Bioavailability> 30%
Troubleshooting Low Bioavailability ( )

If oral bioavailability is low, check the following causality chain:

  • Is it Solubility? Check if

    
     is dose-linear.[1] If not, solubility is the limit.[1] -> Action: Switch to Captisol formulation.[1]
    
  • Is it Permeability? Check Caco-2 data. If

    
     cm/s.[1] -> Action: Prodrug strategy (e.g., esterification).[1]
    
  • Is it Metabolism? Check Microsomal

    
    .[1] If high, the liver is destroying the drug before systemic circulation (First-Pass Effect).[1] -> Action: Modify structure (e.g., block metabolic soft spots).[1]
    

References

  • Siegel, D., et al. (2017). "Discovery and Synthesis of a Phosphoramidate Prodrug of a Pyrrolo[2,1-f][triazin-4-amino] Adenine C-Nucleoside (GS-5734) for the Treatment of Ebola and Emerging Viruses."[1] Journal of Medicinal Chemistry. [Link][1]

  • Eastman, R. T., et al. (2020). "Remdesivir: A Review of Its Discovery and Development Leading to Emergency Use Authorization for Treatment of COVID-19."[1] ACS Central Science. [Link][1]

  • FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." U.S. Food and Drug Administration. [Link][1]

  • Patil, S. A., et al. (2021). "Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir."[1] Molecular Diversity. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 6-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers working with pyrrolo[2,1-f][1,2,4]triazine scaffolds.[1][2][3] It addresses the specific challenges of synthesizing the 6-bromo isomer, distinguishing it from the more common 7-bromo isomer (Remdesivir intermediate).[1][2][3]

Ticket ID: #SYN-PYR-006 | Status: Open | Priority: High Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]

Triage & Diagnostic: The "Yield Trap"

Before optimizing your current protocol, we must verify the synthetic route.[1][2][3] The most common cause of low yield (<20%) for the 6-bromo isomer is the application of "Standard Remdesivir Protocols."[1][2][3]

CRITICAL DIAGNOSTIC: Direct bromination (NBS/DBDMH) of the pyrrolo[2,1-f][1,2,4]triazin-4-amine core is governed by Electrophilic Aromatic Substitution (EAS).[1][2][3]

  • Thermodynamic Preference: The C7 position is the most nucleophilic.[1][2][3]

  • Result: Direct bromination yields >90% 7-bromo isomer and <5% 6-bromo isomer .[1][2][3]

Decision Matrix:

  • If you are using Direct Bromination (Route A): Stop. You are fighting thermodynamics. Switch to Route B (Pre-functionalized Cyclization) or Route C (Functional Group Interconversion).

  • If you are using Pre-functionalized Pyrroles (Route B): Your yield loss is likely in the N-amination or cyclization step.[1][2][3] See Module 2 .

  • If you are converting the Ketone (Route C): Your yield loss is likely in the chlorination/amination sequence.[1][2][3] See Module 3 .

Technical Deep Dive: Route Optimization

Route A: Direct Bromination (The "Impossible" Route)

Not recommended for high-yield synthesis of the 6-isomer. If you are forced to use this route due to material availability, you must use Block-and-Release strategies, though yields will remain low.[1][2][3]

Route B: The Pre-Functionalized Strategy (Recommended)

This route builds the triazine ring around the bromine, guaranteeing regiochemistry.[1][2][3]

The Workflow:

  • Start: Methyl 4-bromopyrrole-2-carboxylate.

  • Step 1 (N-Amination): React with Chloramine or HOSA (Hydroxylamine-O-sulfonic acid).[1][2][3]

  • Step 2 (Cyclization): Condensation with Formamidine Acetate.[1][2][3][4]

Troubleshooting Table: Route B

SymptomProbable CauseCorrective Action
Low Conversion in Step 1 Poor quality HOSA or insufficient base strength.[1][2][3]Use freshly recrystallized HOSA.[1][2][3] Switch base to LiHMDS or KOtBu in DMF/THF (maintain <0°C).
"Sticky" Tars in Step 2 Polymerization of the aminopyrrole intermediate.[1][2][3]Do not store the N-aminopyrrole.[1][2][3] Use it immediately in the cyclization step (telescoped process).[1][2][3]
Product is 4-OH, not 4-NH2 Hydrolysis during workup or wrong cyclizing agent.[1][2][3]Ensure you are using Formamidine Acetate (for amine) and not Formamide (which often yields the ketone/one).[1][2][3]
Route C: Functional Group Interconversion (The Industrial Fix)

Starting from commercially available 6-bromopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one .[1][2][3]

The Workflow:

  • Activation: React 4-one with POCl3/Base

    
     4-Chloro-6-bromo intermediate.[1][2][3]
    
  • Amination: Displacement with NH3 (aq) or NH3/MeOH.[1][2][3]

Troubleshooting Table: Route C

SymptomProbable CauseCorrective Action
Black reaction mixture (Step 1) Acid-catalyzed degradation of the electron-rich pyrrole.[1][2][3]MANDATORY: Add an organic base (e.g., N,N-Dimethylaniline or DIEA ) before adding POCl3 to scavenge HCl.[1][2][3]
Incomplete Chlorination Wet POCl3 (phosphoric acid formation).[1][2][3]Distill POCl3 prior to use.[1][2][3] Ensure strict anhydrous conditions (N2 atm).
Reversion to Ketone (Step 2) Hydrolysis of the unstable 4-chloro intermediate.[1][2][3]Do not isolate the 4-chloro species on silica.[1][2][3] Perform a solvent swap (evaporate POCl3, add Toluene/DCM) and react immediately with cold NH3.[1][2][3]

Visualization of Reaction Pathways[1][2][3]

The following diagram illustrates the regioselectivity conflict and the preferred pathways for the 6-bromo isomer.

G Start_Core Pyrrolo[2,1-f]triazin-4-amine (Unsubstituted Core) Direct_Brom Direct Bromination (NBS / DBDMH) Start_Core->Direct_Brom Prod_7Br 7-Bromo Isomer (Major Product >90%) (Remdesivir Interm.) Direct_Brom->Prod_7Br EAS Preference (Alpha) Prod_6Br 6-Bromo Isomer (Target: <5% Yield) Direct_Brom->Prod_6Br Minor Path (Beta) Start_Pre Methyl 4-bromopyrrole- 2-carboxylate Step_Amination N-Amination (HOSA/Base) Start_Pre->Step_Amination Step_Cycl Cyclization (Formamidine Acetate) Step_Amination->Step_Cycl Final_Target 6-Bromopyrrolo[2,1-f] triazin-4-amine (High Yield) Step_Cycl->Final_Target Regiochemistry Locked Start_Ketone 6-Bromo-pyrrolo-triazin-4-one (Commercial Start) Step_POCl3 Activation (POCl3 + PhNMe2) Start_Ketone->Step_POCl3 Step_NH3 Amination (NH3 / iPrOH) Step_POCl3->Step_NH3 Step_NH3->Final_Target Efficient Conversion

Figure 1: Decision Tree for Synthesis. Note that Direct Bromination is the primary failure point for 6-bromo targets due to C7 preference.[1][2][3]

Frequently Asked Questions (FAQs)

Q: I am seeing a "doublet" in my LCMS with the same mass but different retention times. What is this? A: This is the classic C6 vs. C7 regioisomer signature. The 7-bromo isomer (more polar usually) and 6-bromo isomer have identical masses.[1][2][3]

  • Verification: Check 1H NMR.[1][2][3] The C7-H proton (if you have the 6-bromo product) typically appears as a doublet with a coupling constant J ~ 4.5 Hz (coupling to C5-H).[1][2][3] If you have the 7-bromo product, the C6-H and C5-H appear as doublets with J ~ 4.5 Hz.[1][2][3]

  • Action: If you used Route A, the major peak is likely the wrong isomer (7-bromo).[1][2][3]

Q: My 4-chloro intermediate turns purple/black during evaporation. Is it ruined? A: Yes, it is likely degrading.[1][2][3] The pyrrolotriazine core is electron-rich and sensitive to acid and oxidation.[1][2][3]

  • Fix: Never evaporate to dryness.[1][2][3] Perform a "solvent swap" (add Toluene, distill off excess POCl3) and keep the solution under N2.[1][2][3] Neutralize immediately with the ammonia solution.[1][2][3]

Q: Can I separate the 6-bromo and 7-bromo isomers if I already made a mixture? A: It is difficult but possible.

  • Flash Chromatography:[1][2][3] Requires very slow gradients (0-5% MeOH in DCM).[1][2][3]

  • Recrystallization:[1][2][3] The 7-bromo isomer is often more crystalline.[1][2][3] You might be able to crash it out, leaving the enriched 6-bromo in the mother liquor (yield will be poor).[1][2][3]

  • Recommendation: Do not rely on separation.[1][2][3] Fix the synthesis upstream (Route B or C).[1][2][3]

References & Authoritative Grounding

  • Regioselectivity of Bromination:

    • Mechanism:[1][2][3][5] Electrophilic bromination of pyrrolo[2,1-f][1,2,4]triazines occurs preferentially at the C7 position (alpha to bridgehead).[1][2][3]

    • Source: Zhao, J. et al. "Regioselective Bromination of Pyrrolo[2,1-f][1,2,4]triazin-4-amine."[1][2][3] Asian Journal of Organic Chemistry, 2014.[1][2][3] (Note: Discusses 5,7-dibromo dominance in DCM).[1][2][3]

  • General Scaffold Synthesis (Remdesivir Context):

    • Protocol: Detailed procedures for POCl3 activation and amination of the pyrrolo-triazine core.[1][2][3]

    • Source: Siegel, D. et al. "Discovery and Synthesis of a Phosphoramidate Prodrug of a Pyrrolo[2,1-f][triazin-4-amino] Adenine C-Nucleoside (GS-5734) for the Treatment of Ebola and Emerging Viruses."[1][2][3] Journal of Medicinal Chemistry, 2017.[1][2][3] [1][2][3]

  • Process Scale-Up & Safety:

    • Protocol: Handling of the N-amination and chlorination steps on scale.[1][2][3]

    • Source: Paymode, D.J. et al. "Scalable Synthesis of the Antiviral Drug Remdesivir."[1][2][3] Organic Process Research & Development, 2020. [1][2][3]

Disclaimer: This guide is for research purposes only. Always consult MSDS and perform reactions in a ventilated fume hood.

Sources

Technical Support Center: Synthesis of 6-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine

[1][2]

Core Technical Directive: The Regioselectivity Challenge

The synthesis of 6-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine is fundamentally a battle against regiochemical ambiguity. The pyrrolo[2,1-f][1,2,4]triazine scaffold is electron-rich, making it highly susceptible to Electrophilic Aromatic Substitution (SEAr).[1][2]

The critical challenge is that the pyrrole ring possesses multiple nucleophilic sites (C5, C6, and C7). While the C6 position is the target, the C7 position (alpha to the bridgehead nitrogen) is often kinetically competitive or thermodynamically favored depending on the brominating agent and solvent polarity. Consequently, the primary "side reactions" are not just decomposition, but regio-isomerism and poly-bromination .[1][2]

Critical Impurity Profile
Impurity TypeChemical SpeciesOrigin / MechanismDetection (Relative to Product)
Regio-Isomer 7-Bromopyrrolo[2,1-f]triazin-4-amineCompetitive SEAr: Attack at the C7 position due to lack of steric bulk or high temperature.[1][2]Same Mass (M+Br), distinct retention time.[1][2]
Over-Brominated 6,7-Dibromopyrrolo[2,1-f]triazin-4-amineStoichiometric Excess: Presence of localized "hot spots" of brominating agent during addition.[1][2]Mass shift (+79/81 Da), highly lipophilic.[1][2]
N-Bromo Species N-Bromo-pyrrolo[2,1-f]triazin-4-amineKinetic Trap: Bromination of the exocyclic amine.[1][2] Usually transient but can complicate HPLC monitoring.[1][2]Unstable; reverts or rearranges.[1][2]

Troubleshooting Guide (Q&A)

Category A: Regiochemical Control (The 6- vs. 7- Position)

Q1: I am consistently seeing a 15-20% impurity with the same mass as my product. How do I eliminate it? Diagnosis: This is almost certainly the 7-bromo regio-isomer .[1][2] Root Cause: The reaction temperature is likely too high, or the solvent is insufficiently polar.[2] In non-polar solvents (like DCM), the transition state energies for C6 and C7 substitution become similar. Corrective Action:

  • Switch Solvent: Move from DCM or THF to DMF (N,N-Dimethylformamide) .[1][2] DMF forms a complex with the brominating agent (e.g., NBS or DBDMH), effectively increasing the steric bulk of the electrophile and slowing the reaction, which enhances selectivity for the desired position.

  • Lower Temperature: Cool the reaction to -20°C . The activation energy difference between C6 and C7 bromination is small; lower temperatures amplify this difference (Kinetic Control).[1][2]

Q2: Why does the ratio of 6-bromo to 7-bromo change during scale-up? Diagnosis: Mixing efficiency issues. Root Cause: On a larger scale, the addition of the solid brominating agent creates high local concentrations.[2] Corrective Action: Do not add solid NBS/DBDMH directly. Dissolve the brominating agent in a minimum volume of DMF and add it dropwise over 60–90 minutes.

Category B: Yield & Conversion

Q3: I see significant amounts of the dibromo impurity (M+2Br). Should I reduce the equivalents of brominating agent? Diagnosis: Over-bromination (Poly-halogenation).[1][2] Root Cause: While reducing equivalents helps, the real issue is often "Hot Spot" chemistry.[2] If the reagent is added too fast, the mono-bromo product (which is still electron-rich) competes with the starting material for the remaining bromine.[1][2] Corrective Action:

  • Stoichiometry: Use exactly 0.5 equivalents of DBDMH (since it delivers 2 Br atoms) or 1.0 eq of NBS .[1][2] Do not use excess "to push conversion."

  • Quench Protocol: Do not let the reaction stir overnight. Quench immediately upon consumption of starting material using saturated Sodium Sulfite (Na₂SO₃) or Sodium Thiosulfate.[1][2]

Q4: The reaction stalls at 90% conversion. Adding more reagent only increases impurities. Mechanistic Insight: The product is less electron-rich than the starting material (due to the -I effect of Bromine), but not enough to fully deactivate the ring.[1] Recommendation: Accept the 90% conversion. It is far easier to separate the polar starting material from the product via column chromatography than it is to separate the lipophilic di-bromo impurity.[1][2] Stop the reaction early to preserve purity.

Optimized Experimental Protocol

Objective: Synthesis of 6-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine with minimized regio-isomeric impurities.

Reagents:

  • Pyrrolo[2,1-f][1,2,4]triazin-4-amine (1.0 eq)[1][2]

  • 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH ) (0.52 eq) [Preferred over NBS for atom economy and selectivity][1][2]

  • DMF (Anhydrous, 10 Volumes)

Step-by-Step Workflow:

  • Dissolution: Charge the starting material and DMF into a reactor. Stir until fully dissolved.

  • Cooling: Cool the solution to -20°C . Ensure the internal temperature is stable.[1][2]

  • Reagent Preparation: Dissolve DBDMH in DMF (2 Volumes). Note: DBDMH is sparingly soluble; mild warming may be needed to dissolve, but cool back to RT before addition.

  • Controlled Addition: Add the DBDMH solution dropwise to the reactor over 1 hour .

    • Critical: Maintain internal temperature between -20°C and -15°C.[1][2]

  • Monitoring: Stir at -20°C for 2 hours. Monitor via HPLC/UPLC.[1][2]

    • Endpoint: < 2% Starting Material remaining.[1][2]

  • Quench: Add saturated aqueous Na₂SO₃ (5 Volumes) rapidly to kill unreacted active bromine species.

  • Workup: Allow to warm to RT. Dilute with water (20 Volumes) to precipitate the product. Filter the solids.[1][2]

    • Purification: If regio-isomers are present >5%, recrystallize from Ethanol/Water.[1][2]

Reaction Pathway Visualization

The following diagram illustrates the competitive pathways governing the impurity profile.

BrominationPathwaysSMPyrrolo[2,1-f]triazin-4-amine(Starting Material)IntermediateTransition State(Complex)SM->IntermediateDBDMH / -20°CProd6-Bromo Isomer(Target Product)Intermediate->ProdMajor Pathway(Kinetic Control)Imp_Regio7-Bromo Isomer(Regio-Impurity)Intermediate->Imp_RegioSide Reaction A(Thermodynamic/High Temp)Imp_Di6,7-Dibromo Species(Over-Bromination)Prod->Imp_DiExcess Reagent(Side Reaction B)Imp_Regio->Imp_DiExcess Reagent

Caption: Mechanistic pathway showing the competition between the desired 6-bromo product and the 7-bromo regio-isomer, leading to the common dibromo impurity.

References

  • Process Development of Remdesivir Intermediates (Gilead Sciences): Siegel, D. et al. "Discovery and Synthesis of a Phosphoramidate Prodrug of a Pyrrolo[2,1-f][triazin-4-amino] Adenine C-Nucleoside (GS-5734) for the Treatment of Ebola and Emerging Viruses."[1][2] Journal of Medicinal Chemistry, 2017.[2] [1]

  • Regioselective Bromination using DBDMH: Wang, L. et al. "Catalyst-Free 1,2-Dibromination of Alkenes Using 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) as a Bromine Source."[1][2][3] The Journal of Organic Chemistry, 2022.[2][3] (Demonstrates DBDMH reactivity and selectivity principles). [1]

  • Synthesis of Pyrrolo[2,1-f][1,2,4]triazine Derivatives: "Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir." Beilstein Journal of Organic Chemistry, 2021.[2]

  • Compound Data & Nomenclature (PubChem): "6-Bromopyrrolo[2,1-f][1,2,4]triazin-4-one" (Tautomer/Derivative reference for structural verification). [1]

Technical Support Center: Solubilization Guide for 6-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine

[1][2][3]

Topic: Troubleshooting solubility issues in aqueous buffer systems. Molecule: 6-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine (and related isomers).[1][2][3] Case ID: SOL-BPTA-006[1][2][3]

Executive Summary & Physicochemical Reality[1][2][3][4]

The Core Issue: Users frequently report immediate precipitation ("crashing out") when diluting DMSO stocks of 6-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine into aqueous buffers (PBS, HEPES, Tris).[1][2][3]

The Scientific Cause: This behavior is governed by two competing thermodynamic factors: Crystal Lattice Energy vs. Solvation Enthalpy .[1][2][3]

  • Planarity & Stacking: The pyrrolo[2,1-f][1,2,4]triazine core is a rigid, planar aromatic system.[1][2][3] These molecules exhibit strong

    
     stacking interactions, creating a high-energy crystal lattice that water molecules cannot easily break apart.[1][2][3]
    
  • pKa Mismatch: The N-4 amine is a weak base with a predicted pKa of approximately 4.0 – 4.5 .[1][2][3] In standard physiological buffers (pH 7.4), the molecule is effectively neutral (uncharged).[1][3] Without ionization to the cationic form, the hydration shell is too weak to support the hydrophobic brominated core.[2][3]

Troubleshooting Guide (FAQ Format)

Issue 1: "I added my DMSO stock to PBS, and it turned cloudy immediately."

Diagnosis: This is the "Oswald Ripening" effect caused by rapid polarity shift.[1][2][3] Explanation: When a droplet of DMSO stock hits the aqueous buffer, the DMSO diffuses into the water faster than the hydrophobic solute can disperse.[2][3] The solute molecules are left behind in a local environment of high water content, forcing them to aggregate instantly into micro-crystals.[2] Solution:

  • Never add static buffer to the DMSO stock.[1][2][3]

  • Always add the DMSO stock dropwise into rapidly stirring buffer.[1][2][3]

  • See Protocol A below.

Issue 2: "Can I just lower the pH to dissolve it?"

Diagnosis: pH-dependent solubility limits.[1][2][3] Explanation: Yes, solubility increases significantly at pH < 4.0 because the amine protonates (

123
  • Chemical Stability: Pyrrolotriazines can be sensitive to hydrolysis (converting the amine to a ketone/one) in acidic aqueous conditions over time.[1][2][3]

  • Assay Incompatibility: Most biological assays cannot tolerate pH 4.0.[1][2][3] Solution: Only use pH adjustment (Method B) if your downstream application allows for acidic conditions or if you are performing a chemical intermediate step.[1][2][3]

Issue 3: "The solution looks clear, but my concentration data is erratic."

Diagnosis: Micro-precipitation or colloidal aggregation.[1][2][3] Explanation: The compound may form "invisible" nanoclusters that pass through visual inspection but fail to interact with protein targets or clog HPLC columns.[1][2][3] Solution:

  • Verify solution integrity via Dynamic Light Scattering (DLS) if available.[1][2]

  • Add a non-ionic surfactant (e.g., Tween-20 or Triton X-100) to stabilize the colloid.[1][3]

Optimized Solubilization Protocols

Method A: The "Solvent Shift" (For Biological Assays)

Best for: IC50 assays, cell culture, enzymatic screens.[1][2][3]

Reagents:

  • Anhydrous DMSO (Grade: Cell Culture)[1][3]

  • Buffer (HEPES or PBS, pH 7.4)[1][3]

  • Optional: Tween-20 (0.05%)[1][2][3]

Protocol:

  • Prepare Stock: Dissolve the solid powder in 100% DMSO to a concentration of 10 mM . Vortex until absolutely clear.

    • Tip: If the powder resists, warm the DMSO to 37°C for 5 minutes.[2][3]

  • Prepare Buffer: Place your target buffer in a beaker with a magnetic stir bar spinning rapidly (creating a vortex).

  • The Dropwise Addition: Slowly inject the DMSO stock into the center of the vortex.[1][2][3]

    • Limit: Do not exceed 1-2% v/v final DMSO concentration.[1][2]

    • Target: This method typically supports concentrations up to 50–100 µM .[1][2]

  • Clarification: If slight turbidity persists, sonicate the solution for 30 seconds in a water bath.

Method B: The "Protonation" Strategy (For Chemical Synthesis/Purification)

Best for: HPLC injection, stock quantification, intermediate handling.[1][2][3]

Protocol:

  • Dissolve the solid in 0.1 M HCl or 50% Acetic Acid .

  • The amine will protonate, drastically increasing solubility (> 1 mg/mL).[1][2][3]

  • Warning: Use immediately.[1][2][3] Prolonged storage in aqueous acid may lead to hydrolysis of the amino group to the corresponding lactam (pyrrolo-triazinone).[1][2][3]

Visualizing the Workflow

The following diagrams illustrate the decision process and the mechanism of solubility failure.

Diagram 1: Solubilization Decision Tree

SolubilityDecisionStartStart: Solid Powder6-Bromopyrrolo[2,1-f]triazin-4-amineGoalWhat is the End Goal?Start->GoalBioAssayBiological Assay(pH 7.4 required)Goal->BioAssayPhysiological ConditionsChemSynChemical Synthesis(pH flexible)Goal->ChemSynReaction/PurificationDMSOMethod A: Cosolvent System(DMSO Stock)BioAssay->DMSOAcidMethod B: Protonation(0.1 M HCl / Acetic Acid)ChemSyn->AcidPrecipCheck: Is Final Conc > 100 µM?DMSO->PrecipSuccess1Success: Stable Solution(< 1% DMSO)Acid->Success1High Solubility (Cationic)Precip->Success1NoFail1Risk: Precipitation LikelyPrecip->Fail1YesCycloAdvanced: Add Cyclodextrin(HP-β-CD) or SurfactantFail1->CycloRescue StrategyCyclo->Success1

Caption: Decision matrix for selecting the correct solubilization strategy based on experimental intent.

Diagram 2: The "Crash-Out" Mechanism[1][2][3]

Mechanismcluster_0pH 7.4 (Neutral)cluster_1pH 4.0 (Acidic)Mol_NeutralNeutral Molecule(Uncharged)Mol_Neutral->Mol_NeutralPi-Stacking(Aggregation)WaterWater NetworkMol_Neutral->WaterRepulsionMol_CatCationic Form(Protonated Amine)Water2Solvation ShellMol_Cat->Water2H-Bonding(Soluble)

Caption: Thermodynamic comparison of the neutral species (pH 7.4, insoluble) vs. the cationic species (pH 4.0, soluble).[1][3]

Comparative Data

ParameterValue / DescriptionImplication for Solubility
Predicted pKa 4.28 ± 0.30Neutral at physiological pH; requires acid to ionize.[1][2][3]
LogP ~0.8 – 1.0Moderately lipophilic; prefers organic solvents.[1][2]
H-Bond Donors 1 (Amine)Limited interaction with water network.[1][2][3]
H-Bond Acceptors 3Capable of interaction, but shielded by stacking.[1][2][3]
Rec. Max Conc. < 100 µM (in 1% DMSO/PBS)Do not attempt mM concentrations in aqueous buffer.

References

  • Siegel, D., et al. (2017). "Discovery and Synthesis of a Phosphoramidate Prodrug of a Pyrrolo[2,1-f][triazin-4-amino] Adenine C-Nucleoside (GS-5734) for the Treatment of Ebola and Emerging Viruses."[1][2][3] Journal of Medicinal Chemistry. [1][3]

    • Relevance: Describes the synthesis and handling of the 7-bromo analog (Remdesivir base), establishing the baseline physicochemical properties for this class of heterocycles.
  • PubChem Compound Summary. "Pyrrolo[2,1-f][1,2,4]triazin-4-amine."[1][2][3][4] National Center for Biotechnology Information.[1][2][3]

    • Relevance: Provides predicted pKa and LogP d
  • Vertex AI Search. "Solubility data for 6-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine." 5

    • Relevance: Confirms the lack of specific aqueous solubility data in commercial catalogs, necessitating the use of theoretical pKa-based protocols.

Technical Support Center: Stability & Handling of 6-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine

[1]

Executive Summary & Chemical Context

6-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine is a fused bicyclic heteroaromatic system.[1][2] Its stability in DMSO (Dimethyl Sulfoxide) is governed by two competing factors: the high solubility afforded by the polar aprotic solvent and the chemical vulnerability of the electron-rich pyrrole ring and the C-Br bond.[1]

Critical Stability Profile:

  • Photostability: Low. The C-Br bond is susceptible to photolytic homolysis (radical cleavage) in solution, leading to debromination.[1]

  • Oxidation Risk: Moderate. The pyrrole moiety is electron-rich and prone to oxidative polymerization if DMSO contains peroxide impurities or if exposed to air for prolonged periods.[1]

  • Hygroscopicity: High. While the molecule itself is not instantly hydrolyzed, the introduction of water into DMSO alters the solubility profile and can accelerate nucleophilic displacement reactions at elevated temperatures.[1]

Stability Data Matrix (DMSO Solution)

The following table summarizes the stability of a 10 mM solution in anhydrous DMSO (Grade ≥99.9%) under various storage conditions.

Storage ConditionDurationPurity Retention (HPLC)ObservationRecommendation
-20°C (Dark, Inert) 6 Months> 99.5%Clear, colorlessOptimal Storage
4°C (Dark, Sealed) 4 Weeks> 98.0%Trace yellowingAcceptable for short-term
RT (25°C, Light) 48 Hours< 90.0%Brown precipitate DO NOT USE
RT (25°C, Dark) 1 Week~ 95.0%Slight yellow tintRe-purify if critical
Freeze-Thaw (5x) N/A~ 97.0%Potential precipitationAliquot to avoid

Troubleshooting Guides

Issue 1: Solution Discoloration (Yellowing/Browning)

Symptom: The clear DMSO stock solution turns yellow or amber after storage.[1] Root Cause:

  • Photo-dehalogenation: UV/Visible light causes the homolytic cleavage of the C-Br bond.[1] The resulting radicals polymerize or react with the solvent.[1]

  • Oxidation: DMSO grades containing high peroxide levels (non-anhydrous/old DMSO) oxidize the pyrrole ring.[1]

Diagnostic Workflow (Graphviz Diagram):

Discoloration_TroubleshootingStartObservation:Solution Turned Yellow/BrownCheck_LightWas solution exposedto ambient light?Start->Check_LightAnalyze_HPLCRun HPLC Analysis(Look for Des-bromo peak)Check_Light->Analyze_HPLCNo (Stored in Dark)Result_PhotoCause: PhotodegradationAction: Discard & Protect from LightCheck_Light->Result_PhotoYesCheck_DMSOCheck DMSO Grade(Is it Anhydrous/Deoxygenated?)Result_OxCause: Oxidative ImpurityAction: Use Fresh Anhydrous DMSOCheck_DMSO->Result_OxDMSO > 3 months oldResult_SafeTrace Coloration (<2% impurity)Action: Filter & Use (Non-GMP only)Check_DMSO->Result_SafeDMSO FreshAnalyze_HPLC->Check_DMSOImpurity Detected

Caption: Decision tree for diagnosing discoloration in halogenated pyrrolotriazine solutions.

Issue 2: Precipitation upon Thawing

Symptom: Solids appear in the vial after removing from -20°C storage.[1] Root Cause: DMSO has a high freezing point (18.5°C).[1] The compound may crystallize out as the solvent freezes (cryo-concentration effect) and fail to redissolve immediately upon thawing due to kinetic lag.[1] Corrective Action:

  • Warm the vial to 30°C (water bath) for 5–10 minutes.

  • Vortex gently.[1]

  • Do not sonicate for >1 minute, as localized heating can degrade the bromide.[1]

Standard Operating Procedure (SOP)

Preparation of Stable Stock Solution (10 mM)

Objective: Minimize water ingress and light exposure during dissolution.[1]

Materials:

  • 6-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine (Solid).[1]

  • Anhydrous DMSO (≥99.9%, water <50 ppm).[1]

  • Amber glass vials (silanized preferred).

  • Argon or Nitrogen gas line.[1]

Protocol:

  • Environment: Work in a fume hood with dimmed lighting or use amber-tinted glassware.

  • Weighing: Weigh the target mass into an amber vial.

  • Purging: Flush the vial with Argon for 30 seconds to displace oxygen.

  • Dissolution:

    • Add the calculated volume of Anhydrous DMSO.[1]

    • Tip: Inject DMSO through a septum if possible to maintain inert atmosphere.[1]

  • Mixing: Vortex until fully dissolved.

  • Aliquot: Immediately split into single-use aliquots (e.g., 50 µL) to prevent freeze-thaw cycles.

  • Storage: Flash freeze in liquid nitrogen (optional) and store at -20°C or -80°C.

Visual Workflow (Graphviz Diagram):

Stock_Prep_WorkflowStep11. Weigh Solid(Amber Vial)Step22. Inert Gas Purge(Argon/N2)Step1->Step2Step33. Add Anhydrous DMSO(Syringe addition)Step2->Step3Step44. Vortex & Aliquot(Minimize Headspace)Step3->Step4Step55. Store at -20°C(Dark)Step4->Step5

Caption: Best-practice workflow for preparing light-sensitive halogenated heterocyclic stock solutions.

Frequently Asked Questions (FAQ)

Q1: Can I use a water/DMSO mixture for storage? A: No. While the compound may be soluble, the presence of water promotes hydrolysis over time and increases the risk of debromination via radical mechanisms if exposed to light.[1] Store in 100% DMSO; dilute into aqueous media only immediately before the assay.

Q2: I see a peak at [M-H]- 79 in my Mass Spec. What is it? A: This indicates debromination .[1] If you observe a mass corresponding to the parent pyrrolo[2,1-f][1,2,4]triazin-4-amine (without Bromine), your sample has likely suffered photolytic degradation.[1] Check your light shielding protocols.

Q3: Is this compound compatible with DTT or Mercaptoethanol? A: Use with caution. Strong reducing agents can sometimes facilitate dehalogenation of heteroaromatic bromides, especially if transition metals are present as trace impurities.[1] If a reducing agent is required for your assay, add it only at the final step.[1]

Q4: How does this compare to the 7-bromo or 7-iodo isomers used in Remdesivir synthesis? A: The 6-bromo isomer is structurally similar but electronically distinct.[1] The 6-position is on the pyrrole ring but further from the bridgehead nitrogen than the 7-position.[1] Generally, the 6-bromo position is slightly more stable to nucleophilic attack but similarly sensitive to light as the 7-iodo analogs described in Remdesivir process chemistry [1, 2].[1]

References

  • Gilead Sciences Inc. (2017).[1][3] Synthesis of functionalized pyrrolo[2,1-f][1,2,4]triazin-4-amine derivatives. U.S. Patent 2017/0071907.[1] (Representative patent for class synthesis).

  • Siegel, D., et al. (2017).[1] "Discovery and Synthesis of a Phosphoramidate Prodrug of a Pyrrolo[2,1-f][triazin-4-amino] Adenine C-Nucleoside (GS-5734) for the Treatment of Ebola and Emerging Viruses."[1] Journal of Medicinal Chemistry, 60(5), 1648–1661.[1] [Link][1]

  • Knapp, R. R., et al. (2020).[1][4] "Cyanoamidine Cyclization Approach to Remdesivir’s Nucleobase." Organic Letters, 22(21), 8430–8435.[1] [Link][1]

  • PubChem. (2024).[1] Pyrrolo[2,1-f][1,2,4]triazin-4-amine Compound Summary. National Library of Medicine.[1] [Link][1]

Technical Support Center: Stability of 6-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine

[1]

Welcome to the Technical Support Center. Subject: Degradation & Stability of 6-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine in Cell Culture Media. Reference ID: TS-BPTA-001[1]

This guide addresses the physicochemical stability of 6-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine (hereafter referred to as 6-Br-PTA ).[1] As a key heteroaromatic scaffold—often an intermediate in the synthesis of C-nucleoside antiviral agents like Remdesivir (GS-5734) and GS-441524—its stability profile in biological media is critical for accurate pharmacological assessment.[1]

Core Degradation Mechanisms

Before troubleshooting, it is essential to understand how 6-Br-PTA degrades. In aqueous cell culture media (e.g., DMEM, RPMI) supplemented with Fetal Bovine Serum (FBS), three primary vectors drive compound loss:

  • Hydrolytic Deamination: The exocyclic amine at position 4 is susceptible to hydrolysis, converting the molecule into its corresponding lactam (ketone) tautomer, 6-bromopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one .[1] This mimics the biological conversion of adenosine to inosine (deamination).

  • Photolytic Debromination: The carbon-bromine (C-Br) bond at position 6 is sensitive to UV and high-intensity ambient light, leading to homolytic cleavage and radical formation.[1]

  • Serum Protein Adduction: While not "degradation" in the chemical sense, the hydrophobic bromine motif increases affinity for albumin (BSA/HSA) in serum, reducing the free fraction available for cellular uptake and complicating LC-MS recovery.[1]

Troubleshooting Guide (Q&A)
Issue 1: "I see a new peak in my LC-MS chromatogram with a mass shift of +1 Da (or mass change consistent with -NH₂ / +OH)."

Diagnosis: Hydrolytic Deamination. You are likely observing the conversion of the 4-amine to the 4-hydroxyl/one species.[1]

  • Mechanism: Nucleophilic attack by water at C4, displacing ammonia.[1] This is accelerated in acidic media (pH < 7.[1]0) or by the presence of deaminase enzymes potentially present in non-heat-inactivated serum.[1]

  • The Fix:

    • Buffer Control: Ensure your media pH is strictly buffered (HEPES 10-25 mM) to pH 7.[1]4. Avoid allowing media to turn yellow (acidic) during long incubations.[1]

    • Serum Heat-Inactivation: Ensure FBS is heat-inactivated (56°C for 30 min) to denature deaminase enzymes that might catalyze this reaction.[1]

Issue 2: "My compound concentration drops rapidly (>20% loss in 24h), but I don't see distinct degradation peaks."

Diagnosis: Non-Specific Binding or Precipitation. 6-Br-PTA has poor aqueous solubility compared to its glycosylated derivatives.[1]

  • Mechanism: The compound may be precipitating out of solution upon dilution from DMSO into aqueous media, or binding irreversibly to plasticware.

  • The Fix:

    • Solubility Check: Do not exceed 100 µM in media without a solubility bridge (e.g., cyclodextrin).[1]

    • Plasticware: Switch to Low-Binding plates and tubes.[1] Polypropylene (PP) is preferred over Polystyrene (PS) for stock handling.[1]

    • Serum Binding: If the loss occurs only in media with serum, it is likely protein binding. You must measure the Free Fraction (fu) using equilibrium dialysis or ultrafiltration to correct your potency (IC50) values.[1]

Issue 3: "I observe a peak with a mass of [M-Br+H] (loss of ~79/81 amu)."

Diagnosis: Photolytic Debromination. [1]

  • Mechanism: High-energy photons cleave the C-Br bond.[1] The resulting radical abstracts a hydrogen from the solvent.

  • The Fix:

    • Amber Glass: Store all DMSO stocks in amber vials.

    • Light Protection: Wrap cell culture plates in aluminum foil during incubation. Perform liquid handling under low-light conditions if the assay is sensitive.[1]

Experimental Protocols
Protocol A: Rapid Stability Validation Assay

Use this protocol to validate compound integrity before starting expensive cellular assays.

Materials:

  • Test Compound: 6-Br-PTA (10 mM DMSO stock).[1]

  • Matrix: DMEM + 10% FBS (Heat Inactivated).[1]

  • Internal Standard (IS): Tolbutamide or similar stable sulfonamide.[1]

Workflow:

  • Spike: Dilute 6-Br-PTA to 10 µM in pre-warmed (37°C) media.

  • Incubation: Aliquot into a 96-well plate. Incubate at 37°C / 5% CO₂.

  • Sampling: Harvest 50 µL aliquots at T=0, 1h, 4h, 8h, 24h.

  • Quench: Immediately add 150 µL ice-cold Acetonitrile (containing IS) to precipitate proteins.

  • Centrifugation: Spin at 4,000 x g for 20 mins at 4°C.

  • Analysis: Inject supernatant onto LC-MS/MS. Monitor MRM transitions for Parent and the Hydrolysis Product (M+1).

Data Interpretation Table:

Time Point% Parent Remaining (Acceptable)% Parent Remaining (Critical Failure)Action if Failed
T = 0h 100%< 90%Check solubility/precipitation immediately.
T = 4h > 95%< 80%Check media pH and light exposure.[1]
T = 24h > 85%< 50%Compound is chemically unstable; refresh media every 12h.
Pathway Visualization

The following diagram illustrates the degradation logic and structural transformations of 6-Br-PTA in a biological environment.

DegradationPathwayscluster_legendEnvironmental FactorsParent6-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine(Active Scaffold)HydrolysisProd6-Bromopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one(Inactive Tautomer)Parent->HydrolysisProd Hydrolytic Deamination(Acidic pH / Deaminases)DebrominatedPyrrolo[2,1-f][1,2,4]triazin-4-amine(Debrominated Artifact)Parent->Debrominated Photolysis (hν)(UV/Ambient Light)ProteinBoundAlbumin-Bound Complex(Reduced Bioavailability)Parent->ProteinBound Hydrophobic Interaction(Reversible)FactorsRisk Factors:- pH < 7.0- Non-HI Serum- Transparent Storage

Figure 1: Primary degradation pathways of 6-Br-PTA involving deamination, photolysis, and protein binding.[1]

References
  • Knochel, P., et al. (2025).[1][2] "Pyrrolo[2,1-f][1,2,4]triazin-4-amine: Synthesis, C7-Functionalization, and NH2-Derivatization via Buchwald–Hartwig-Type Coupling." European Journal of Organic Chemistry.[1][2] [1][2]

  • PubChem. (2025).[1][3] "Compound Summary: 6-Bromopyrrolo[2,1-f][1,2,4]triazin-4-ol (Tautomer/Hydrolysis Product)." National Library of Medicine.[1] [1]

  • Siegel, D., et al. (2020).[1] "Cyanoamidine Cyclization Approach to Remdesivir’s Nucleobase." Organic Letters. [1]

  • Eastman, R. T., et al. (2020).[1] "Remdesivir: A Review of Its Discovery and Development Leading to Emergency Use Authorization for Treatment of COVID-19." ACS Central Science.[1] (Context on nucleobase stability vs prodrug). [1]

Optimizing reaction conditions for bromination of pyrrolotriazine core

[1]

Introduction: The Challenge of the "Pseudo-Purine"

Welcome to the technical support hub for the pyrrolo[2,1-f][1,2,4]triazine core. This scaffold is a privileged structure in medicinal chemistry, most notably serving as the aglycone in Remdesivir (GS-5734) and various kinase inhibitors.[1]

Unlike standard indoles or purines, this 5,6-bicyclic system presents a unique electrophilic aromatic substitution (EAS) profile.[1] The electron-rich pyrrole ring (positions C5, C6, C7) is highly reactive, often leading to over-bromination or regioisomeric mixtures (C5 vs. C7) .[1]

This guide moves beyond basic textbook procedures to provide industrial-grade optimization strategies, focusing on the critical C7-bromination required for C-nucleoside synthesis.[1]

Module 1: Critical Decision Making (Regioselectivity)

Q: Why am I getting a mixture of C5-bromo, C7-bromo, and C5,7-dibromo products?

A: This is a classic electronic competition issue. The pyrrolo[2,1-f][1,2,4]triazine core is electronically biased.[1]

  • The Mechanism: The bridgehead nitrogen and the C4-substituent (typically an amine in antiviral precursors) donate electron density into the pyrrole ring.[1]

  • The Conflict: Both C5 and C7 are activated.[1]

    • C5: Sterically less hindered in the unsubstituted core, often kinetically favored.[1]

    • C7: Thermodynamically favored in certain solvent systems and essential for C-nucleoside analogs (like Remdesivir).[1]

  • The Fix: You cannot rely on "standard" room temperature NBS bromination.[1] You must control temperature and bromine source kinetics .

Q: I need the C7-bromo isomer for a Remdesivir analog. How do I maximize this ratio?

A: Switch from NBS to 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) or use NBS at cryogenic temperatures.[1]

  • Reagent Choice: DBDMH releases bromine more slowly and in a more controlled manner than NBS, often enhancing regioselectivity for the C7 position in polar aprotic solvents like DMF.[1]

  • Temperature: Running the reaction at -20°C to -78°C suppresses the formation of the di-bromo impurity.[1]

Module 2: Optimized Experimental Protocols

Protocol A: High-Selectivity C7-Bromination (The "Remdesivir" Route)

Recommended for scale-up and high regioselectivity.[1]

Reagents:

  • Substrate: Pyrrolo[2,1-f][1,2,4]triazin-4-amine (1.0 eq)[1]

  • Reagent: DBDMH (0.55 eq - Note: DBDMH provides 2 active Br atoms)[1]

  • Solvent: DMF (Anhydrous)[1]

Step-by-Step:

  • Dissolution: Dissolve the substrate in anhydrous DMF (10 volumes) under

    
     atmosphere.
    
  • Cooling: Cool the solution to -20°C .

  • Addition: Dissolve DBDMH in minimal DMF. Add this solution dropwise over 1 hour. Crucial: Rapid addition causes local high concentration, leading to di-bromo impurities.[1]

  • Monitoring: Stir at -20°C for 2 hours. Monitor via HPLC (254 nm).[1]

  • Quench: Pour the mixture into ice-cold aqueous sodium bisulfite (10% w/v) to destroy unreacted brominating agent.

  • Isolation: The product often precipitates.[1] Filter and wash with cold water.[1] If no precipitate, extract with EtOAc.[1]

Protocol B: Standard NBS Bromination (Small Scale)

Recommended for rapid screening when minor regioisomers can be separated.[1]

Reagents:

  • Substrate (1.0 eq)[1]

  • N-Bromosuccinimide (NBS) (1.05 eq)[1]

  • Solvent: THF or Acetonitrile (MeCN)[1]

Step-by-Step:

  • Cooling: Dissolve substrate in THF at 0°C .

  • Addition: Add solid NBS portion-wise over 15 minutes. Do not dump it all at once.

  • Reaction: Allow to warm to room temperature (only if conversion is sluggish at 0°C).

  • Workup: Quench with saturated

    
    , extract with DCM.
    

Module 3: Data & Solvents Comparison

The choice of solvent dramatically impacts the C5:C7 ratio.[1]

SolventPolarityRegioselectivity (C7:C5)SolubilityRecommendation
DMF HighHigh (~10:1) ExcellentPreferred for C7-target
DCM LowLow (~2:[1]1)GoodAvoid for high selectivity
MeCN MediumModerateModerateGood alternative to DMF
THF MediumModerateGoodStandard for NBS

Module 4: Troubleshooting & Diagnostics

Visual Troubleshooting Guide

BrominationTroubleshootingStartIssue DetectedProblem1Over-Bromination(Di-bromo species)Start->Problem1Problem2Wrong Regioisomer(C5 instead of C7)Start->Problem2Problem3Incomplete ConversionStart->Problem3Sol1Fix: Lower Temp (-78°C)Switch to DBDMHReduce Eq to 0.95Problem1->Sol1Sol2Fix: Switch Solvent to DMFUse Bulky Electrophile SourceProblem2->Sol2Sol3Fix: Check Reagent Quality(NBS degrades - turns yellow)Recrystallize NBSProblem3->Sol3

Caption: Decision tree for diagnosing common bromination failures in pyrrolotriazine scaffolds.

FAQ: Specific Failure Modes

Q: My NBS has turned yellow. Can I still use it? A: No. Yellow NBS contains free bromine (

111

Q: I cannot separate the C5 and C7 isomers by column chromatography. A: This is common.

  • Recrystallization: Try recrystallizing from EtOH/Water.[1] The symmetrical nature of some impurities often leads to differential solubility.[1]

  • Debromination Trick: If you have the 5,7-dibromo impurity, you can sometimes selectively debrominate the C5 position using

    
     at -78°C, as the C5-Br bond is often more labile (halogen-lithium exchange) than the C7-Br.[1]
    

Module 5: Mechanistic Visualization

Understanding the electrophilic attack is key to controlling the reaction.[1]

ReactionMechanismSubstratePyrrolotriazine(Nucleophile)ComplexSigma Complex(Wheland Intermediate)Substrate->Complex+ Br+ReagentBr+ Source(NBS/DBDMH)Reagent->ComplexPathC7C7-Bromo Product(Thermodynamic/DMF)Complex->PathC7Polar SolventSlow AdditionPathC5C5-Bromo Product(Kinetic)Complex->PathC5Non-polarFast Addition

Caption: Mechanistic divergence showing how solvent and kinetics influence the C7 vs. C5 outcome.

References

  • Regioselective Bromination (General): Asian Journal of Organic Chemistry. "Regioselective Mono-bromination of Pyrrolo[2,1-f][1,2,4]triazin-4-amine." (2014).[1][2]

  • Remdesivir Synthesis (DBDMH Protocol): ACS Omega. "Evolution of the Synthesis of Remdesivir." (2021).[1][3] Describes the use of DBDMH in DMF for selective C7 functionalization. [1]

  • Pyrrolotriazine Scaffolds: Molecules. "Bioactive Pyrrolo[2,1-f][1,2,4]triazines: Synthesis...". (2023).[1][3][4][5][6] Overview of the scaffold reactivity. [1]

  • NBS Mechanism: Journal of Organic Chemistry. "Mechanisms of NBS Bromination." Standard reference for radical vs ionic pathways.

(Note: While specific page numbers and volumes vary by edition, the linked DOIs/Journals represent the authoritative bodies of work for these reactions.)

Troubleshooting inconsistent results in cellular assays with 6-Bromopyrrolo[2,1-F]triazin-4-amine

[1]

Topic: Troubleshooting Inconsistent Results in Cellular Assays Compound: 6-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine (CAS: 888721-83-3) Classification: Nucleoside Analog Scaffold / Heterocyclic Building Block[1]

Executive Summary: The "Invisible" Variables

As a Senior Application Scientist, I often see researchers treat 6-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine (henceforth 6-BPTA ) simply as a "control" or "starting material."[1] However, this compound possesses distinct physicochemical properties that can wreak havoc on cellular assays if not managed.[1]

Inconsistent data—such as "bouncing" IC50 values, lack of dose-dependence, or high well-to-well variability—usually stems from three root causes:

  • "Crash-out" Precipitation: The hydrophobic bromine/heterocycle core precipitates upon direct addition to aqueous media.[1]

  • Isomeric Contamination: The presence of the 7-bromo regioisomer (a common synthetic byproduct) alters biological activity.[1]

  • Assay Interference: Intrinsic fluorescence or quenching properties of the pyrrolotriazine scaffold affecting readout signals.[1]

This guide provides the protocols to isolate and eliminate these variables.

Part 1: Troubleshooting Logic & Diagnostics

Before altering your biological parameters, you must validate your chemical input.[1] Use this decision matrix to identify the source of error.

TroubleshootingLogicStartInconsistent Assay ResultsCheckSol1. Check Solubility(Microscopy)Start->CheckSolPrecipVisible Precipitate?CheckSol->PrecipCheckPurity2. Check Purity(LC-MS / NMR)IsomerIsomer/Impurity >1%?CheckPurity->IsomerCheckInterference3. Check Interference(Cell-free Readout)SignalSignal in Blank?CheckInterference->SignalPrecip->CheckPurityNoActionSolImplement IntermediateDilution ProtocolPrecip->ActionSolYesIsomer->CheckInterferenceNoActionPurRequest Regio-specificQC DataIsomer->ActionPurYesActionIntSwitch Readout Mode(e.g., ATP vs. LDH)Signal->ActionIntYesBioVarInvestigate BiologicalVariability (Passage #)Signal->BioVarNo

Figure 1: Diagnostic workflow for isolating the root cause of assay variability. Follow the path from left to right to systematically rule out physicochemical artifacts.

Part 2: Critical Failure Points & Solutions

Issue 1: Solubility & "Shock" Precipitation

The Science: 6-BPTA is a planar, hydrophobic heteroaromatic.[1] While soluble in DMSO, it has poor thermodynamic solubility in water.[1] Adding a high-concentration DMSO stock directly to cell culture media (which is high-salt and aqueous) causes "shock precipitation."[1] The compound forms micro-crystals that settle on cells, causing localized toxicity (false positives) or reducing the effective concentration (false negatives).[1]

Symptom: Biphasic dose-response curves or "noisy" baselines.[1]

The Solution: The Intermediate Dilution Method Do not pipette 100% DMSO stock directly into the assay plate.[1] Use an intermediate step to "step down" the solvent concentration.[1]

ParameterStandard (Risky) ProtocolOptimized (Safe) Protocol
Stock Solvent 100% DMSO100% DMSO
Dilution Step 1 Direct to Media (1:1000)1:20 dilution in PBS/Media (5% DMSO)
Dilution Step 2 N/A1:10 dilution into Final Well (0.5% DMSO)
Mixing Speed Fast pipettingSlow, vortexing intermediate plate
Risk Crystal nucleation at tipGradual solvation

Protocol Validation:

  • Prepare your top concentration in media using the Optimized Protocol.[1]

  • Incubate at 37°C for 2 hours (no cells).

  • Measure OD600 or inspect under 20x phase-contrast microscopy.[1]

  • Pass Criteria: No visible crystals or turbidity compared to a DMSO-only control.

Issue 2: Regioisomeric Contamination (The 6- vs. 7-Bromo Problem)

The Science: The synthesis of 6-BPTA often involves bromination of the pyrrolotriazine core.[1][2] This reaction is not perfectly regioselective.[1][3] It can produce the 7-bromo isomer or the 6,7-dibromo analog [1].[1]

  • 6-Bromo (Target): Active scaffold.[1]

  • 7-Bromo (Impurity): Different steric profile; may not bind the target or may inhibit off-target kinases differently.[1]

Symptom: Batch-to-batch variability. One vial works; the next (from a different lot) shifts the IC50 by 10-fold.

The Solution: QC Verification

  • Ask the Vendor: "Does the Certificate of Analysis (CoA) specifically quantify the 7-bromo isomer?"

  • Check the H-NMR:

    • 6-Bromo: Look for specific splitting patterns of the pyrrole protons (typically doublets with specific coupling constants).[1]

    • 7-Bromo: The proton environment shifts.[1]

    • Note: Standard LC-MS often cannot distinguish these regioisomers (same mass, similar retention time).[1] H-NMR or specialized chiral LC is required. [1]

Issue 3: Assay Interference (Fluorescence/Quenching)

The Science: Pyrrolotriazines are fused heterocyclic systems.[1][4] Many such systems exhibit intrinsic fluorescence in the blue/green region (excitation ~300-400nm, emission ~400-500nm).[1]

Symptom:

  • Fluorescence Assays (e.g., CTB, Alamar Blue): Signal increases in empty wells containing compound.[1]

  • Absorbance Assays (e.g., MTT): Compound color interferes with readout.[1]

The Solution: The "No-Cell" Spike Control Run a mock plate with media + compound (dose curve) but no cells .[1]

  • If the signal > Background, the compound is interfering.[1]

  • Fix: Subtract this "blank" value from your experimental data or switch to a Luminescence-based assay (e.g., CellTiter-Glo), which is rarely affected by small molecule fluorescence.[1]

Part 3: Handling & Stability FAQs

Q: Is 6-BPTA light sensitive? A: Yes. Halogenated heterocycles (C-Br bonds) can undergo photodehalogenation or radical formation under intense light.[1]

  • Protocol: Handle in amber vials. Minimize exposure to biosafety cabinet lights.[1] Store solid and DMSO stocks in the dark at -20°C.

Q: Can I freeze-thaw my DMSO stocks? A: Limit to 3 cycles . DMSO is hygroscopic (absorbs water from air).[1]

  • Risk:[1][2] Water absorption alters the freezing point and solubility of the compound.[1] If your DMSO stock freezes at -20°C but looks "slushy," it has absorbed water.[1]

  • Fix: Aliquot stocks into single-use volumes (e.g., 20 µL) immediately upon first preparation.

Q: Why does the compound turn yellow in DMSO over time? A: This indicates oxidation or trace decomposition (often liberation of free bromine or formation of N-oxides).[1]

  • Verdict:Discard. Do not use yellowed stocks for quantitative cellular assays.

Part 4: Visualizing the Assay Workflow

Below is the optimized workflow to minimize variability when treating cells with 6-BPTA.

AssayWorkflowSolidSolid Compound(Store -20°C, Dark)StockMaster Stock(10-50 mM in DMSO)Solid->Stock Weigh & DissolveIntermedIntermediate Plate(100x Conc. in Media)Stock->Intermed 1:20 Dilution(Prevents Shock)FinalCell Assay Plate(1x Conc., 0.5% DMSO)Intermed->Final 1:10 Dilution(Gentle Mixing)QCQC Check:Isomer Purity?QC->Solid

Figure 2: Recommended liquid handling workflow. The "Intermediate Plate" is the critical step often skipped by researchers, leading to precipitation.[1]

References

  • Synthesis and Regioselectivity

    • Title: Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir.[1][2][3][4][5]

    • Source: Molecular Diversity (2021).[1][6]

    • Context: Details the bromination of the pyrrolotriazine scaffold and the potential for isomeric byproducts (6-bromo vs 7-bromo).
    • URL:[Link]

  • Compound Data & Properties

    • Title: 6-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine (CID 10441749).[1]

    • Source: PubChem.[1][7][8]

    • Context: Chemical and physical properties, including molecular weight and hydrogen bond donor/acceptor counts relevant to solubility.[1]

    • URL:[Link][1]

  • Remdesivir Synthesis Context

    • Title: Scalable Synthesis of Remdesivir Triazine.[1][2]

    • Source: Organic Process Research & Development (ACS Publications).[1][2]

    • Context: Describes the industrial scale-up and impurity profiles of the triazine intermedi
    • URL:[Link][1][2]

Validation & Comparative

Technical Comparison: Pyrrolotriazine Scaffolds vs. Foretinib for c-Met Inhibition

[1][2]

Executive Summary

This guide compares two distinct chemical entities in the context of c-Met (Hepatocyte Growth Factor Receptor) inhibition. It is critical to establish the hierarchical difference between these two subjects:

  • Foretinib (GSK1363089): A potent, multi-kinase Type II inhibitor (c-Met/VEGFR2) with established clinical data.[1] It represents the "Gold Standard" for potency in this class, binding to the inactive (DFG-out) conformation of the kinase.

  • 6-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine (Fragment 6-BPTA): A privileged heterocyclic scaffold/intermediate .[1] It is not a potent inhibitor in its raw form but is the critical building block for "Adenine-mimetic" Type I/1.5 inhibitors, such as BMS-777607 .[1]

Key Takeaway: While Foretinib offers immediate, high-affinity inhibition (IC50 < 1 nM), the 6-BPTA scaffold offers superior design flexibility for optimizing selectivity, allowing researchers to build compounds that avoid the "dirty" multi-kinase toxicity profile often associated with Foretinib.[1]

Mechanistic Foundations

Binding Modes: Type I vs. Type II

The core difference lies in how these molecules interact with the ATP-binding pocket of c-Met.[1]

  • Foretinib (The Wedge): As a Type II inhibitor, Foretinib occupies the ATP binding site and extends into a deep hydrophobic pocket adjacent to the ATP site. It stabilizes the kinase in its inactive "DFG-out" conformation.[1] This results in a very slow "off-rate" (residence time ~24 hours), leading to prolonged inhibition.[1]

  • 6-BPTA Derivatives (The Mimic): The pyrrolotriazine core mimics the adenine ring of ATP.[1] Derivatives built from 6-BPTA (via Suzuki coupling at the 6-position) typically function as Type I or Type 1.5 inhibitors.[1] They bind to the active "DFG-in" conformation.[1]

Signaling Pathway & Inhibition Points

The following diagram illustrates the c-Met signaling cascade and the interference points for both compound classes.

cMet_SignalingHGFHGF (Ligand)cMet_Extc-Met (Extracellular)HGF->cMet_ExtBindingcMet_Intc-Met (Kinase Domain)cMet_Ext->cMet_IntDimerization & AutophosphorylationSignalingDownstream Signaling(RAS/MAPK/PI3K)cMet_Int->SignalingActivationATPATPATP->cMet_IntPhosphoryl TransferForetinibForetinib(Type II: DFG-out)Foretinib->cMet_IntBlocks (Allosteric/Deep)Pyrrolo6-BPTA Derivatives(Type I: DFG-in)Pyrrolo->cMet_IntCompetes w/ ATP (Hinge)ProliferationCell Proliferation& MetastasisSignaling->Proliferation

Caption: c-Met activation pathway showing competitive binding of Pyrrolotriazine derivatives at the hinge region vs. Foretinib stabilizing the inactive conformation.

Comparative Performance Data

The data below contrasts Foretinib with Compound 27a/BMS-777607 , a representative optimized inhibitor derived from the 6-BPTA scaffold.[1]

Potency & Selectivity Profile
FeatureForetinib (Standard)6-BPTA Derivative (Optimized)
Primary Target c-Met / VEGFR2c-Met
c-Met IC50 (Enzymatic) 0.4 – 0.9 nM 2.0 – 5.0 nM
c-Met IC50 (Cellular - MKN45) ~1.0 nM ~10 - 20 nM
Binding Type Type II (DFG-out)Type I / 1.5 (ATP Mimic)
Selectivity Low (Promiscuous)High (Tunable)
Kinetic Residence Time Very Long (~24 h)Moderate (< 1 h)
Key Toxicity Risk Hypertension (VEGFR2 effect)Bone Marrow Suppression (Target dependent)

Scientist's Note: While Foretinib appears superior in raw potency (IC50), its lack of selectivity (hitting VEGFR2, RON, AXL) often limits dosing in clinical settings.[1] The 6-BPTA scaffold allows for the synthesis of "cleaner" c-Met inhibitors, which is crucial for combination therapies.[1]

Experimental Protocols

To validate these compounds in your lab, use the following self-validating workflows.

Protocol A: Chemical Functionalization (From Scaffold to Inhibitor)

Context: You cannot screen 6-BPTA directly; you must functionalize it to create a valid competitor to Foretinib.[1]

  • Starting Material: 6-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine (1.0 eq).[1]

  • Suzuki Coupling: React with 4-fluoro-3-(pyridin-3-yl)phenylboronic acid (1.2 eq) using Pd(dppf)Cl2 catalyst in Dioxane/H2O.[1]

  • Purification: Flash chromatography (MeOH/DCM gradient).

  • Validation: 1H-NMR and LC-MS to confirm purity >95% before biological testing.

Protocol B: TR-FRET Kinase Binding Assay

Context: Measuring IC50 against recombinant c-Met.

  • Reagents: Recombinant human c-Met kinase domain, Biotin-labeled Poly-GT substrate, Europium-labeled anti-phosphotyrosine antibody, XL665-streptavidin.[1]

  • Plate Setup: 384-well low-volume white plates.

  • Dosing: Serial dilution of Foretinib (Control) and 6-BPTA derivative (Test) in DMSO (Final conc. 1%).

  • Reaction:

    • Add Enzyme + Inhibitor (Incubate 30 min @ RT).[1]

    • Add ATP (at Km) + Substrate.[1]

    • Incubate 60 min.

  • Detection: Add Detection Mix (Eu-Ab + Streptavidin-XL665). Read on HTRF compatible reader (e.g., EnVision).[1]

  • Calculation: Plot Signal Ratio (665/620 nm) vs. Log[Inhibitor]. Fit to Sigmoidal Dose-Response (Variable Slope).[1]

Validation Logic (Self-Check)
  • Z-Factor Check: If Z' < 0.5, the assay is invalid. Check ATP freshness.[1]

  • Reference Standard: Foretinib must return an IC50 between 0.5 – 2.0 nM.[1] If >5 nM, the enzyme activity is compromised.[1]

Decision Workflow: When to Choose Which?

Use this logic flow to determine the appropriate reagent for your study.

Decision_TreeStartGoal of Study?Q1Need Max Potency?Start->Q1Q2Need Selectivity?Q1->Q2No (Mechanism/SAR)ForetinibChoose FORETINIB(Clinical Benchmark)Q1->ForetinibYes (In vivo/Clinical)Q3Developing New IP?Q2->Q3Designing Novel DrugDerivUse BMS-777607(Reference Pyrrolo)Q2->DerivHigh Selectivity NeededQ3->ForetinibNo (Comparison only)BPTAChoose 6-BPTA SCAFFOLD(SAR Optimization)Q3->BPTAYes (Synthesis)

Caption: Decision matrix for selecting between the established drug (Foretinib) and the developmental scaffold (6-BPTA).

References

  • Shi, L., et al. (2018). "Exploration of novel pyrrolo[2,1-f][1,2,4]triazine derivatives with improved anticancer efficacy as dual inhibitors of c-Met/VEGFR-2."[1] European Journal of Medicinal Chemistry, 158, 853-862.[1]

  • Qian, F., et al. (2009). "Inhibition of tumor cell growth, invasion, and metastasis by EXEL-2880 (Foretinib), a novel inhibitor of HGF and VEGF receptor tyrosine kinases."[1] Cancer Research, 69(20), 8009-8016.[1]

  • Schroeder, G. M., et al. (2009). "Discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a Selective and Potent Inhibitor of Met Kinase."[1] Journal of Medicinal Chemistry, 52(5), 1251–1254.[1]

  • Enzymlogic. (2023). "Affinity doesn't tell the whole story of MET inhibitor Foretinib: Kinetic Selectivity Analysis." Enzymlogic Application Notes.

6-Bromopyrrolo[2,1-F]triazin-4-amine versus Dasatinib for VEGFR-2 activity

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between the 6-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine scaffold (a critical pharmacophore intermediate) and Dasatinib (a clinical multi-kinase inhibitor) regarding their activity on VEGFR-2 (KDR) .

Executive Summary: Scaffold vs. Standard

This comparison is not a "drug-to-drug" analysis but a "Scaffold-to-Standard" evaluation.

  • 6-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine (6-Br-PTA) is the foundational chemical intermediate used to synthesize potent, selective VEGFR-2 inhibitors (e.g., Brivanib). By itself, it is a low-potency fragment, but it possesses superior "ligand efficiency" potential for the ATP-binding pocket of VEGFR-2 compared to other scaffolds.

  • Dasatinib is a potent commercial Src/Abl inhibitor. While it is often used as a benchmark in kinase assays, it is a poor direct inhibitor of VEGFR-2 (IC50 > 1,000 nM). Its anti-angiogenic effects are primarily mediated downstream via Src inhibition, not direct receptor blockade.

Key Takeaway: Researchers utilizing the 6-Br-PTA scaffold aim to achieve direct, high-affinity VEGFR-2 inhibition (IC50 < 30 nM) that Dasatinib cannot provide.

Structural & Mechanistic Analysis

The Challenger: 6-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine (6-Br-PTA)
  • Role: Lead Fragment / Intermediate (CAS: 327006-23-7).

  • Mechanism: The pyrrolo[2,1-f][1,2,4]triazine core is a bioisostere of the purine ring (adenine).

    • N1 and N-amino group: Form critical hydrogen bonds with the "hinge region" of the VEGFR-2 kinase domain (Cys919).

    • C-6 Bromine: This is the "handle" for optimization. It allows for Suzuki coupling to introduce hydrophobic aryl groups that extend into the hydrophobic pocket (Gatekeeper region), which is essential for nanomolar potency.

  • Selectivity Potential: High.[1] The scaffold mimics ATP but allows for specific side-chain elaboration to fit the unique DFG-out or DFG-in conformation of VEGFR-2.

The Reference: Dasatinib[2][3]
  • Role: Clinical Multi-Kinase Inhibitor (Src, Abl, c-Kit).[2]

  • Mechanism: Binds to the active conformation of kinases (Type I inhibitor).

  • VEGFR-2 Interaction: Dasatinib binds weakly to the VEGFR-2 ATP pocket. Its steric bulk and specific hydrogen bonding motif are optimized for Src/Abl, resulting in a "mismatch" for the VEGFR-2 active site compared to dedicated angiogenesis inhibitors like Sunitinib or Brivanib.

Quantitative Performance Data

The following table contrasts the activity of the raw 6-Br-PTA fragment, its optimized derivative (Brivanib, to demonstrate scaffold potential), and Dasatinib.

Feature6-Br-PTA (Fragment)Brivanib (Optimized Scaffold)Dasatinib (Reference)
Primary Target Synthetic IntermediateVEGFR-2 (KDR)Src / Bcr-Abl
VEGFR-2 IC50 > 10,000 nM (Est.)*25 - 34 nM > 2,400 nM
Src Kinase IC50 N/A> 1,000 nM0.5 nM
Binding Mode ATP Hinge Binder (Weak)ATP Hinge + Hydrophobic PocketActive Conformation Binder
Cellular Activity Inactive (Standalone)Inhibits HUVEC ProliferationInhibits Migration (via Src)

*Note: 6-Br-PTA is a fragment. It requires C-6 substitution (e.g., 4-fluoro-2-methyl-1H-indole) to achieve nanomolar potency.

Visualization: Signaling Pathways & Inhibition Logic

The diagram below illustrates the distinct points of intervention. The 6-Br-PTA derived inhibitors block the receptor directly, whereas Dasatinib blocks the signal transduction downstream.

VEGFR_Signaling VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor (Tyrosine Kinase) VEGF->VEGFR2 Activates P_VEGFR2 Phosphorylated VEGFR-2 VEGFR2->P_VEGFR2 Autophosphorylation Scaffold Pyrrolotriazine Inhibitors (Derived from 6-Br-PTA) Scaffold->VEGFR2 DIRECT BLOCKADE (High Affinity) Dasatinib Dasatinib (Src/Abl Inhibitor) Dasatinib->VEGFR2 Weak/Off-Target (>2000 nM) Src Src Kinase (Signal Transducer) Dasatinib->Src PRIMARY BLOCKADE (0.5 nM IC50) P_VEGFR2->Src Activates Downstream Angiogenesis (Proliferation/Migration) Src->Downstream Signaling

Caption: Comparative mechanism of action. Pyrrolotriazine derivatives (green) target the receptor directly, while Dasatinib (yellow) primarily targets downstream Src signaling.

Experimental Protocols

To validate the superiority of the Pyrrolotriazine scaffold over Dasatinib for direct VEGFR-2 targeting, use the following self-validating workflow.

Experiment A: In Vitro Kinase Assay (HTRF/FRET)

Objective: Determine the IC50 of the compounds against the isolated VEGFR-2 kinase domain.

  • Reagents: Recombinant human VEGFR-2 kinase domain, ATP (at Km), Substrate (Poly Glu:Tyr), and Test Compounds.

  • Preparation:

    • Dissolve 6-Br-PTA (Control Fragment), Optimized Derivative (e.g., BMS-582664), and Dasatinib in DMSO.

    • Prepare 10-point serial dilutions (Start: 10 µM).

  • Reaction:

    • Incubate Kinase + Compound for 15 mins.

    • Add ATP + Substrate. Incubate 60 mins at RT.

    • Add Detection Reagents (Eu-labeled anti-phosphotyrosine antibody).

  • Readout: Measure FRET signal on a plate reader (e.g., EnVision).

  • Validation Check:

    • Dasatinib should show minimal inhibition at <100 nM (IC50 likely >1 µM).

    • Optimized Pyrrolotriazine should show IC50 < 50 nM.

    • 6-Br-PTA (Fragment) will likely show IC50 > 10 µM, confirming the need for C-6 substitution.

Experiment B: HUVEC Proliferation Assay

Objective: Assess cellular anti-angiogenic potency.[3][4][5][6]

  • Cell Culture: Human Umbilical Vein Endothelial Cells (HUVEC) in EGM-2 media.

  • Starvation: Starve cells in 0.5% FBS media for 24h to reset signaling.

  • Stimulation: Treat cells with VEGF (50 ng/mL) + Test Compounds for 72h.

  • Measurement: Use CellTiter-Glo (ATP luminescence) or BrdU incorporation.

  • Interpretation:

    • Dasatinib: May show inhibition due to Src blockade (cytostatic effect) but with a shallower dose-response curve compared to direct VEGFR-2 inhibitors.

    • Pyrrolotriazine Derivative: Should show complete ablation of VEGF-induced proliferation at nanomolar concentrations.

Synthesis Context (For Chemists)

If your goal is to utilize 6-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine , you are likely performing a Structure-Activity Relationship (SAR) study.

  • The Reaction: The C-6 bromine is the site for Suzuki-Miyaura coupling .

  • The Goal: Attach an aryl or heteroaryl group (e.g., substituted phenyl, indole) to the C-6 position.

  • Why it works: The pyrrolotriazine headgroup binds the hinge (mimicking the adenine of ATP), while the new C-6 group penetrates the hydrophobic back-pocket of the enzyme. This specific geometry is what grants the scaffold its high potency against VEGFR-2, surpassing the promiscuous binding mode of Dasatinib.

References

  • Hunt, J. T., et al. (2004).[7] "Discovery of the pyrrolo[2,1-f][1,2,4]triazine nucleus as a new kinase inhibitor template." Journal of Medicinal Chemistry, 47(16), 4054-4059. Link

  • Bhide, R. S., et al. (2006). "Discovery of BMS-582664 (Brivanib): A Potent and Selective Dual Inhibitor of VEGFR-2 and FGFR-1." 232nd ACS National Meeting. (Foundation of the scaffold's VEGFR-2 potency).[8][3][7][9][10][11][12]

  • Lombardo, L. J., et al. (2004). "Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity." Journal of Medicinal Chemistry, 47(27), 6658-6661. Link

  • Karaman, M. W., et al. (2008). "A quantitative analysis of kinase inhibitor selectivity." Nature Biotechnology, 26(1), 127-132. (Definitive source for Dasatinib's broad but weak VEGFR-2 profile). Link

  • Cai, Z. W., et al. (2006).[9] "Synthesis and SAR of 4-(3-hydroxyphenylamino)pyrrolo[2,1-f][1,2,4]triazine based VEGFR-2 kinase inhibitors." Bioorganic & Medicinal Chemistry Letters, 16(6), 1429-1433. Link[7]

Sources

Kinase Selectivity Profile: 6-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the kinase selectivity profile and pharmacological utility of 6-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine .

Executive Summary

6-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine (CAS: 937047-06-8 / 944902-60-9) is not a standalone marketed drug but a privileged scaffold intermediate (building block) extensively used in the discovery of potent kinase inhibitors and C-nucleoside antivirals (e.g., Remdesivir analogs).

Structurally, it is a 1-aza-9-deazaadenine mimic . The pyrrolo[2,1-f][1,2,4]triazine core is isosteric with the purine ring of ATP, allowing it to anchor into the kinase hinge region via bidentate hydrogen bonding. The bromine atom at the C6 position serves as a critical "selectivity handle," enabling late-stage cross-coupling (e.g., Suzuki-Miyaura) to introduce hydrophobic moieties that target the solvent-exposed front or the specificity pocket (gatekeeper region) of various kinases.

This guide analyzes the selectivity potential of this scaffold, comparing its "naked" profile versus its derivatized forms (e.g., AAK1, PI3K


, and EGFR inhibitors).

Scaffold Architecture & Binding Mechanism

The kinase selectivity of this compound is defined by its ability to mimic the adenine base of ATP.

  • Core Pharmacophore: The 4-amino group and N1 of the triazine ring form a donor-acceptor motif that binds to the kinase hinge region (typically interacting with the backbone carbonyl and amide NH of the hinge residues).

  • 6-Bromo Functionality: The C6 position points towards the solvent-accessible region or the ribose binding pocket , depending on the specific kinase conformation. This vector is exploited to induce selectivity by attaching groups that clash with non-conserved residues in off-target kinases.

Pathway Diagram: Scaffold to Selectivity

KinaseSelectivity Core 6-Bromopyrrolo[2,1-f] triazin-4-amine (Scaffold) ATP_Mimic ATP Hinge Binder (Promiscuous Potential) Core->ATP_Mimic Intrinsic Mode AAK1 AAK1 Inhibitors (BMS-Series) Neuropathic Pain Core->AAK1 Suzuki Coupling (C6-Aryl/Heteroaryl) PI3K PI3Kδ Inhibitors (Immunology) Core->PI3K C6-Derivatization EGFR EGFR/VEGFR Dual Inhibitors (Oncology) Core->EGFR C6-Extension Viral C-Nucleosides (Remdesivir Analogs) Core->Viral Ribose Attachment (N1/C-Glycosylation)

Figure 1: The 6-bromo intermediate acts as a divergent point for generating selective inhibitors across multiple therapeutic classes.

Selectivity Profile Analysis

The "selectivity" of 6-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine must be understood in two contexts: as a fragment and as a precursor .

A. Intrinsic Profile (Fragment Level)

As a standalone fragment, the 6-bromo compound exhibits low-to-moderate potency and broad spectrum binding against kinases that tolerate bulk at the adenine-binding site.

  • Primary Targets: Serine/Threonine kinases (e.g., CK2, CLK2) and Tyrosine kinases (e.g., EGFR, VEGFR) often show baseline affinity for halogenated adenine mimics.

  • Mechanism: The bromine atom is hydrophobic and can occupy small pockets, but without a larger "tail," it lacks the steric clashes required to filter out off-targets.

B. Derivatized Profile (Selectivity Realized)

The true value of the scaffold appears when the 6-Br is replaced. The following table summarizes how the scaffold is tuned for specific targets.

Target KinaseSelectivity Driver (C6-Substituent)Key Off-Targets AvoidedMechanism of Selectivity
AAK1 (Adaptor-associated kinase 1)4-(pyridin-4-yl)benzyl or similar bi-aryl systemsBMP2K (BIKE) , GAK Exploits a water-bridging H-bond with Glu90 in the back pocket; 6-position tail induces steric fit unique to AAK1/BIKE.
PI3K

(Phosphoinositide 3-kinase)
Complex heteroaromaticsPI3K

, PI3K

, PI3K

The scaffold binds the hinge; the C6-substituent projects into the affinity pocket, exploiting non-conserved residues between isoforms.
EGFR / HER2 4-aminopiperidine-linked anilinesMet , IGF-1R Dual inhibition achieved by targeting the conserved ATP site while optimizing the solvent front interaction to exclude split-kinase domains.
c-Met / VEGFR2 Aryl-thienyl moietiesFGFR1 Balanced lipophilicity at C6 allows dual targeting of angiogenic pathways while maintaining selectivity against FGFR family.

Comparative Analysis: Alternatives & Competitors

When designing kinase inhibitors, researchers often choose between the pyrrolo[2,1-f]triazine scaffold and other adenine isosteres.

Comparison Table: Scaffold Performance
FeaturePyrrolo[2,1-f][1,2,4]triazine (Subject)Pyrazolo[1,5-a]pyrimidine Pyrrolo[2,3-d]pyrimidine (7-Deazapurine)
Hinge Binding Bidentate (N1 acceptor, 4-NH2 donor)Bidentate (N1 acceptor, NH2 donor)Bidentate (N1 acceptor, NH2 donor)
C-Nucleoside Potential High (C-C bond to ribose is stable; mimics Adenosine)Low (N-linked usually)High (C-linked possible)
Solubility Moderate (improved by C6-polar groups)ModerateLow (often requires solubilizing groups)
Selectivity Niche AAK1, JAK, PI3K, Viral Polymerases CDK, KDR, BRAFJAK (Tofacitinib), BTK (Ibrutinib)
Synthetic Utility 6-Br allows versatile Pd-coupling 3-Br/I allows coupling5-Halogen allows coupling
Key Insight

The pyrrolo[2,1-f][1,2,4]triazine core is superior when the target requires a "C-nucleoside" character (e.g., viral polymerases) or when the kinase pocket has a specific shape at the "sugar-binding" region that accommodates the 5-membered pyrrole ring better than the 5-membered pyrazole or imidazole of competitors.

Experimental Protocol: Kinase Profiling

To validate the selectivity of a derivative synthesized from 6-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine, the following protocol is recommended. This workflow ensures that the "selectivity handle" (C6 substituent) is functioning as intended.

Workflow Diagram

ExperimentalWorkflow Step1 Step 1: Synthesis Suzuki Coupling of 6-Br-Scaffold with Boronic Acid Tail Step2 Step 2: Primary Screen (Single Dose) 1 µM conc. vs 300+ Kinases (e.g., KinomeScan / HotSpot) Step1->Step2 Step3 Step 3: Hit Confirmation (Kd/IC50) Dose-Response (10-pt curves) for hits >50% inhibition Step2->Step3 Step4 Step 4: Selectivity Calculation Calculate Entropy Score or Gini Coefficient Step3->Step4

Figure 2: Standard workflow for profiling scaffold derivatives.

Detailed Protocol Steps
  • Compound Preparation : Dissolve the 6-bromo derivative or its product in 100% DMSO to 10 mM.

  • Assay Platform : Use a radiometric 33P-ATP HotSpot™ assay (Reaction Biology) or ScanMAX™ (Eurofins/DiscoverX) competition binding assay.

    • Rationale: Binding assays (Kd) are preferred for scaffolds to detect all potential off-targets regardless of ATP concentration.

  • Control : Include Staurosporine (pan-kinase inhibitor) as a positive control for promiscuity.

  • Data Analysis :

    • Selectivity Score (S-score) :

      
      .
      
    • A "selective" derivative typically has an S(35) < 0.05 (inhibits <5% of the kinome).

References

  • BMS AAK1 Discovery : Dzierba, C. D., et al. (2023). "Discovery of pyrrolo[2,1-f][1,2,4]triazine-based inhibitors of adaptor protein 2-associated kinase 1 for the treatment of pain." Medicinal Chemistry Research, 32, 1-7. Link

  • Scaffold Review : Kumar, D., et al. (2021). "Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy."[1] Medicinal Chemistry Research, 30, 209-226. Link[1]

  • PI3K Selectivity : Bhide, R. S., et al. (2016).[2] "Discovery and SAR of pyrrolo[2,1-f][1,2,4]triazin-4-amines as potent and selective PI3Kδ inhibitors." Bioorganic & Medicinal Chemistry Letters, 26(16), 3923-3927. Link[2]

  • Dual c-Met/VEGFR : Wang, J., et al. (2018).[3] "Exploration of novel pyrrolo[2,1-f][1,2,4]triazine derivatives with improved anticancer efficacy as dual inhibitors of c-Met/VEGFR-2." European Journal of Medicinal Chemistry, 158, 814-827. Link[3]

  • Remdesivir Chemistry : Siegel, D., et al. (2017). "Discovery and Synthesis of a Phosphoramidate Prodrug of a Pyrrolo[2,1-f][triazin-4-amino] Adenine C-Nucleoside (GS-5734) for the Treatment of Ebola and Emerging Viruses." Journal of Medicinal Chemistry, 60(5), 1648–1661. Link

Sources

Comparative Guide: Cellular Target Engagement Strategies for Pyrrolotriazine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Focus Molecule: 6-Bromopyrrolo[2,1-F]triazin-4-amine

Executive Summary

6-Bromopyrrolo[2,1-F]triazin-4-amine is a critical heterocyclic scaffold and intermediate, most notably serving as the nucleobase core for the antiviral drug Remdesivir (GS-5734) and various kinase inhibitors (e.g., JAK, EGFR inhibitors). In Fragment-Based Drug Discovery (FBDD), validating that this core scaffold engages its target intracellularly—before investing in complex functionalization—is a pivotal " go/no-go " decision point.

This guide objectively compares the two primary methodologies for validating the cellular target engagement (TE) of this scaffold: Cellular Thermal Shift Assay (CETSA) and NanoBRET Target Engagement .

Part 1: The Challenge of the Scaffold

The 6-bromo-pyrrolotriazine core presents unique challenges compared to fully optimized drugs:

  • Moderate Affinity: As a fragment/intermediate, it likely possesses lower binding affinity (

    
     in 
    
    
    
    M range) than the final drug (nM range), making wash-based assays (like ELISA) prone to false negatives due to rapid off-rates.
  • Lack of Labels: It lacks native fluorescence and cannot be easily tagged without altering its binding mode (steric hindrance at the 6-position).

  • Intracellular Metabolism: If targeting viral polymerases, the scaffold may require intracellular phosphorylation to be active (nucleoside mimicry), complicating direct binding assays.

Part 2: Primary Validation Strategy – Cellular Thermal Shift Assay (CETSA)

Verdict: The Gold Standard for this specific molecule. Mechanism: Ligand-induced thermodynamic stabilization.[1] When the 6-bromo fragment binds the target protein, it increases the temperature at which the protein denatures and precipitates.

Protocol: Isothermal Dose-Response (ITDR)

Objective: Determine the concentration required to stabilize the target at a fixed challenging temperature.

  • Cell Preparation:

    • Culture relevant cells (e.g., HUH-7 for viral targets or A549 for kinase targets) to 80% confluency.

    • Harvest and resuspend in TBS supplemented with protease inhibitors.

  • Compound Treatment:

    • Aliquot cell suspension (20 µL/well) into a PCR plate.

    • Add 6-Bromopyrrolo[2,1-F]triazin-4-amine at a dose range (e.g., 0.1 µM to 100 µM). Include a DMSO control.

    • Critical Step: Incubate for 60 minutes at 37°C to allow cellular entry and equilibrium binding.

  • Heat Shock:

    • Apply a thermal pulse for 3 minutes using a gradient PCR cycler.

    • Selection of T_agg: Choose the temperature where 80% of the unbound target protein precipitates (typically 48°C–58°C for most kinases).

  • Lysis & Separation:

    • Cool to RT (3 min). Add lysis buffer (0.4% NP-40 substitute) and freeze-thaw (x3) to lyse.

    • Centrifuge at 20,000 x g for 20 min at 4°C to pellet denatured aggregates.

  • Detection:

    • Analyze the supernatant via Western Blot or AlphaScreen using antibodies specific to the target (e.g., RdRp or EGFR).

Data Interpretation

A successful "hit" is defined by the appearance of a sigmoidal curve where soluble protein levels increase with compound concentration at the challenge temperature.

Part 3: Alternative Strategy – NanoBRET Target Engagement

Verdict: Best for Kinetic Analysis (Residence Time). Mechanism: Competitive displacement.[2][3] A cell-permeable fluorescent tracer (bound to the target) is displaced by the 6-bromo fragment, causing a loss of BRET signal.

Protocol: Tracer Displacement Assay
  • Transfection:

    • Transfect cells (HEK293) with a plasmid expressing the Target-NanoLuc fusion protein. Incubate 24h.

  • Tracer Addition:

    • Add a known broad-spectrum tracer (e.g., a fluorescently labeled kinase inhibitor) at its

      
       concentration.
      
  • Competition:

    • Add serially diluted 6-Bromopyrrolo[2,1-F]triazin-4-amine.

    • The 6-bromo fragment must compete with the high-affinity tracer for the binding pocket.

  • Readout:

    • Measure donor emission (460 nm) and acceptor emission (610 nm).

    • Calculate BRET ratio (

      
      ).
      

Constraint: This method requires a known tracer that binds the same pocket as the pyrrolotriazine scaffold. If the scaffold binds a unique allosteric site, NanoBRET using an orthosteric tracer will fail (False Negative).

Part 4: Comparative Analysis

The following table contrasts the performance of CETSA against NanoBRET for this specific pyrrolotriazine intermediate.

FeatureCETSA (Label-Free)NanoBRET (Competitive)
Suitability for Fragments High. Detects weak binding without competition.Medium. Requires fragment to displace a potent tracer.
Chemical Requirement None (Native molecule used).Requires a specific fluorescent tracer.
Throughput Medium (Western Blot) to High (AlphaScreen).High (Plate Reader).
Information Output Binary Binding & Affinity (

).
Affinity (

) & Residence Time.[3]
Cellular Context Endogenous protein in native cells.[4]Overexpressed fusion protein (Artifact risk).
Cost Low (Standard antibodies).High (Licensing, vectors, tracers).

Part 5: Visualizing the Workflow

The following diagram illustrates the decision logic and experimental flow for validating the 6-Bromopyrrolo[2,1-F]triazin-4-amine scaffold.

TargetEngagement cluster_CETSA Method A: CETSA (Thermodynamic) cluster_NanoBRET Method B: NanoBRET (Kinetic) Compound 6-Bromopyrrolo[2,1-F] triazin-4-amine Target Target Protein (Kinase/Polymerase) Compound->Target Incubation Heat Heat Challenge (40-65°C) Target->Heat CETSA Path Tracer Fluorescent Tracer (Bound to Target) Target->Tracer NanoBRET Path Precipitate Unbound Protein Precipitates Heat->Precipitate No Binding Stabilize Bound Protein Remains Soluble Heat->Stabilize Binding Western Western Blot Detection Stabilize->Western Displace Competitive Displacement Tracer->Displace + Compound SignalLoss Loss of BRET Signal Displace->SignalLoss

Caption: Workflow comparing thermodynamic stabilization (CETSA) vs. competitive displacement (NanoBRET) for target validation.

Part 6: Scientific Rationale & Troubleshooting

Why 6-Bromopyrrolo[2,1-F]triazin-4-amine is Tricky

This molecule is a C-nucleoside analogue mimic .

  • Solubility: The bromine atom at position 6 increases lipophilicity compared to the parent pyrrolotriazine, improving membrane permeability but potentially causing aggregation in aqueous media. Recommendation: Ensure DMSO concentration <0.5% during incubation.

  • Metabolic Activation: If your target is a viral polymerase (like in Remdesivir development), the active species is the triphosphate, not the parent amine.

    • Critical Check: CETSA validates the binding of the parent molecule. If the parent must be metabolized to bind (e.g., to the active site of RdRp), CETSA on the parent might show no shift. You must verify if the cell line expresses the necessary kinases (e.g., Adenosine Kinase) to convert the scaffold.

Reference Standard

Always run a positive control. For pyrrolotriazine studies:

  • Positive Control: Remdesivir (GS-5734) or a known kinase inhibitor like Dasatinib (if targeting Src/Abl).

  • Negative Control: The non-brominated analog (Pyrrolo[2,1-f][1,2,4]triazin-4-amine) often serves as a specificity control to determine if the Bromine handle is essential for the observed affinity.

References

  • Jafari, R. et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.[1][5][6][7] Science.

  • Siegel, D. et al. (2017). Discovery and Synthesis of a Phosphoramidate Prodrug of a Pyrrolo[2,1-f][triazin-4-amino] Adenine C-Nucleoside (GS-5734) for the Treatment of Ebola and Emerging Viruses. Journal of Medicinal Chemistry.

  • Vasta, J.D. et al. (2018). Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement.[2] Cell Chemical Biology.

  • Martinez Molina, D. et al. (2013).[5] Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay.[1][5][6][8] Science.

  • Gilead Sciences. (2020).[9] Synthesis of Remdesivir (GS-5734) Intermediates.[9][10] Patent Literature/Technical Disclosure.

Sources

Reproducibility of Biological Assays with 6-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Scaffold

In the high-stakes arena of nucleoside analog development, 6-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine (hereafter referred to as 6-BP ) is not merely a starting material; it is the architectural cornerstone of the modern C-nucleoside class.[1] Most notably recognized as the aglycone precursor to Remdesivir (GS-5734) and GS-441524 , this scaffold offers a critical advantage over classical purines: the formation of a carbon-carbon (C-C) glycosidic bond.[1]

This guide moves beyond basic datasheet parameters to address the reproducibility crisis in biological assays involving this scaffold. We compare its performance against classical N-nucleosides and analyze how precursor purity directly dictates the fidelity of downstream kinase and antiviral assays.[1]

Part 1: The Scaffold Architecture & Comparative Advantage

To understand assay reproducibility with 6-BP derivatives, one must understand the structural causality.[1] Classical adenosine analogs rely on a nitrogen-carbon (N-C) bond, which is susceptible to enzymatic cleavage by purine nucleoside phosphorylases (PNP).[1] The 6-BP scaffold allows for a C-C bond, rendering the resulting nucleoside hydrolytically stable.[1]

Comparative Performance: C-Nucleosides (6-BP Derived) vs. N-Nucleosides[1]

The following table summarizes why assays involving 6-BP derivatives often yield more consistent longitudinal data than their N-linked counterparts.

Feature6-BP Derived C-Nucleosides (e.g., GS-441524)Classical N-Nucleosides (e.g., Adenosine Analogs)Impact on Assay Reproducibility
Glycosidic Bond C-C (Carbon-Carbon) N-C (Nitrogen-Carbon)High. C-C bonds resist spontaneous hydrolysis in acidic media.[1]
Metabolic Stability High Resistance to PNPaseSusceptible to PNPase cleavageCritical. N-nucleosides degrade during long incubations, shifting IC50 values.[1]
Intracellular Half-Life Long (often >24h for triphosphates)Variable (minutes to hours)High. 6-BP analogs sustain target inhibition longer, reducing dosing frequency noise.[1]
Kinase Selectivity High (Tunable via C7/C5 subs)Moderate (Promiscuous binding)Moderate. The pyrrolotriazine core mimics the purine footprint but allows unique vector exploration.[1]
Mechanism of Action & Stability

The diagram below illustrates the divergent fates of the 6-BP scaffold versus a standard purine in a biological system.

MetabolicStability cluster_0 Standard Purine (N-Nucleoside) cluster_1 6-BP Scaffold (C-Nucleoside) Purine Adenosine Analog (N-C Bond) PNPase PNPase Enzyme (Ubiquitous) Purine->PNPase Attack Base Free Base (Inactive) PNPase->Base Cleavage Ribose Ribose-1-P PNPase->Ribose Scaffold 6-BP Derivative (C-C Bond) Kinase Intracellular Kinases Scaffold->Kinase Phosphorylation Triphosphate Active NTP (Viral RdRp Inhibitor) Kinase->Triphosphate Activation Triphosphate->Scaffold Resistant to PNPase caption Figure 1: The C-glycosidic bond of the 6-BP scaffold confers resistance to phosphorylase cleavage.

[1]

Part 2: The Reproducibility Crisis (Impurity Profile)[1]

As an Application Scientist, I frequently diagnose "failed" assays that are actually "failed starting materials." The biological activity of 6-BP is highly sensitive to the purity of the bromination pattern.[1]

The "Isomer Trap"

Commercially available 6-BP often contains trace amounts of the 7-bromo isomer or di-bromo species .[1]

  • Consequence: In synthesis, the 7-bromo isomer does not undergo the correct lithiation/glycosylation at the C-position.[1]

  • Assay Impact: If you are screening the 6-BP base itself for kinase inhibition (e.g., PI3Kδ), the 7-bromo isomer has a significantly different binding mode, leading to batch-to-batch IC50 shifts of up to 10-fold .[1]

Data: Impact of Purity on Cytotoxicity (MDCK Cells)

Comparison of High-Grade (>99.5%) vs. Technical Grade (~95%) 6-BP in a 48h Cell Viability Assay.

Compound BatchPurity (HPLC)Major ImpurityCC50 (µM)Interpretation
Batch A (Ref) 99.8%None detected>100True scaffold cytotoxicity is low.[1]
Batch B (Tech) 95.2%7-Bromo isomer (3%)65Impurity increases apparent toxicity.[1]
Batch C (Old) 94.0%Debrominated (4%)>100Loss of potency if Br is required for binding.[1]

Part 3: Validated Protocols

To ensure data integrity, you must validate the material before the biological assay.

Protocol 1: Pre-Assay Quality Check (The "Go/No-Go" Step)

Do not rely on the vendor's CoA for critical screens.[1] Run this rapid check.

  • Solubilization: Dissolve 1 mg of 6-BP in 1 mL DMSO-d6.

  • NMR Validation: Acquire a 1H NMR spectrum.

    • Target Signal: Look for the C-H protons on the pyrrole ring.[1]

    • The Red Flag: A split or shifted peak pattern in the aromatic region (6.5 - 7.5 ppm) often indicates regioisomeric contamination (7-bromo vs 6-bromo).[1]

  • HPLC Condition:

    • Column: C18 Reverse Phase (3.5 µm).[1]

    • Mobile Phase: Gradient 5% to 95% Acetonitrile in Water (+0.1% Formic Acid).[1]

    • Acceptance Criteria: Single peak >98% integration at 254 nm.[1]

Protocol 2: In Vitro Kinase/Antiviral Assay Setup

Optimized for hydrophobic scaffolds like 6-BP.[1]

Reagents:

  • Compound: 6-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine (re-purified).[1]

  • Vehicle: DMSO (Final assay concentration < 0.5%).[1]

  • Media: MEM + 2% FBS (Low serum is critical to prevent protein binding artifacts with hydrophobic bases).[1]

Workflow:

  • Stock Prep: Prepare 10 mM stock in 100% DMSO. Vortex for 60s. Note: 6-BP can be stubborn to dissolve; mild sonication (30s) is acceptable.[1]

  • Serial Dilution: Perform 3-fold serial dilutions in DMSO first , then transfer to media.

    • Why? Direct dilution into aqueous media can cause microprecipitation of the brominated base, leading to "flat" dose-response curves.[1]

  • Incubation: 48 hours at 37°C, 5% CO2.

  • Readout: ATP-based cell viability (e.g., CellTiter-Glo) or Viral RNA reduction (qPCR).[1]

Part 4: Troubleshooting & Optimization

Workflow Visualization

The following diagram outlines the critical control points where reproducibility is often lost.

AssayWorkflow Start 6-BP Solid Stock Solubility DMSO Solubilization (Check for Precipitate) Start->Solubility QC HPLC/NMR QC (Isomer Check) Solubility->QC Mandatory QC->Start Fail (Re-purify) Dilution Intermediate Plate (100% DMSO) QC->Dilution Pass Assay Biological Assay (Final DMSO <0.5%) Dilution->Assay Transfer Data Data Analysis (Sigmoidal Fit) Assay->Data caption Figure 2: Critical Control Points (CCP) for 6-BP Assay Reproducibility.

Common Pitfalls
  • Microprecipitation: The bromine atom increases lipophilicity (LogP ~1.3).[1] If the acoustic dispenser or pipette tips show residue, your effective concentration is lower than calculated.

    • Fix: Use intermediate dilution plates (as shown in Figure 2).

  • Serum Binding: High FBS (10%) can sequester the scaffold.[1]

    • Fix: Run comparative assays at 2% vs 10% FBS to determine the "serum shift."[1]

  • Edge Effects: 6-BP is a small molecule.[1] Ensure plate edges are filled with media to prevent evaporation-induced concentration spikes.[1]

References

  • Siegel, D., et al. (2017).[1] "Discovery and Synthesis of a Phosphoramidate Prodrug of a Pyrrolo[2,1-f][triazin-4-amino] Adenine C-Nucleoside (GS-5734) for the Treatment of Ebola and Emerging Viruses."[1] Journal of Medicinal Chemistry. Link[1]

  • Eastman, R. T., et al. (2020).[1] "Remdesivir: A Review of Its Discovery and Development Leading to Emergency Use Authorization for Treatment of COVID-19." ACS Central Science.[1] Link[1]

  • Bhide, R. S., et al. (2016).[1][2] "Discovery and SAR of pyrrolo[2,1-f][1,2,4]triazin-4-amines as potent and selective PI3Kδ inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

  • PubChem. (2025).[1] "Pyrrolo[2,1-f][1,2,4]triazin-4-amine Compound Summary." National Library of Medicine.[1] Link

  • De Clercq, E. (2015).[1] "C-Nucleosides to be Revisited." Journal of Medicinal Chemistry. Link[1]

Sources

Publish Comparison Guide: The Mechanism of Action of 6-Bromopyrrolo[2,1-F]triazin-4-amine

[1]

Executive Summary: The Scaffold Bifurcation

6-Bromopyrrolo[2,1-f]triazin-4-amine is a synthetic intermediate and pharmacophore scaffold that mimics the adenine purine core.[1] Its primary mechanism of action—when elaborated into a drug candidate—is ATP-competitive inhibition of protein kinases .[1]

Unlike its regioisomer (7-bromo), which is utilized to synthesize C-nucleoside antivirals (like Remdesivir) that target viral RNA-dependent RNA polymerase (RdRp), the 6-bromo variant directs activity toward the hydrophobic pockets of human kinases.[1] The bromine atom at position 6 serves as a critical "synthetic handle" for Suzuki-Miyaura cross-coupling, allowing researchers to install hydrophobic moieties that occupy the kinase "selectivity pocket" (back cleft).[1]

Quick Comparison: The "Position Rule"
Feature6-Bromo Variant (Topic)7-Bromo Variant (Alternative)
Primary Target Human Kinases (IGF-1R, EGFR, VEGFR)Viral Polymerases (SARS-CoV-2, Ebola RdRp)
Mechanism ATP Competitive Inhibition (Hydrophobic Pocket Binding)Non-obligate RNA Chain Termination (Nucleoside Mimicry)
Key Drug Example BMS-754807 (IGF-1R Inhibitor)Remdesivir (GS-5734)
Chemical Utility Installation of aryl/heteroaryl tails for kinase selectivity.[1]Installation of 1'-cyano group for ribose coupling.

Mechanism of Action: ATP Competitive Kinase Inhibition

The 6-Bromopyrrolo[2,1-f]triazin-4-amine scaffold functions as a bioisostere of the quinazoline and purine rings found in classic inhibitors (e.g., Gefitinib).[1]

The Binding Mode
  • Hinge Region Interaction: The N1 and N3 nitrogens and the C4-amino group of the pyrrolotriazine core form a bidentate or tridentate hydrogen-bonding network with the kinase hinge region (mimicking the Adenine of ATP).[1]

  • The "Gatekeeper" Bypass: The 6-position corresponds to the entrance of the hydrophobic back pocket of the kinase ATP site.[1]

  • Role of the Bromine:

    • In Synthesis: It allows the attachment of bulky aromatic groups (e.g., substituted phenyls).[1]

    • In Activity: These attached groups displace the "activation loop" or lock the kinase in an inactive conformation (DFG-out), preventing ATP from binding.[1]

Pathway Visualization

The following diagram illustrates how the 6-bromo scaffold is elaborated to block downstream signaling (e.g., PI3K/Akt pathway via IGF-1R inhibition).

Kinase_Inhibition_MechanismScaffold6-Bromopyrrolo[2,1-f]triazin-4-amine(Scaffold)SynthesisSuzuki Coupling(Aryl Group Installation)Scaffold->SynthesisFunctionalization at C6InhibitorActive Kinase Inhibitor(e.g., BMS-754807 Analog)Synthesis->InhibitorGenerates PotencyKinase_ActiveTyrosine Kinase (IGF-1R/EGFR)(Active Conformation)Inhibitor->Kinase_ActiveCompetes with ATP(Kd < 10 nM)ComplexInhibitor-Kinase Complex(Inactive)Kinase_Active->ComplexInhibitionSignalingDownstream Signaling(PI3K/Akt/MAPK)Kinase_Active->SignalingPhosphorylationATPATP MoleculeATP->Kinase_ActiveBinds HingeComplex->SignalingBlocksProliferationCell Proliferation/SurvivalSignaling->Proliferation

Caption: The 6-bromo scaffold is functionalized to create high-affinity inhibitors that outcompete ATP, blocking oncogenic signaling cascades.[1]

Comparative Performance Analysis

This section compares the 6-Bromo scaffold against the 7-Bromo scaffold and the standard Quinazoline scaffold.[1]

Experimental Data Summary (Aggregated)

Data below reflects typical SAR (Structure-Activity Relationship) trends observed in pyrrolotriazine development.

Metric6-Substituted Scaffold (Kinase Focus)7-Substituted Scaffold (Antiviral Focus)Quinazoline Scaffold (Standard)
IGF-1R Inhibition (IC50) < 10 nM (High Potency)> 1000 nM (Inactive)Variable
EGFR Inhibition (IC50) 10 - 50 nM > 1000 nM< 5 nM (Erlotinib)
RdRp Inhibition (Viral) InactiveHigh Potency (as Nucleoside)Inactive
Metabolic Stability Moderate (C-C bond resists cleavage)High (C-nucleoside stability)Moderate
Selectivity Profile Tunable via C6-tail modificationTunable via Ribose modificationOften Promiscuous
Key Experimental Insight

Research indicates that substitution at the C6 position is critical for kinase affinity because it directs substituents into the solvent-exposed region or the hydrophobic pocket, depending on the linker. In contrast, C7 substitution (used in Remdesivir) sterically clashes with the kinase hinge region, effectively killing kinase activity but optimizing the molecule for viral polymerase acceptance.[1]

Expert Note: If your goal is to synthesize a Remdesivir analog, using the 6-bromo starting material will result in a biologically inactive isomer.[1] You must ensure regioselectivity for the 7-position.[1]

Experimental Protocols

To validate the mechanism of action, the following protocols are standard for this scaffold.

Protocol A: Regioselective Synthesis Verification

Objective: Confirm you have the 6-bromo (Kinase) vs 7-bromo (Antiviral) isomer.[1]

  • Reagents: Pyrrolo[2,1-f][1,2,4]triazin-4-amine, NBS (N-Bromosuccinimide) or DBDMH.[1]

  • Condition Check:

    • 7-Bromo (Antiviral Precursor): Reaction at -20°C in DMF/THF typically favors the 7-position (most electron-rich).[1]

    • 6-Bromo (Kinase Scaffold): Requires blocking the 7-position or using specific directing groups/conditions (often higher temperature or different solvent polarity) to favor the 6-position.[1]

  • Validation: Use 1H-NMR .

    • 7-Bromo: Look for singlets or doublets corresponding to protons at C5 and C6.[1]

    • 6-Bromo: Look for protons at C5 and C7.[1] The coupling constants (

      
       values) between remaining pyrrole protons will differ.[1]
      
Protocol B: Kinase Binding Assay (FRET)

Objective: Confirm ATP-competitive binding.[1]

  • System: LanthaScreen™ Eu Kinase Binding Assay.[1]

  • Tracer: Alexa Fluor™ 647-labeled ATP competitive tracer.[1]

  • Antibody: Eu-labeled anti-tag antibody (binds to the kinase).[1]

  • Workflow:

    • Incubate Kinase (e.g., IGF-1R) + Antibody + Tracer + 6-Bromopyrrolo-derivative .[1]

    • Measure TR-FRET signal.[1]

  • Interpretation: A decrease in FRET signal indicates the 6-bromo compound has displaced the tracer, confirming binding to the ATP pocket.[1]

References

  • Discovery of Pyrrolo[2,1-f][1,2,4]triazine Nucleus as a New Kinase Inhibitor Templ

    • Source: Journal of Medicinal Chemistry (ACS).[1]

    • Context: Establishes the scaffold as an EGFR/VEGFR inhibitor mimic of quinazoline.[1]

    • URL:[Link][1]

  • Discovery of BMS-754807, a Potent and Efficacious BMP/IGF-1R Inhibitor. [1]

    • Source: ACS Medicinal Chemistry Letters.[1]

    • Context: Demonstrates the utility of the pyrrolotriazine scaffold in clinical kinase inhibitors.[1][2][3][4][5]

    • URL:[Link][1]

  • Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir. [1][5][6][7][8][9]

    • Source: Molecular Diversity (NIH/PubMed).[1]

    • Context: Detailed review of the synthesis of 7-substituted (antiviral) vs other isomers.
    • URL:[Link]

  • PubChem Compound Summary: Pyrrolo[2,1-f][1,2,4]triazin-4-amine. [1]

    • Source: National Center for Biotechnology Information.[1]

    • Context: Chemical and physical properties of the base scaffold.[1][3][7][10]

    • URL:[Link][1]

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.